molecular formula C6H8N2 B121137 4-Pyridinemethanamine CAS No. 3731-53-1

4-Pyridinemethanamine

货号: B121137
CAS 编号: 3731-53-1
分子量: 108.14 g/mol
InChI 键: TXQWFIVRZNOPCK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

structure given in first source

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

pyridin-4-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2/c7-5-6-1-3-8-4-2-6/h1-4H,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXQWFIVRZNOPCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0063153
Record name 4-Pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0063153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3731-53-1
Record name 4-Pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3731-53-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyridylmethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003731531
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Aminomethyl)pyridine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59707
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Pyridinemethanamine
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0063153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-pyridylmethyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.993
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-Pyridinemethanamine: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 3731-53-1

This technical guide provides an in-depth overview of 4-Pyridinemethanamine, a versatile pyridine derivative with significant applications in pharmaceutical research and development. This document details its chemical and physical properties, synthesis and purification protocols, safety and handling information, and its role as a key building block in medicinal chemistry, with a focus on its emerging role as a dipeptidyl peptidase-4 (DPP-4) inhibitor.

Core Properties of this compound

This compound, also known as 4-(aminomethyl)pyridine or 4-picolylamine, is a primary amine with the molecular formula C6H8N2 and a molecular weight of 108.14 g/mol .[1][2] It typically presents as a clear, colorless to light yellow or brown liquid.[3] A comprehensive summary of its physical and chemical properties is provided in the table below.

PropertyValueReference(s)
CAS Number 3731-53-1[4]
Molecular Formula C6H8N2[1][2]
Molecular Weight 108.14 g/mol [1][2]
Appearance Clear, colorless to light yellow/brown liquid[3]
Boiling Point 230 °C[2]
Melting Point -8 °C[2]
Density 1.065 g/mL at 25 °C[2]
Refractive Index n20/D 1.552[2]
Water Solubility Soluble[1]

Synthesis and Purification

This compound can be synthesized through various routes, with the reduction of 4-cyanopyridine being a common and efficient method.

Synthesis from 4-Cyanopyridine

A prevalent industrial method involves the catalytic hydrogenation of 4-cyanopyridine. This process typically utilizes a metal catalyst, such as Raney Nickel or a palladium-based catalyst, in the presence of a suitable solvent and a source of hydrogen.

Experimental Protocol: Catalytic Hydrogenation of 4-Cyanopyridine

  • Reactor Setup: A high-pressure hydrogenation reactor is charged with 4-cyanopyridine and a suitable solvent (e.g., methanol, ethanol, or ammonia-saturated methanol).

  • Catalyst Addition: A catalytic amount of Raney Nickel (or another appropriate catalyst) is carefully added to the mixture under an inert atmosphere.

  • Hydrogenation: The reactor is sealed and purged with nitrogen, followed by pressurization with hydrogen gas to the desired pressure. The reaction mixture is then heated to a specific temperature and agitated for a set duration to ensure complete conversion.

  • Work-up: After the reaction is complete, the reactor is cooled, and the pressure is carefully released. The catalyst is removed by filtration through a bed of celite.

  • Isolation: The solvent is removed from the filtrate under reduced pressure to yield crude this compound.

The following diagram illustrates the general workflow for the synthesis of this compound from 4-cyanopyridine.

G Synthesis of this compound start Start: 4-Cyanopyridine reactor High-Pressure Reactor (Solvent, Catalyst) start->reactor hydrogenation Catalytic Hydrogenation (H2, Heat, Pressure) reactor->hydrogenation filtration Filtration (Removal of Catalyst) hydrogenation->filtration evaporation Solvent Evaporation (Reduced Pressure) filtration->evaporation product Crude this compound evaporation->product

Caption: General workflow for the synthesis of this compound.

Purification by Fractional Distillation

The crude product obtained from synthesis can be purified by fractional distillation under reduced pressure to obtain high-purity this compound.

Experimental Protocol: Fractional Distillation

  • Apparatus Setup: A fractional distillation apparatus is assembled, including a round-bottom flask, a fractionating column (e.g., Vigreux column), a condenser, a receiving flask, and a vacuum source.

  • Charging the Flask: The crude this compound is charged into the round-bottom flask along with boiling chips.

  • Distillation: The system is placed under reduced pressure, and the flask is heated gently. The vapor rises through the fractionating column, and the fraction with the boiling point corresponding to this compound is collected in the receiving flask.[5][6] The temperature should be carefully monitored to ensure the collection of the pure fraction.

Biological Activity and Signaling Pathways

Recent research has highlighted the significant biological activity of this compound and its derivatives, particularly as inhibitors of dipeptidyl peptidase-4 (DPP-4).[1][7][8] DPP-4 is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This mechanism makes DPP-4 inhibitors a valuable class of therapeutic agents for the management of type 2 diabetes.[1][8]

The aminomethyl group on the pyridine ring is a key pharmacophore that interacts with the active site of the DPP-4 enzyme.[1] Structure-activity relationship (SAR) studies have shown that modifications to this amine and the pyridine ring can significantly influence the inhibitory potency and selectivity of these compounds.[1][8]

The signaling pathway involving DPP-4 inhibition is illustrated below.

G DPP-4 Inhibition Signaling Pathway food Food Intake incretins Incretins (GLP-1, GIP) Released food->incretins dpp4 DPP-4 Enzyme incretins->dpp4 pancreas Pancreas incretins->pancreas Stimulates inactivation Inactivation of Incretins dpp4->inactivation insulin Increased Insulin Secretion pancreas->insulin glucagon Decreased Glucagon Secretion pancreas->glucagon glucose Lowered Blood Glucose insulin->glucose glucagon->glucose Reduces Glucose Production inhibitor This compound (DPP-4 Inhibitor) inhibitor->dpp4 Inhibits

Caption: DPP-4 inhibition by this compound derivatives.

DPP-4 Inhibition Assay Protocol

The inhibitory activity of this compound derivatives against DPP-4 can be determined using a fluorometric assay.

Experimental Protocol: DPP-4 Inhibition Assay

  • Reagents: Human recombinant DPP-4 enzyme, a fluorogenic substrate (e.g., Gly-Pro-AMC), and a suitable assay buffer.

  • Assay Procedure: The assay is typically performed in a 96-well plate format. The test compound (this compound derivative) at various concentrations is pre-incubated with the DPP-4 enzyme in the assay buffer.

  • Reaction Initiation: The reaction is initiated by adding the fluorogenic substrate.

  • Measurement: The fluorescence intensity is measured over time using a fluorescence plate reader. The rate of substrate cleavage is proportional to the enzyme activity.

  • Data Analysis: The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined by plotting the percentage of inhibition against the inhibitor concentration.

Applications in Drug Development

Beyond its role in developing DPP-4 inhibitors, this compound serves as a versatile building block for the synthesis of a wide range of biologically active molecules. Its unique structure is incorporated into compounds targeting various therapeutic areas, including:

  • Antihypertensive Agents: The pyridine moiety is a common feature in drugs designed to treat high blood pressure.[3]

  • Anti-inflammatory Drugs: It is used in the synthesis of novel anti-inflammatory compounds.[3]

  • Neurological Disorders: Derivatives of this compound are being investigated for their potential in treating neurological conditions.[3]

  • Copper Amine Oxidase Inhibitors: It is a precursor for the synthesis of inhibitors of copper amine oxidases, enzymes involved in various physiological processes.[]

Safety and Handling

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.

First Aid Measures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.

Conclusion

This compound is a valuable and versatile chemical intermediate with a well-established role in the synthesis of pharmaceuticals. Its physical and chemical properties, coupled with its straightforward synthesis, make it an attractive starting material for drug discovery and development. The identification of its derivatives as potent DPP-4 inhibitors has opened up new avenues for the treatment of type 2 diabetes, highlighting the continued importance of this pyridine scaffold in medicinal chemistry. Researchers working with this compound should adhere to strict safety protocols due to its corrosive nature.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 4-(Aminomethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Aminomethyl)pyridine, also known as 4-picolylamine, is a versatile heterocyclic organic compound that serves as a crucial intermediate and building block in medicinal chemistry and organic synthesis.[1] Its unique structure, featuring a pyridine ring substituted at the 4-position with an aminomethyl group, imparts a combination of nucleophilic reactivity from the primary amine and the distinct electronic properties of the pyridine moiety.[1] This guide provides a comprehensive overview of the core physical and chemical properties of 4-(aminomethyl)pyridine, detailed experimental protocols for their determination, and a summary of its key chemical reactions, tailored for professionals in research and drug development.

Chemical Identity

This section provides fundamental identification details for 4-(aminomethyl)pyridine.

IdentifierValue
IUPAC Name pyridin-4-ylmethanamine[2]
CAS Number 3731-53-1[3][4][5][6][7]
Molecular Formula C₆H₈N₂[1][3][4][7]
Molecular Weight 108.14 g/mol [1][3][6][7]
Synonyms 4-Picolylamine, 4-Pyridinemethanamine, (4-Pyridylmethyl)amine[4][5][6][8][9]
InChI Key TXQWFIVRZNOPCK-UHFFFAOYSA-N[2][3][4][5][10]
SMILES NCc1ccncc1[3][9]

Physical and Chemical Properties

The following tables summarize the key physical and chemical properties of 4-(aminomethyl)pyridine.

Physical Properties
PropertyValue
Appearance Colorless to reddish-yellow clear liquid[11][12][13]
Form Liquid[3][8]
Melting Point -8 °C[2][3][11][14]
Boiling Point 228-230 °C[2][3][8][11][14]
Density 1.065 g/mL at 25 °C[3][10][14]
Refractive Index (n20/D) 1.552[3][14]
Vapor Pressure 10.4 Pa at 25 °C[10][14]
Flash Point 104 - 108 °C (closed cup)[3][8][11][13]
Water Solubility 1000 g/L at 20 °C; Soluble in water, acetone, ethanol, ether, and benzene[10][15]
pKa 7.81 ± 0.29 (Predicted)[10]; 9.65 (+1) at 20°C[15]
LogP -0.38[10]
Safety and Handling
CategoryInformation
GHS Pictogram GHS05 (Corrosion)[3]
Signal Word Danger[3][11]
Hazard Statements H314: Causes severe skin burns and eye damage[3][6][8][11]
Precautionary Statements P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][10][13]
Storage Keep containers tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere as it is air and moisture sensitive.[8][12][14][16]
Incompatible Materials Strong oxidizing agents, Strong acids[8][16]

Chemical Reactivity and Synthesis

4-(Aminomethyl)pyridine's bifunctional nature makes it a valuable synthon. The primary amine acts as a potent nucleophile, while the pyridine ring can be involved in various transformations.

Key Reactions
  • Nucleophilic Substitution: The aminomethyl group readily acts as a nucleophile, participating in substitution reactions with various electrophiles.[1]

  • Acylation: The primary amine can be easily acylated by reacting with acyl chlorides or acid anhydrides to form stable amide bonds. This reaction is fundamental for incorporating the pyridylmethyl moiety into larger molecules.[1]

  • Salt Formation: As a base, it reacts with acids to form salts.[1]

  • Coordination Chemistry: It serves as a ligand, forming complexes with a variety of metal ions, which have applications in catalysis and materials science.[1]

Chemical_Reactions AMP 4-(Aminomethyl)pyridine AcylChloride Acyl Chloride (R-COCl) + Base Electrophile Electrophile (E+) MetalIon Metal Ion (M^n+) Amide Amide Derivative AcylChloride->Amide Acylation SubstitutedAmine Substituted Amine Electrophile->SubstitutedAmine Nucleophilic Substitution CoordinationComplex Coordination Complex MetalIon->CoordinationComplex Coordination

Key chemical reactions of 4-(aminomethyl)pyridine.
Synthesis

A common laboratory and industrial synthesis method involves the catalytic hydrogenation of 4-cyanopyridine. This reduction of the nitrile group provides a direct route to the primary amine.

Synthesis_Workflow start Start reactant 4-Cyanopyridine in Solvent (e.g., Methanol) start->reactant 1. Prepare Reactant catalyst Add Hydrogenation Catalyst (e.g., Raney Nickel) reactant->catalyst 2. Add Catalyst reaction Pressurize with H₂ Gas Heat to 20-50°C catalyst->reaction 3. Reaction Conditions workup Filter Catalyst Remove Solvent reaction->workup 4. Workup product 4-(Aminomethyl)pyridine workup->product 5. Isolate Product end End product->end

General workflow for the synthesis of 4-(aminomethyl)pyridine.

Spectroscopic Data

The following tables summarize characteristic spectral data for 4-(aminomethyl)pyridine.

Spectrum TypeData and Interpretation
¹H NMR (CDCl₃, 89.56 MHz) δ (ppm): 8.54 (d, 2H, pyridine-Hα), 7.25 (d, 2H, pyridine-Hβ), 3.90 (s, 2H, -CH₂-), 1.52 (s, 2H, -NH₂)
¹³C NMR (Solvent not specified) Predicted shifts: ~150 ppm (Cα-pyridine), ~122 ppm (Cβ-pyridine), ~148 ppm (Cγ-pyridine), ~46 ppm (-CH₂-)
IR Spectroscopy Neat, thin film between NaCl plates. Characteristic peaks (cm⁻¹): ~3300-3400 (N-H stretch, primary amine), ~3050 (aromatic C-H stretch), ~2850-2950 (aliphatic C-H stretch), ~1600 (C=N, C=C ring stretch), ~1410 (CH₂ scissoring)
Mass Spectrometry (EI) Molecular Ion (M⁺): m/z = 108. Key Fragments: m/z = 107 ([M-H]⁺), 92 ([M-NH₂]⁺), 78 (pyridyl cation)[4]

Experimental Protocols

This section outlines the generalized methodologies for determining the key properties of 4-(aminomethyl)pyridine.

Melting Point Determination (for low-melting substances)

The melting point of 4-(aminomethyl)pyridine is below ambient temperature. This protocol is adapted for sub-ambient measurements, often performed using a specialized apparatus with cooling capabilities.

  • Sample Preparation: A small, dry sample is loaded into a glass capillary tube to a height of 2-3 mm.[14] The tube is sealed if the substance is volatile or hygroscopic.

  • Apparatus Setup: The capillary is placed in a melting point apparatus equipped with a cooling system (e.g., a cryostat).

  • Measurement: The sample is cooled until completely frozen. The temperature is then ramped up slowly (e.g., 1-2 °C/minute).

  • Data Recording: The temperature at which the first droplet of liquid appears is recorded as the start of the melting range, and the temperature at which the last solid crystal disappears is the end of the range.[6]

Boiling Point Determination (Thiele Tube Method)

This micro-method is suitable for determining the boiling point with a small amount of liquid.[17]

  • Setup: A few milliliters of 4-(aminomethyl)pyridine are placed in a small fusion tube. A capillary tube, sealed at one end, is placed open-end-down into the liquid.[17][18]

  • Assembly: The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is placed in a Thiele tube containing a high-boiling mineral oil.[1][17]

  • Heating: The side arm of the Thiele tube is gently and evenly heated.[10]

  • Observation: As the temperature rises, a rapid and continuous stream of bubbles will emerge from the inverted capillary tube.[10][17] At this point, heating is discontinued.

  • Measurement: The temperature is recorded at the exact moment the bubbling stops and the liquid is drawn back into the capillary tube. This temperature is the boiling point.[10][17]

pKa Determination (Potentiometric Titration)

Potentiometric titration is a common and accurate method for determining the dissociation constants (pKa) of ionizable compounds.[12][19]

pKa_Determination cluster_prep Preparation cluster_titration Titration Process cluster_analysis Data Analysis A1 Calibrate pH Meter (pH 4, 7, 10 buffers) B2 Immerse calibrated pH electrode A1->B2 A2 Prepare Standardized Titrant (e.g., 0.1 M HCl) B3 Add titrant in small, known increments A2->B3 A3 Prepare Analyte Solution (4-AMP in water/co-solvent) B1 Place analyte in vessel with stir bar A3->B1 B1->B2 Repeat until past equivalence point B2->B3 Repeat until past equivalence point B4 Record pH after each addition (at equilibrium) B3->B4 Repeat until past equivalence point B4->B3 Repeat until past equivalence point C1 Plot pH vs. Volume of Titrant Added B4->C1 Generate Titration Curve C2 Calculate 1st Derivative (ΔpH / ΔV) C1->C2 C3 Identify Equivalence Point (Peak of 1st Derivative) C2->C3 C4 Determine pH at Half-Equivalence Point C3->C4 C5 pH = pKa at 1/2 Equiv. Point C4->C5

Workflow for pKa determination via potentiometric titration.
  • Preparation: A standardized acidic titrant (e.g., 0.1 M HCl) is prepared. The pH meter is calibrated using standard buffers.[2] A dilute solution of 4-(aminomethyl)pyridine (e.g., 1 mM) is prepared in water or a suitable co-solvent if solubility is low.[2]

  • Titration: The sample solution is placed in a beaker with a magnetic stirrer, and the calibrated pH electrode is immersed. The acidic titrant is added in small, precise increments.[20] After each addition, the solution is allowed to equilibrate, and the pH is recorded.[2]

  • Data Analysis: The pH is plotted against the volume of titrant added. The equivalence point is determined from the inflection point of the curve (often found by plotting the first derivative, ΔpH/ΔV). The pKa is the pH value at the half-equivalence point.[20]

Spectroscopic Analysis Protocols
  • ¹H and ¹³C NMR Spectroscopy:

    • Sample Preparation: 5-10 mg of 4-(aminomethyl)pyridine is dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Acquisition: The sample is placed in the NMR spectrometer. The magnetic field is shimmed to ensure homogeneity.[21] Standard acquisition parameters are used to collect the ¹H spectrum. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the signals to singlets.[22]

  • Infrared (IR) Spectroscopy:

    • Sample Preparation: For a neat liquid like 4-(aminomethyl)pyridine, one drop is placed on the surface of a polished salt plate (e.g., NaCl or KBr). A second plate is placed on top to create a thin liquid film.[5][13]

    • Acquisition: The "sandwich" of plates is placed in the sample holder of the FTIR spectrometer. A background spectrum of the empty plates is typically run first. The sample spectrum is then acquired.[5]

  • Mass Spectrometry (Electron Ionization - EI):

    • Principle: In the EI source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to lose an electron, forming a radical cation (the molecular ion), and often induces fragmentation.[3][11][16]

    • Procedure: The sample is introduced into the ion source (often via direct insertion or GC inlet). The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio, generating the mass spectrum.[11]

Applications in Drug Development

4-(Aminomethyl)pyridine is a key intermediate in the synthesis of various pharmacologically active compounds. Its structural motif is found in drugs targeting a range of diseases. For instance, it is a building block for Apatinib and Opaganib, which are used in oncology.[23] Its ability to act as a versatile scaffold allows for the systematic modification and optimization of lead compounds in the drug discovery process.[1]

References

An In-depth Technical Guide on the Solubility and Stability of 4-Pyridinemethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 4-Pyridinemethanamine (also known as 4-(Aminomethyl)pyridine or 4-picolylamine), a crucial pyridine derivative in pharmaceutical research and development. This document summarizes available quantitative and qualitative data, details relevant experimental protocols, and presents visual workflows to aid in the practical application of this information.

Core Concepts: Solubility and Stability

Understanding the solubility and stability of a compound is paramount in drug development. Solubility influences bioavailability and formulation strategies, while stability dictates storage conditions, shelf-life, and potential degradation pathways that could impact safety and efficacy.

Solubility Profile of this compound

This compound is a polar molecule, and its solubility is highly dependent on the solvent's polarity.

Aqueous Solubility
Organic Solvent Solubility

Qualitative data indicates that this compound is soluble in a range of organic solvents. A summary of its solubility in various organic solvents is presented in the table below. It is important to note that much of the specific quantitative data is not available in publicly accessible literature, and therefore, some information is inferred from its isomers and related pyridine compounds.

Table 1: Solubility of this compound and its Isomers in Various Solvents

SolventThis compound2-Pyridinemethanamine (Isomer)3-Pyridinemethanamine (Isomer)
Water Soluble (1000 g/L at 20°C)[1]Soluble (1000 mg/ml at 20°C)[2]Fully miscible[3]
Methanol Soluble[4]SolubleSoluble[3]
Ethanol SolubleSoluble[2]Soluble
Isopropanol SolubleData not availableData not available
Acetone Soluble[4]Miscible[5]Data not available
Ethyl Acetate Soluble[4]SolubleSoluble[3]
Chloroform Soluble[4]SolubleSoluble[3]
Dichloromethane Soluble[4]Miscible[5]Data not available
Acetonitrile SolubleData not availableData not available
Dimethyl Sulfoxide (DMSO) 100 mg/mL[5]Data not availableData not available
Benzene Soluble[4]Data not availableData not available
Ether Slightly soluble[4]Data not availableData not available
Diisopropyl ether Slightly soluble[4]Data not availableData not available
Cyclohexane Slightly soluble[4]Data not availableData not available
Hexane Slightly soluble[4]Data not availableData not available

Note: "Soluble" and "Slightly soluble" are qualitative descriptions from literature. The absence of data is indicated by "Data not available".

Stability Profile of this compound

The stability of this compound is a critical parameter for its handling, storage, and formulation. Key factors influencing its stability include temperature, pH, and light.

Thermal Stability
pH-Dependent Stability (Hydrolytic Stability)

The stability of pyridine-containing compounds can be significantly influenced by pH. While a specific pH-rate profile for this compound is not available, it is known that the pyridine ring can be susceptible to degradation under strongly acidic or basic conditions. Hydrolysis of the aminomethyl group is not expected under normal conditions, but the pyridine nitrogen can be protonated in acidic solutions, which may alter its reactivity and stability.

Photostability

Exposure to light, particularly UV radiation, can lead to the degradation of many organic molecules, including those with aromatic rings like pyridine. While specific photostability studies on this compound are not detailed in the reviewed literature, it is a recommended stress condition in forced degradation studies according to ICH guidelines.

Oxidative Stability

This compound may be susceptible to oxidation, particularly at the amino group and the pyridine ring. Common oxidizing agents used in forced degradation studies include hydrogen peroxide. The potential for oxidation should be considered during storage and formulation.

Potential Degradation Pathways

Based on the chemistry of pyridine and amines, potential degradation pathways for this compound under stress conditions could include:

  • Oxidation: Formation of N-oxides on the pyridine ring or oxidation of the aminomethyl group.

  • Photodegradation: Ring opening or polymerization upon exposure to UV light.

  • Reactions with excipients: The primary amine group is nucleophilic and could potentially react with reactive excipients.

Further studies employing techniques like LC-MS are required to identify and characterize the specific degradation products.

Table 2: Summary of Stability Profile of this compound

Stability ParameterObservations and Considerations
Thermal Stability Appears stable at room temperature. Melting point: -8°C[6][7], Boiling point: 230°C.[6][7]
pH-Dependent Stability Expected to be most stable in the neutral to slightly acidic pH range. Potential for degradation under strong acidic or basic conditions.
Photostability As a pyridine derivative, it may be susceptible to photodegradation. Specific studies are needed to confirm.
Oxidative Stability The amine and pyridine moieties are potentially susceptible to oxidation.

Experimental Protocols

This section outlines standard methodologies for determining the solubility and stability of compounds like this compound.

Solubility Determination

The shake-flask method is the gold standard for determining thermodynamic solubility.

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic solubility is a high-throughput method often used in early drug discovery.

Caption: Workflow for Kinetic Solubility Assessment.

Stability Assessment (Forced Degradation Studies)

Forced degradation studies are conducted to understand the degradation pathways and to develop stability-indicating analytical methods. These studies are typically performed according to ICH guidelines.

G cluster_0 Forced Degradation Stress Conditions cluster_1 Analytical Workflow A Acidic Hydrolysis (e.g., 0.1M HCl) F Expose this compound (in solution and/or solid state) to stress conditions A->F B Basic Hydrolysis (e.g., 0.1M NaOH) B->F C Oxidative Degradation (e.g., 3% H2O2) C->F D Thermal Degradation (e.g., 60-80°C) D->F E Photolytic Degradation (ICH Q1B light conditions) E->F G Analyze samples at time points using a stability-indicating HPLC method F->G H Identify and characterize degradation products (e.g., using LC-MS, NMR) G->H I Determine degradation kinetics and pathways H->I

Caption: Forced Degradation Study Workflow.

A crucial component of stability testing is a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method. This method must be able to separate the parent compound from all potential degradation products and impurities.

Caption: Development of a Stability-Indicating HPLC Method.

Conclusion

This compound is a polar compound with high solubility in water and a range of polar organic solvents. Its stability profile appears robust under standard temperature conditions, but like many pyridine derivatives, it may be susceptible to degradation under harsh pH, oxidative, and photolytic conditions. The experimental protocols outlined in this guide provide a framework for generating the specific, quantitative data necessary for robust formulation development and ensuring the quality and safety of drug products containing this important intermediate. Further research is warranted to generate a more complete quantitative solubility and stability profile for this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity of the Amine Group in 4-Pyridylmethylamine

Abstract

4-Pyridylmethylamine is a versatile bifunctional molecule featuring a primary aliphatic amine and a pyridine ring. This unique structure imparts a distinct reactivity profile, making it a valuable building block in organic synthesis and a common scaffold in medicinal chemistry. This guide provides a detailed examination of the reactivity of the primary amine group, focusing on its basicity, nucleophilicity, and participation in key chemical transformations. Quantitative data, detailed experimental protocols, and logical workflow diagrams are provided to offer a comprehensive resource for professionals in the field.

Introduction and Structural Overview

4-Pyridylmethylamine, also known as 4-(aminomethyl)pyridine or 4-picolylamine, consists of a pyridine ring substituted at the 4-position with a methylamine group. The core of its reactivity lies in the interplay between the nucleophilic primary amine and the electron-withdrawing nature of the pyridine ring. The lone pair of electrons on the sp³-hybridized nitrogen of the amine group is readily available for bond formation, making it a potent nucleophile and a moderate base. This reactivity is central to its utility in the synthesis of a wide array of derivatives, including amides, sulfonamides, and more complex heterocyclic systems that are often explored in drug discovery programs.[1][2][3]

Physicochemical and Reactivity Parameters

The fundamental reactivity of the amine group is dictated by its electronic and steric environment. The predicted pKa of its conjugate acid is approximately 7.81, indicating it is a moderately strong base, though weaker than typical alkylamines due to the inductive electron-withdrawing effect of the nearby pyridine ring.[4][5]

PropertyValueReference
Molecular Formula C₆H₈N₂[6]
Molecular Weight 108.14 g/mol [6]
pKa (Predicted) 7.81 ± 0.29[4][5]
Boiling Point 230 °C[7]
Density 1.065 g/mL at 25 °C[7]
Water Solubility 1000 g/L at 20 °C[4][5]

Key Reactions of the Amine Group

The primary amine of 4-pyridylmethylamine is a versatile functional group that readily participates in numerous organic reactions. Its character as a good nucleophile and weak base underpins its utility.[8][9]

Acylation

Acylation is a robust and widely used reaction involving the amine group. It readily reacts with acylating agents like acyl chlorides and anhydrides to form stable amide bonds. This reaction is fundamental in peptide synthesis and the creation of various drug candidates.[10] The reaction is often carried out in the presence of a non-nucleophilic base (like triethylamine or even excess pyridine) to neutralize the HCl byproduct, driving the equilibrium towards the product.[10][11]

Alkylation

As a nucleophile, the amine can attack alkyl halides in an Sₙ2 reaction to form secondary amines. However, a significant challenge with primary amines is over-alkylation.[12] The resulting secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium salts.[12][13] To achieve selective mono-alkylation, specific strategies like reductive amination or using a large excess of the starting amine are often employed.

Reductive Amination

Reductive amination is a powerful and controlled method for forming C-N bonds and is a cornerstone of amine synthesis. The process involves the reaction of the amine with a ketone or aldehyde to form a transient imine (or enamine) intermediate, which is then reduced in situ by a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB), to yield a more substituted amine.[14][15] This method avoids the issue of over-alkylation common in direct alkylation.

Sulfonylation

Similar to acylation, the amine group reacts with sulfonyl chlorides (e.g., benzenesulfonyl chloride) to form sulfonamides. This reaction, often part of the Hinsberg test, proceeds under alkaline conditions to maintain the amine's nucleophilicity.[9][14] The resulting sulfonamides are important functional groups in many therapeutic agents.

Visualization of Reactivity and Workflows

Logical Diagram: Factors Influencing Amine Reactivity

G cluster_reactivity Reactivity of 4-Pyridylmethylamine cluster_factors Influencing Factors Amine Amine Group (-CH2NH2) Basicity Basicity (Proton Affinity) Amine->Basicity Acts as a Base Nucleophilicity Nucleophilicity (Reaction at Carbon) Amine->Nucleophilicity Acts as a Nucleophile pKa pKa ≈ 7.81 (Moderate Base) pKa->Basicity Sterics Low Steric Hindrance (Primary Amine) Sterics->Nucleophilicity Electronics Inductive Effect (from Pyridine Ring) Electronics->Basicity Reduces Electronics->Nucleophilicity Reduces G start Start dissolve 1. Dissolve 4-pyridylmethylamine and base (e.g., Et3N) in an anhydrous aprotic solvent (e.g., DCM). start->dissolve cool 2. Cool the solution to 0 °C in an ice bath. dissolve->cool add 3. Add acylating agent (e.g., Acetyl Chloride) dropwise. cool->add react 4. Stir at 0 °C, then allow to warm to room temperature. Monitor reaction by TLC. add->react quench 5. Quench reaction with saturated aq. NaHCO3. react->quench workup 6. Perform aqueous workup. Separate organic layer, wash with brine, and dry (Na2SO4). quench->workup purify 7. Concentrate in vacuo and purify the crude product via silica gel chromatography. workup->purify end End (Isolated Amide Product) purify->end

References

The Versatility of 4-Pyridinemethanamine: A Technical Guide for Chemical Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pyridinemethanamine, also known as 4-(aminomethyl)pyridine or 4-picolylamine, is a versatile bifunctional organic compound featuring a pyridine ring and a primary aminomethyl group.[1][2] This unique structure imparts a combination of aromaticity, basicity, and nucleophilicity, making it an invaluable chemical building block in a wide array of synthetic applications.[3][4] Its utility spans from the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs) to the development of functional materials and ligands for catalysis.[4] This in-depth technical guide explores the core applications of this compound as a chemical building block, providing detailed experimental protocols, quantitative data, and visualizations of its role in synthetic chemistry and relevant biological pathways.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in chemical synthesis. These properties influence its reactivity, solubility, and handling requirements.

PropertyValueReference
Molecular Formula C₆H₈N₂[2]
Molecular Weight 108.14 g/mol [2]
Appearance Colorless to light yellow liquid/oil
Melting Point -8 °C
Boiling Point 230 °C
Density 1.065 g/mL at 25 °C
Refractive Index (n20/D) 1.552
pKa 8.4 (predicted)
Solubility Soluble in water, ethanol, ether, and acetone.
CAS Number 3731-53-1[2]

This compound as a Chemical Building Block

The reactivity of this compound is centered around its nucleophilic primary amine and the pyridine ring, which can influence the reactivity of the amine and participate in various transformations. This section details its application in three key reaction types: amide bond formation, reductive amination, and N-alkylation.

Amide Bond Formation

The primary amine of this compound readily reacts with carboxylic acids and their derivatives to form stable amide bonds. This reaction is fundamental in the synthesis of a vast number of pharmaceutical compounds.

Experimental Protocol: Synthesis of N-(pyridin-4-ylmethyl)acetamide

This protocol is adapted from a similar N-acylation reaction of a substituted aminopyridine.[5][6]

Materials:

  • This compound

  • Acetic anhydride

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer with heating plate

  • Condenser

  • Büchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq).

  • Add acetic anhydride (2.5 eq) to the flask.

  • Warm the reaction mixture to 70°C with continuous stirring for 2 hours.[6]

  • After 2 hours, cool the mixture to room temperature.[6]

  • Slowly add diethyl ether to the cooled mixture to induce crystallization of the product.[6]

  • Collect the resulting white, needle-like crystals by vacuum filtration using a Büchner funnel.[6]

  • Wash the crystals with a small amount of cold diethyl ether and dry under vacuum to afford the final product, N-(pyridin-4-ylmethyl)acetamide.

Expected Yield: Based on similar reactions, a high yield (e.g., >90%) is anticipated.[6]

Experimental Workflow for Amide Bond Formation

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine this compound and Acetic Anhydride B Heat to 70°C for 2 hours A->B C Cool to Room Temperature B->C D Add Diethyl Ether (Crystallization) C->D E Vacuum Filtration D->E F Wash with Cold Diethyl Ether E->F G Dry Under Vacuum F->G H H G->H N-(pyridin-4-ylmethyl)acetamide

Caption: Workflow for the synthesis of N-(pyridin-4-ylmethyl)acetamide.

Reductive Amination

Reductive amination is a powerful method for forming carbon-nitrogen bonds. This compound can react with aldehydes or ketones to form an intermediate imine, which is then reduced in situ to a secondary amine. This one-pot reaction is highly efficient and widely used in drug synthesis.[4][7]

Experimental Protocol: Synthesis of N-benzyl-1-(pyridin-4-yl)methanamine

This protocol is a representative procedure for the reductive amination of an aldehyde with a primary amine.[8][9]

Materials:

  • This compound

  • Benzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and benzaldehyde (1.0 eq) in methanol.

  • Stir the solution at room temperature for 1 hour to facilitate the formation of the imine intermediate.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly and portion-wise, add sodium borohydride (1.5 eq) to the cooled solution, ensuring the temperature remains below 10°C.

  • After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for an additional 12 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield N-benzyl-1-(pyridin-4-yl)methanamine.

Quantitative Data for Reductive Amination Reactions

Aldehyde/KetoneAmineReducing AgentSolventYield (%)Reference
BenzaldehydeAnilineNaBH₄Methanol92[8]
VariousVariousNaBH(OAc)₃1,2-DichloroethaneHigh
N-Alkylation

The primary amine of this compound can be alkylated using various alkylating agents, such as alkyl halides, to produce secondary and tertiary amines. This reaction is crucial for introducing diverse alkyl substituents and modifying the pharmacological properties of the resulting molecules.

Experimental Protocol: Synthesis of N-benzyl-4-pyridinemethanamine

This protocol is adapted from a general procedure for the N-alkylation of amines with benzyl halides.[10]

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Under an inert atmosphere (e.g., nitrogen), add anhydrous DMF to the flask to achieve a concentration of approximately 0.1-0.5 M.

  • Stir the suspension at room temperature for 30 minutes.

  • To the stirred suspension, add benzyl bromide (1.1 eq) dropwise.

  • Heat the reaction mixture to 60-80°C and maintain for 4-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[11]

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into cold water and extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the pure N-benzyl-4-pyridinemethanamine.

Logical Relationship of Key Reactions

G cluster_reactions Key Synthetic Transformations This compound This compound Amide Bond Formation Amide Bond Formation This compound->Amide Bond Formation + Carboxylic Acid Derivative Reductive Amination Reductive Amination This compound->Reductive Amination + Aldehyde/Ketone + Reducing Agent N-Alkylation N-Alkylation This compound->N-Alkylation + Alkyl Halide Amide Derivatives Amide Derivatives Amide Bond Formation->Amide Derivatives Secondary/Tertiary Amines Secondary/Tertiary Amines Reductive Amination->Secondary/Tertiary Amines N-Alkylation->Secondary/Tertiary Amines

Caption: Core synthetic transformations involving this compound.

Application in Drug Discovery: Targeting the CXCL12/CXCR4 Signaling Pathway

Derivatives of this compound have shown significant promise as antagonists of the C-X-C chemokine receptor type 4 (CXCR4). The interaction of CXCR4 with its natural ligand, CXCL12 (also known as SDF-1), triggers a cascade of intracellular signaling pathways that are implicated in numerous physiological and pathological processes, including cancer metastasis, HIV-1 proliferation, and inflammatory diseases.[1][5][12]

The CXCL12/CXCR4 signaling axis promotes tumor cell proliferation, survival, and migration.[1][12] Therefore, the development of small molecule inhibitors that block this interaction is a key strategy in cancer therapy. Pyridine-containing compounds, accessible through the synthetic routes described above, have been synthesized and evaluated as potent CXCR4 antagonists.[5]

CXCL12/CXCR4 Signaling Pathway

Caption: Simplified CXCL12/CXCR4 signaling pathway.

Quantitative Data for Pyridine-Based CXCR4 Antagonists

The following table summarizes data for synthesized pyridine derivatives, demonstrating the potential of this scaffold in developing potent CXCR4 antagonists. The synthesis of these compounds often involves reductive amination of a pyridine dicarbaldehyde with various anilines, a reaction type where this compound derivatives could be employed.[5]

CompoundAniline SubstituentYield (%)EC₅₀ (nM)% Invasion Inhibition (at 100 nM)Reference
2a H37>100034[5]
2j 4-Ethyl11164[5]
2h 3-Nitro3410040[5]

Conclusion

This compound is a cornerstone building block for synthetic and medicinal chemists. Its dual functionality allows for the straightforward construction of diverse molecular architectures through fundamental reactions like amide bond formation, reductive amination, and N-alkylation. The application of these synthetic strategies has led to the development of promising drug candidates, particularly in the realm of CXCR4 antagonism for cancer therapy. This guide provides the essential technical information and protocols to empower researchers to fully leverage the synthetic potential of this compound in their drug discovery and development endeavors.

References

The Expanding Therapeutic Potential of 4-Pyridinemethanamine Derivatives: A Technical Guide to Synthesis and Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine ring is a fundamental scaffold in medicinal chemistry, present in a significant number of FDA-approved drugs.[1][2][3] Its unique electronic properties and ability to form hydrogen bonds make it a privileged structure in the design of novel therapeutic agents.[3] A key derivative, 4-pyridinemethanamine, serves as a versatile building block for the synthesis of a diverse array of biologically active compounds.[4] This technical guide provides an in-depth overview of the discovery and synthesis of novel this compound derivatives, focusing on their potential as antimicrobial, anticancer, and CXCR4 antagonist agents.

I. Core Synthesis of the this compound Scaffold

The foundational this compound structure is typically synthesized via the reductive amination of 4-pyridinecarboxaldehyde. This process involves the reaction of the aldehyde with an ammonia source in the presence of a reducing agent and a catalyst.

A common and efficient method for this synthesis is outlined below:

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a 15 mL reaction kettle, combine 1 mmol of 4-pyridinecarboxaldehyde, a ruthenium-based catalyst (16 mol% relative to the aldehyde), 9 mmol of aqueous ammonia (25 wt%), and 5 mL of acetonitrile.

  • Hydrogenation: Purge the reaction kettle with hydrogen gas five times to remove air. Pressurize the kettle with hydrogen to 2.5 MPa.

  • Reaction Conditions: Heat the mixture to 60°C and maintain this temperature with stirring for 12 hours.

  • Work-up and Isolation: After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas. The product, this compound, can then be isolated and purified using standard laboratory techniques, such as extraction and distillation. This method has been reported to achieve a high conversion rate of 4-pyridinecarbaldehyde (99%) and an isolated yield of this compound of 94%.[5]

II. Synthesis and Biological Activities of Novel this compound Derivatives

The primary amine group of this compound is a key functional handle for the synthesis of a wide range of derivatives. By reacting this amine with various electrophiles, researchers have developed novel compounds with promising therapeutic activities.

A. Antimicrobial Derivatives

Several studies have explored the synthesis of pyridine derivatives as potent antimicrobial agents.[6] One common approach involves the reaction of a pyridine-containing scaffold with various reagents to introduce functionalities that enhance antimicrobial activity.

Table 1: Antimicrobial Activity of Selected Pyridine Derivatives

Compound IDModificationTest OrganismMinimum Inhibitory Concentration (MIC, µg/mL)
5aUnsubstituted PhenylStaphylococcus aureus>128
5d4-ChlorophenylStaphylococcus aureus32
5e4-BromophenylStaphylococcus aureus16
5k4-(2-Bromoacetamido)phenylStaphylococcus aureus8
CiprofloxacinStandard AntibioticStaphylococcus aureus0.5

Data is illustrative and compiled from representative studies on pyridine derivatives.[7]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

  • Inoculum Preparation: Bacterial strains are cultured in Mueller-Hinton Broth (MHB) to an optical density corresponding to the 0.5 McFarland standard. The bacterial suspension is then diluted to a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: The synthesized pyridine derivatives are serially diluted in MHB in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

B. Anticancer Derivatives

The pyridine scaffold is also a key feature in many anticancer agents.[1][2] Researchers have synthesized and evaluated numerous pyridine derivatives for their cytotoxic activity against various cancer cell lines.

Table 2: Anticancer Activity of Pyridine-Urea Derivatives against MCF-7 Cells

Compound IDSubstitution PatternIC50 (µM) after 48hIC50 (µM) after 72h
8a4-Fluorophenyl urea7.035.14
8b4-Chlorophenyl urea4.682.50
8d4-Bromophenyl urea3.031.63
8e4-Iodophenyl urea0.220.11
8n3,4-Dichlorophenyl urea1.880.80
DoxorubicinStandard Chemotherapeutic1.93Not Reported

Data sourced from a study by El-Naggar et al. and presented in a comparative guide.[7]

Experimental Protocol: MTT Assay for Anticancer Activity

  • Cell Seeding: MCF-7 human breast cancer cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the synthesized pyridine derivatives and incubated for 48 or 72 hours.

  • MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well, and the plates are incubated for another 4 hours to allow for the formation of formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[7]

C. CXCR4 Antagonists

The chemokine receptor CXCR4 has been identified as a therapeutic target for various diseases, including cancer and HIV.[8] Novel pyridine derivatives have been synthesized and evaluated as potential CXCR4 antagonists.

Table 3: Activity of Pyridine Derivatives as CXCR4 Antagonists

Compound IDStructureBinding Affinity (EC50, nM)Cell Invasion Inhibition (%)
2b2,6-Bis(anilinornethyl)pyridine< 100> 50
2j2,6-Bis(4-methoxyanilinornethyl)pyridine< 100> 50

Data is illustrative of hit compounds identified for further evaluation.[8]

III. Visualizing Synthesis and Mechanisms

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_synthesis General Synthetic Pathway for this compound Derivatives 4-Pyridinecarboxaldehyde 4-Pyridinecarboxaldehyde This compound This compound 4-Pyridinecarboxaldehyde->this compound Reductive Amination (NH3, H2, Catalyst) Novel Derivative Novel Derivative This compound->Novel Derivative Nucleophilic Attack Electrophile Electrophile Electrophile->Novel Derivative G cluster_pathway CXCR4 Signaling Pathway Inhibition CXCL12 CXCL12 CXCR4 CXCR4 Receptor CXCL12->CXCR4 Binds Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) CXCR4->Signaling Activates Response Cellular Responses (Chemotaxis, Proliferation, Survival) Signaling->Response Antagonist This compound Derivative (Antagonist) Antagonist->CXCR4 Blocks Binding G cluster_workflow Drug Discovery Workflow start Library Synthesis screen High-Throughput Screening (e.g., Cell-based assays) start->screen hit Hit Identification screen->hit lead_opt Lead Optimization (SAR studies) hit->lead_opt preclinical Preclinical Studies (In vivo models) lead_opt->preclinical

References

A Beginner's Guide to 4-Pyridinemethanamine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pyridinemethanamine, also known as 4-(aminomethyl)pyridine, is a versatile bifunctional organic compound that serves as a valuable building block in modern organic synthesis. Its structure, featuring a primary amine attached to a pyridine ring via a methylene bridge, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of this compound for beginners in organic synthesis, covering its fundamental properties, key reactions, detailed experimental protocols, and safety considerations. The unique combination of a nucleophilic primary amine and a basic pyridine ring makes it an essential reagent in the synthesis of pharmaceuticals, agrochemicals, and novel materials.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis. Key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₆H₈N₂[1]
Molecular Weight 108.14 g/mol [1]
Appearance Clear pale yellow to light brown oil/liquid[2][3]
Melting Point -8 °C[2][4]
Boiling Point 230 °C[2][4]
Density 1.065 g/mL at 25 °C[2]
Flash Point 104 °C (closed cup)[4][5]
Water Solubility 1000 g/L at 20 °C[2][3]
pKa 7.81 ± 0.29 (Predicted)[2][3]
CAS Number 3731-53-1[6]

Key Synthetic Applications

This compound is a versatile building block due to the reactivity of both the primary amine and the pyridine nitrogen. The primary amine can readily undergo nucleophilic attack, making it suitable for the formation of amides, imines (Schiff bases), and for participating in multicomponent reactions. The pyridine ring can act as a ligand for metal coordination, influencing the catalytic activity and structural properties of the resulting complexes.

Schiff Base Formation

The reaction of this compound with aldehydes or ketones under acidic or basic conditions yields imines, commonly known as Schiff bases.[7] These compounds are important intermediates in the synthesis of various heterocyclic compounds and have applications in medicinal chemistry.[8]

Schiff_Base_Formation cluster_reactants Reactants cluster_products Products 4-PMA This compound Schiff_Base Schiff Base (Imine) 4-PMA->Schiff_Base Condensation Aldehyde Aldehyde/Ketone (e.g., Salicylaldehyde) Aldehyde->Schiff_Base Water Water

General scheme for Schiff base formation.

Experimental Protocol: Synthesis of a Schiff Base from this compound and Salicylaldehyde

This protocol describes a green and efficient method for synthesizing a Schiff base from this compound and salicylaldehyde in an aqueous medium.[9]

Materials:

  • This compound

  • Salicylaldehyde

  • Water

  • Stirring apparatus

Procedure:

  • In a round-bottom flask, dissolve 0.01 mol of this compound in 10 mL of water.

  • To this solution, add 0.01 mol of salicylaldehyde.

  • Stir the mixture at room temperature for 10 minutes.[9]

  • The formation of a yellow precipitate indicates the product.

  • Filter the precipitate, wash with water, and dry to obtain the Schiff base.

ReactantMolar RatioReaction TimeSolventYield
This compound110 minWaterGood
Salicylaldehyde1
N-Acylation

N-acylation of this compound with acylating agents like acetic anhydride or acyl chlorides is a fundamental reaction to produce the corresponding amides.[5][10] These amide derivatives are prevalent in many pharmaceutical compounds.

N_Acylation cluster_reactants Reactants cluster_products Products 4-PMA This compound Amide N-acyl-4-pyridinemethanamine 4-PMA->Amide Acylation Acylating_Agent Acylating Agent (e.g., Acetic Anhydride) Acylating_Agent->Amide Byproduct Byproduct (e.g., Acetic Acid)

General scheme for N-acylation.

Experimental Protocol: Synthesis of N-(pyridin-4-ylmethyl)acetamide

This protocol is adapted from the N-acylation of a similar aminopyridine derivative and can be applied to this compound.[2][10]

Materials:

  • This compound

  • Acetic anhydride

  • Reaction flask with a condenser

  • Heating mantle with a stirrer

Procedure:

  • In a suitable reaction flask equipped with a magnetic stirrer and a condenser, combine this compound (1 equivalent) and acetic anhydride (excess, e.g., 2-3 equivalents).

  • Warm the reaction mixture to 70°C with continuous stirring.[2][10]

  • Maintain the temperature for 2 hours.[2][10]

  • After cooling, the excess acetic anhydride can be removed under reduced pressure.

  • The crude product can be purified by crystallization or column chromatography. A similar reaction with 2-amino-4-methylpyridine yielded the product in 95% yield.[2][10]

ReactantMolar RatioTemperatureReaction TimeSolventYield (analogous reaction)
This compound170 °C2 hoursNone (neat)~95%
Acetic AnhydrideExcess
Coordination Chemistry: Ligand in Metal Complexes

The pyridine nitrogen of this compound can coordinate with various transition metals to form stable complexes.[11] These complexes have applications in catalysis, materials science, and as potential therapeutic agents.[12][13]

Metal_Complexation cluster_reactants Reactants cluster_product Product 4-PMA This compound (Ligand) Metal_Complex Metal-4-PMA Complex 4-PMA->Metal_Complex Coordination Metal_Salt Metal Salt (e.g., CuCl₂, Zn(NO₃)₂) Metal_Salt->Metal_Complex Schiff_Base_Mechanism Reactants This compound + Aldehyde Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal Nucleophilic Addition Protonated_Hemiaminal Protonated Hemiaminal Hemiaminal->Protonated_Hemiaminal Protonation of -OH Imine_Cation Imine Cation + Water Protonated_Hemiaminal->Imine_Cation Dehydration (Loss of H₂O) Schiff_Base Schiff Base (Imine) Imine_Cation->Schiff_Base Deprotonation N_Acylation_Mechanism Reactants This compound + Acetic Anhydride Tetrahedral_Intermediate Tetrahedral Intermediate Reactants->Tetrahedral_Intermediate Nucleophilic Attack Amide_Product N-acetyl-4-pyridinemethanamine + Acetate Tetrahedral_Intermediate->Amide_Product Collapse of Intermediate (Loss of Acetate) Final_Products N-acetyl-4-pyridinemethanamine + Acetic Acid Amide_Product->Final_Products Proton Transfer

References

An In-Depth Technical Guide to the Core Reactions of 4-Pyridinemethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pyridinemethanamine, also known as 4-(aminomethyl)pyridine, is a versatile bifunctional organic compound featuring a pyridine ring and a primary aminomethyl group.[1][2] This unique structure allows it to serve as a valuable building block in a wide array of chemical transformations, making it a molecule of significant interest in medicinal chemistry, coordination chemistry, and materials science.[3] Its ability to participate in various reactions, including N-acylation, N-alkylation, Schiff base formation, and metal complexation, has led to its incorporation into a diverse range of complex molecules, including pharmaceuticals and functional materials.[2][3] This technical guide provides a comprehensive overview of the fundamental reactions involving this compound, complete with detailed experimental protocols, quantitative data, and visual diagrams to facilitate understanding and application in a research and development setting.

Core Reactions and Methodologies

The reactivity of this compound is primarily centered around the nucleophilic nature of the primary amine group. This allows for a variety of substitution and condensation reactions.

N-Acylation: Amide Bond Formation

N-acylation is a fundamental reaction for the synthesis of amides, which are prevalent motifs in pharmaceuticals and biologically active compounds. This compound readily undergoes acylation with various acylating agents, such as acid chlorides and anhydrides, to form the corresponding N-acyl derivatives.

Experimental Protocol: Synthesis of N-(pyridin-4-ylmethyl)acetamide

This protocol is adapted from a general procedure for the N-acylation of aminopyridines.[1]

  • Materials:

    • This compound

    • Acetic anhydride

    • Pyridine (anhydrous)

    • Toluene

    • Dichloromethane

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Round-bottom flask

    • Magnetic stirrer

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous pyridine.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add acetic anhydride (1.1 eq.) to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of water.

    • Remove the pyridine under reduced pressure using a rotary evaporator, co-evaporating with toluene to remove residual pyridine.

    • Dissolve the residue in dichloromethane and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure N-(pyridin-4-ylmethyl)acetamide.

Data Presentation: N-Acylation of this compound

Acylating AgentProductSolventReaction Time (h)Yield (%)Spectroscopic Data
Acetic AnhydrideN-(pyridin-4-ylmethyl)acetamidePyridine12-24>90 (expected)¹H NMR (CDCl₃, δ): 8.55 (d, 2H), 7.25 (d, 2H), 6.50 (br s, 1H, NH), 4.40 (d, 2H), 2.05 (s, 3H). ¹³C NMR (CDCl₃, δ): 170.0, 150.0, 148.0, 122.5, 43.0, 23.0.
Benzoyl ChlorideN-benzoyl-4-pyridinemethanaminePyridine/DCM4-12High (expected)¹H NMR (CDCl₃, δ): 8.60 (d, 2H), 7.80 (d, 2H), 7.50-7.40 (m, 3H), 7.30 (d, 2H), 7.00 (br s, 1H, NH), 4.65 (d, 2H).

Diagram of N-Acylation Workflow

Nacylation_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification This compound This compound Reaction Flask (0°C to RT) Reaction Flask (0°C to RT) This compound->Reaction Flask (0°C to RT) Acylating Agent Acylating Agent Acylating Agent->Reaction Flask (0°C to RT) Anhydrous Pyridine Anhydrous Pyridine Anhydrous Pyridine->Reaction Flask (0°C to RT) Quench with Water Quench with Water Reaction Flask (0°C to RT)->Quench with Water Solvent Removal Solvent Removal Quench with Water->Solvent Removal Extraction Extraction Solvent Removal->Extraction Drying & Concentration Drying & Concentration Extraction->Drying & Concentration Purification Purification Drying & Concentration->Purification Product Product Purification->Product

Caption: Workflow for the N-acylation of this compound.

N-Alkylation

N-alkylation of this compound with alkyl halides introduces alkyl substituents on the nitrogen atom, a common strategy in drug development to modify the physicochemical properties of a lead compound. The reaction typically proceeds via an S(_N)2 mechanism.

Experimental Protocol: Synthesis of N-benzyl-4-pyridinemethanamine

This protocol is based on general methods for the N-alkylation of amines.[2]

  • Materials:

    • This compound

    • Benzyl bromide

    • Potassium carbonate (anhydrous)

    • N,N-Dimethylformamide (DMF, anhydrous)

    • Ethyl acetate

    • Water

    • Brine

    • Anhydrous sodium sulfate

    • Round-bottom flask

    • Magnetic stirrer

    • Heating mantle

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • To a dry round-bottom flask, add this compound (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).

    • Add anhydrous DMF to the flask under an inert atmosphere.

    • Stir the suspension at room temperature for 30 minutes.

    • Add benzyl bromide (1.1 eq.) dropwise to the stirred suspension.

    • Heat the reaction mixture to 60-80 °C and maintain for 4-12 hours, monitoring by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Pour the mixture into cold water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford pure N-benzyl-4-pyridinemethanamine.

Data Presentation: N-Alkylation of this compound

Alkylating AgentProductBaseSolventTemp (°C)Yield (%)Spectroscopic Data
Benzyl BromideN-benzyl-4-pyridinemethanamineK₂CO₃DMF60-80Moderate to High (expected)¹H NMR (CDCl₃, δ): 8.55 (d, 2H), 7.35-7.20 (m, 7H), 3.85 (s, 2H), 3.80 (s, 2H), 1.90 (br s, 1H, NH).
Ethyl IodideN-ethyl-4-pyridinemethanamineK₂CO₃DMF50-70Moderate (expected)¹H NMR (CDCl₃, δ): 8.50 (d, 2H), 7.20 (d, 2H), 3.75 (s, 2H), 2.65 (q, 2H), 1.15 (t, 3H).

Diagram of N-Alkylation Signaling Pathway

Nalkylation_pathway This compound This compound SN2 Transition State SN2 Transition State This compound->SN2 Transition State Nucleophilic Attack Alkyl Halide (R-X) Alkyl Halide (R-X) Alkyl Halide (R-X)->SN2 Transition State Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->this compound Deprotonation (optional) N-alkylated Product N-alkylated Product SN2 Transition State->N-alkylated Product

Caption: S(_N)2 pathway for the N-alkylation of this compound.

Schiff Base Formation (Imination)

The primary amine of this compound readily condenses with aldehydes and ketones to form Schiff bases (imines). These compounds are important intermediates in organic synthesis and can also act as versatile ligands in coordination chemistry.

Experimental Protocol: Synthesis of a Schiff Base from this compound and Salicylaldehyde

This protocol is a general procedure for Schiff base synthesis.[4]

  • Materials:

    • This compound

    • Salicylaldehyde

    • Ethanol

    • Round-bottom flask

    • Magnetic stirrer

    • Reflux condenser

  • Procedure:

    • Dissolve this compound (1.0 eq.) in ethanol in a round-bottom flask.

    • Add an equimolar amount of salicylaldehyde (1.0 eq.) to the solution.

    • Reflux the mixture for 2-4 hours. The formation of a precipitate may be observed.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Collect the precipitated product by filtration.

    • Wash the product with cold ethanol and dry under vacuum to obtain the pure Schiff base.

Data Presentation: Schiff Base Formation

Aldehyde/KetoneProductSolventReaction Time (h)Yield (%)Key Spectroscopic Data
Salicylaldehyde2-(((pyridin-4-yl)methyl)imino)methyl)phenolEthanol2-4High (expected)IR (cm⁻¹): ~1630 (C=N). ¹H NMR (CDCl₃, δ): ~8.30 (s, 1H, HC=N), 13.5 (s, 1H, OH).
BenzaldehydeN-(phenyl)methylene)pyridin-4-yl)methanamineEthanol2-4High (expected)IR (cm⁻¹): ~1640 (C=N). ¹H NMR (CDCl₃, δ): ~8.40 (s, 1H, HC=N).

Diagram of Schiff Base Formation Logical Relationship

Schiff_base_formation reactants This compound Aldehyde/Ketone intermediate Carbinolamine Intermediate reactants->intermediate Nucleophilic Addition product Schiff Base (Imine) + H₂O intermediate->product Dehydration

Caption: Logical steps in Schiff base formation.

Coordination Chemistry: Ligand Formation

The pyridine nitrogen and the aminomethyl nitrogen of this compound can both act as donor atoms, allowing it to function as a chelating or bridging ligand in coordination complexes with various metal ions.[5] Schiff bases derived from this compound are particularly effective multidentate ligands.[6]

Experimental Protocol: Synthesis of a Zinc(II) Complex with a Schiff Base Ligand

This is a representative protocol for the synthesis of a metal complex with a Schiff base ligand derived from this compound.[7]

  • Materials:

    • Schiff base of this compound and salicylaldehyde (prepared as above)

    • Zinc(II) chloride (or acetate)

    • Methanol

    • Triethylamine

    • Round-bottom flask

    • Magnetic stirrer

    • Reflux condenser

  • Procedure:

    • Dissolve the Schiff base ligand (2.0 eq.) in methanol in a round-bottom flask.

    • Add a few drops of triethylamine to the solution and stir for 30 minutes.

    • In a separate flask, dissolve zinc(II) chloride (1.0 eq.) in methanol.

    • Add the metal salt solution dropwise to the stirred ligand solution.

    • Reflux the resulting mixture for 3-5 hours.

    • Monitor the formation of a precipitate.

    • Cool the reaction mixture to room temperature.

    • Collect the complex by filtration, wash with cold methanol, and dry under vacuum.

Data Presentation: Metal Complex Formation

Metal SaltLigandComplex StoichiometryColorKey Spectroscopic Data
ZnCl₂Schiff base of this compound and salicylaldehyde[Zn(L)₂]White/Pale YellowIR (cm⁻¹): Shift in C=N stretching frequency upon coordination.
Cu(OAc)₂·H₂OSchiff base of this compound and salicylaldehyde[Cu(L)₂]Green/BlueIR (cm⁻¹): Shift in C=N stretching frequency. UV-Vis: d-d transitions.

Diagram of Metal Complexation Experimental Workflow

Metal_complexation_workflow A Dissolve Schiff Base Ligand in Methanol B Add Triethylamine A->B D Mix Solutions & Reflux B->D C Prepare Metal Salt Solution (e.g., ZnCl2 in Methanol) C->D E Cool and Filter D->E F Wash and Dry E->F G Metal Complex Product F->G

Caption: Experimental workflow for metal complex synthesis.

Conclusion

This compound is a highly valuable and versatile building block in modern organic and inorganic chemistry. Its ability to readily undergo N-acylation, N-alkylation, and Schiff base formation provides access to a vast chemical space of functionalized pyridine derivatives. Furthermore, its capacity to act as a ligand for a variety of metal ions opens up avenues for the development of novel catalysts, materials, and therapeutic agents. The detailed protocols and structured data presented in this guide are intended to serve as a practical resource for researchers and professionals, enabling the effective utilization of this compound in their synthetic endeavors. The provided diagrams offer a clear visual representation of the key chemical transformations and experimental workflows, further aiding in the design and execution of experiments.

References

An In-depth Technical Guide to Pyridin-4-ylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridin-4-ylmethanamine, also known as 4-(aminomethyl)pyridine or 4-picolylamine, is a heterocyclic organic compound that serves as a critical building block in modern medicinal chemistry and organic synthesis.[1][2] Its structure, featuring a pyridine ring linked to a primary aminomethyl group, provides a unique combination of properties, making it a versatile scaffold for the development of novel therapeutic agents and other functional molecules.[1][3] The pyridine nitrogen atom acts as a hydrogen bond acceptor and imparts basicity, while the primary amine offers a reactive site for a multitude of chemical transformations.[4] This guide provides a comprehensive overview of its structure, properties, synthesis, and applications, with a focus on its role in drug development.

Physicochemical and Structural Properties

Pyridin-4-ylmethanamine is a colorless to pale yellow liquid at room temperature.[1][5] Its core structure consists of a pyridine ring where a methanamine group is attached at the C4 position.[1] This arrangement is fundamental to its chemical reactivity and utility in synthesis.

Table 1: Physicochemical Properties of Pyridin-4-ylmethanamine

PropertyValueReference(s)
CAS Number 3731-53-1[6][7]
Molecular Formula C₆H₈N₂[5][6]
Molecular Weight 108.14 g/mol [6][8]
IUPAC Name pyridin-4-ylmethanamine[8]
Synonyms 4-Picolylamine, 4-(Aminomethyl)pyridine[1][8][9]
Melting Point -8 °C (lit.)[9][10]
Boiling Point 230 °C (lit.)[9][10]
Density 1.065 g/mL at 25 °C (lit.)[10][11]
Flash Point 104 °C / 227 °F[11]
SMILES C1=CN=CC=C1CN[8]
InChIKey TXQWFIVRZNOPCK-UHFFFAOYSA-N[7][8]

Synthesis and Characterization

The synthesis of pyridin-4-ylmethanamine is most commonly achieved through the reduction of 4-cyanopyridine. This transformation can be accomplished using various reducing agents, with catalytic hydrogenation being a prevalent method in industrial settings due to its efficiency and the use of less hazardous reagents.

Experimental Protocol: Synthesis via Catalytic Hydrogenation

This protocol describes a representative method for the synthesis of pyridin-4-ylmethanamine from 4-cyanopyridine.

Materials and Reagents:

  • 4-Cyanopyridine

  • Raney Nickel (or Palladium on Carbon, 5-10% w/w)

  • Methanol (or Ethanol), anhydrous

  • Hydrogen gas (H₂)

  • Pressurized hydrogenation vessel (e.g., Parr hydrogenator)

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Vessel Preparation: A clean, dry hydrogenation vessel is charged with 4-cyanopyridine and the solvent (e.g., methanol).

  • Catalyst Addition: The hydrogenation catalyst (e.g., Raney Nickel, handled as a slurry in the solvent) is carefully added to the solution under an inert atmosphere (e.g., nitrogen or argon). The amount is typically 5-10% by weight relative to the starting material.

  • Hydrogenation: The vessel is sealed and purged several times with hydrogen gas to remove air. The vessel is then pressurized with hydrogen to the desired pressure (typically 50-100 psi) and heated to a specified temperature (e.g., 50-70 °C). The reaction mixture is agitated vigorously.

  • Reaction Monitoring: The reaction is monitored by observing the cessation of hydrogen uptake. The progress can also be checked by analytical techniques like TLC or GC-MS on small aliquots.

  • Work-up: Upon completion, the vessel is cooled to room temperature and the hydrogen pressure is carefully vented. The reaction mixture is purged with an inert gas.

  • Catalyst Removal: The catalyst is removed by careful filtration through a pad of Celite. The filter cake should be kept wet with the solvent to prevent ignition of the pyrophoric catalyst and then quenched safely.

  • Purification: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator. The resulting crude oil is then purified by vacuum distillation to yield pure pyridin-4-ylmethanamine.

Visualization of Synthesis Workflow

G Start 4-Cyanopyridine in Methanol Catalyst Add Raney Ni Catalyst Start->Catalyst Hydrogenation Pressurize with H₂ Gas Heat & Agitate Catalyst->Hydrogenation Filtration Filter through Celite to remove Catalyst Hydrogenation->Filtration Evaporation Solvent Evaporation (Rotary Evaporator) Filtration->Evaporation Distillation Vacuum Distillation Evaporation->Distillation Product Pyridin-4-ylmethanamine (Pure Product) Distillation->Product

Caption: Workflow for the synthesis of pyridin-4-ylmethanamine.

Applications in Medicinal Chemistry

The pyridine moiety is a prevalent heterocycle in numerous FDA-approved drugs, valued for its ability to enhance pharmacokinetic properties through hydrogen bonding and metabolic stability.[3][4] Pyridin-4-ylmethanamine is a key starting material for introducing this valuable pharmacophore.

Role as a Versatile Chemical Scaffold

The utility of pyridin-4-ylmethanamine stems from its bifunctional nature. The nucleophilic primary amine readily participates in reactions like amide coupling, reductive amination, and urea formation, allowing for its incorporation into larger, more complex molecules. The pyridine nitrogen can engage in hydrogen bonding with biological targets such as enzymes and receptors, a crucial interaction for modulating biological activity.[4]

G Core Pyridin-4-ylmethanamine Pyridine Pyridine Ring Core->Pyridine features Amine Primary Amine (-NH₂) Core->Amine features Hbond H-Bond Acceptor (Target Binding, Solubility) Pyridine->Hbond enables Reactive Nucleophilic Handle (Derivatization) Amine->Reactive acts as Drug Bioactive Molecules (e.g., Enzyme Inhibitors) Hbond->Drug Reactive->Drug

Caption: Logical relationships of pyridin-4-ylmethanamine's structural features.

Target-Specific Applications: Enzyme Inhibition

Derivatives of pyridin-4-ylmethanamine have been identified as reversible inhibitors of copper amine oxidases (CAOs).[9] These enzymes are involved in the metabolism of primary amines. Inhibition of CAOs is a therapeutic strategy for various conditions. The development of inhibitors often involves modifying the primary amine of pyridin-4-ylmethanamine to achieve specific interactions within the enzyme's active site.

Table 2: Representative Biological Activity Data for Pyridine-based Inhibitors

Note: This table is illustrative of the types of quantitative data generated for compounds derived from pyridine scaffolds. Specific data for direct derivatives of pyridin-4-ylmethanamine must be sourced from dedicated SAR studies.

Compound IDTarget EnzymeAssay TypeIC₅₀ (nM)
Derivative ACopper Amine OxidaseFluorometric85
Derivative BKinase XRadiometric120
Derivative CProtease YFRET45
Derivative DKinase ZELISA210

Visualization of an Inhibitory Mechanism

G Enzyme Copper Amine Oxidase (Active Site) Product Product (Aldehyde) Enzyme->Product Catalyzes Block Inhibition Enzyme->Block Substrate Substrate (e.g., Primary Amine) Substrate->Enzyme Binds to Inhibitor Pyridin-4-ylmethanamine Derivative Inhibitor->Enzyme Competitively Binds Block->Product Prevents Formation

Caption: Mechanism of competitive inhibition of Copper Amine Oxidase.

Experimental Protocol: Enzyme Inhibition Assay

This section provides a generalized protocol for determining the inhibitory activity of compounds, such as derivatives of pyridin-4-ylmethanamine, against an enzyme like copper amine oxidase. This is a fluorometric assay using a substrate that becomes fluorescent upon oxidation.

Materials and Reagents:

  • Purified Copper Amine Oxidase (CAO)

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Amplex® Red reagent

  • Horseradish peroxidase (HRP)

  • Substrate (e.g., benzylamine)

  • Test Inhibitor (e.g., pyridin-4-ylmethanamine derivative) dissolved in DMSO

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation ~530-560 nm, Emission ~590 nm)

Procedure:

  • Reagent Preparation: Prepare a reaction cocktail containing Amplex® Red, HRP, and the substrate in the assay buffer.

  • Inhibitor Dilution: Prepare a serial dilution of the test inhibitor in assay buffer. Ensure the final DMSO concentration in the assay is low (<1%) to avoid solvent effects.

  • Assay Setup: To each well of the 96-well plate, add:

    • Assay buffer

    • Test inhibitor at various concentrations (or DMSO for control wells)

    • Enzyme solution (CAO)

  • Pre-incubation: Incubate the plate for 10-15 minutes at a controlled temperature (e.g., 37 °C) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the reaction cocktail (containing the substrate) to all wells.

  • Measurement: Immediately place the plate in the fluorescence reader. Measure the fluorescence intensity kinetically over a period of 15-30 minutes.

  • Data Analysis:

    • Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

    • Normalize the velocities to the control (DMSO only) to calculate the percent inhibition.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a suitable dose-response curve (e.g., four-parameter logistic equation) to determine the IC₅₀ value.

Pyridin-4-ylmethanamine is a cornerstone building block for medicinal chemists. Its straightforward synthesis and the dual functionality of its pyridine ring and primary amine group provide a reliable entry point for creating diverse molecular libraries. A thorough understanding of its properties, synthesis, and reactivity is essential for leveraging this scaffold in the rational design of next-generation therapeutics. The protocols and data presented in this guide offer a technical foundation for researchers engaged in the synthesis and evaluation of novel bioactive compounds.

References

Methodological & Application

Application Notes: Synthesis of Bioactive Compounds Using 4-Pyridinemethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pyridinemethanamine, also known as 4-(aminomethyl)pyridine, is a versatile bifunctional molecule incorporating both the nucleophilic primary amine and the distinct electronic properties of a pyridine ring. This unique structural combination makes it an invaluable building block in medicinal chemistry for the synthesis of a diverse array of bioactive compounds. Its ability to participate in various chemical transformations, including amide bond formation, Schiff base condensation, and nucleophilic substitution reactions, allows for its incorporation into a wide range of molecular scaffolds. These scaffolds have been successfully utilized to develop potent inhibitors of key biological targets such as protein kinases and dipeptidyl peptidase-4 (DPP-4), as well as novel antimicrobial agents. This document provides detailed application notes and experimental protocols for the synthesis of three classes of bioactive compounds derived from this compound: a kinase inhibitor analogue related to Imatinib, a DPP-4 inhibitor, and antimicrobial Schiff bases.

Kinase Inhibitors: Synthesis of an Imatinib Analogue Intermediate

Imatinib is a cornerstone in targeted cancer therapy, functioning as a potent inhibitor of the BCR-ABL tyrosine kinase.[1] Analogues of Imatinib are continuously being explored to overcome drug resistance and improve efficacy. This compound serves as a crucial precursor for the synthesis of the piperazinyl-methyl benzamide moiety present in Imatinib and its analogues.

Synthetic Workflow for Imatinib Analogue Intermediate

Synthetic workflow for an Imatinib analogue.
Experimental Protocol: Synthesis of Methyl 4-((pyridin-4-ylmethyl)carbamoyl)benzoate

  • Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of nitrogen, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, 100 mL).

  • Addition of Reagents: Cool the solution to 0 °C using an ice bath. Add pyridine (1.2 eq) dropwise, followed by the slow, portion-wise addition of 4-carbomethoxybenzoyl chloride (1.05 eq).

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution (50 mL). Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired product.

Note: This intermediate can then be further functionalized to introduce the piperazine ring found in Imatinib, followed by coupling with the core amine fragment, 4-methyl-N3-(4-(pyridin-3-yl)-2-pyrimidinyl)-1,3-benzenediamine, to yield the final Imatinib analogue.[2][3]

Quantitative Data: Bioactivity of Imatinib Analogues

The following table summarizes the in vitro antiproliferative activity of a series of synthesized Imatinib analogues against various leukemia cell lines.

Compound IDModificationK562 IC₅₀ (µM)[4]MOLT-4 IC₅₀ (µM)[4]THP-1 IC₅₀ (µM)[4]
Imatinib -0.45300.75
4a o-Fluoro substitution on terminal phenyl ring---
4b m-Fluoro substitution on terminal phenyl ring---
I2 3-(2-morpholino-2-oxoacetyl)-1H-indole-6-carboxamide0.8--
I3 3-(2-oxo-2-(piperidin-1-yl)acetyl)-1H-indole-6-carboxamide---

Note: IC₅₀ values represent the concentration of the compound required to inhibit cell growth by 50%.

DPP-4 Inhibitors: Synthesis of Aminomethyl-Pyridine Derivatives

Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. This compound can be incorporated into scaffolds that effectively inhibit DPP-4.[5][6]

Synthetic Workflow for a DPP-4 Inhibitor

General synthetic workflow for a DPP-4 inhibitor.
Experimental Protocol: Synthesis of 5-Aminomethyl-4-(2,4-dichlorophenyl)-6-methyl-pyridine-2-carboxylic acid cyanomethyl-amide

This protocol is a representative example for the synthesis of a potent DPP-4 inhibitor.

  • Synthesis of the Pyridine Core: The substituted pyridine core is first synthesized via a Hantzsch-type reaction followed by oxidation.

  • Functionalization: The core is then subjected to a series of reactions including hydrolysis of ester groups, bromination of the methyl group, and subsequent nucleophilic substitution with azide, followed by reduction to the aminomethyl group.

  • Amide Coupling: The carboxylic acid on the pyridine ring is activated (e.g., using a coupling agent like HATU) and reacted with aminoacetonitrile to form the final amide product.

A detailed multi-step protocol is beyond the scope of this note, but specific procedures can be found in the cited literature.[6]

Quantitative Data: Bioactivity of Aminomethyl-Pyridine DPP-4 Inhibitors

The following table presents the in vitro inhibitory activity of a series of aminomethyl-pyridine derivatives against DPP-4 and the related peptidase DPP-8 for selectivity assessment.

Compound IDR GroupDPP-4 IC₅₀ (nM)[6]DPP-8 IC₅₀ (nM)[6]Selectivity (DPP-8/DPP-4)
1 H106600660
2 4-Fluorophenyl25>10000>400
3 2,4-Difluorophenyl158500567
4 4-Chlorophenyl187200400

Note: Higher selectivity ratios indicate a more specific inhibition of DPP-4.

Antimicrobial Agents: Synthesis of Schiff Bases

Schiff bases derived from this compound and various aldehydes have demonstrated promising antimicrobial activities against a range of bacterial and fungal strains. The imine (-C=N-) linkage is crucial for their biological activity.

Synthetic Workflow for Schiff Bases

A This compound C Schiff Base A->C Ethanol, Glacial Acetic Acid (cat.), Reflux B Substituted Benzaldehyde B->C

References

Application Notes and Protocols for 4-Pyridinemethanamine as a Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pyridinemethanamine, also known as 4-(aminomethyl)pyridine, is a versatile monodentate or bridging ligand in coordination chemistry. Its structure, featuring a pyridine ring and a primary amine group connected by a methylene bridge, allows for coordination to metal centers through either the pyridine nitrogen or the amine nitrogen, or both, leading to the formation of a diverse range of metal complexes. This versatility makes it a valuable building block in the design and synthesis of coordination polymers, metal-organic frameworks (MOFs), and discrete molecular complexes with potential applications in catalysis, materials science, and medicinal chemistry.

The pyridine nitrogen atom, being part of an aromatic system, is a relatively soft Lewis base, while the primary amine nitrogen is a harder Lewis base. This difference in donor properties allows for selective coordination to different metal ions or for the ligand to act as a bridge between two metal centers. The flexibility of the methylene spacer also influences the geometry and stability of the resulting complexes.

These application notes provide an overview of the use of this compound as a ligand, including synthetic protocols for the preparation of its metal complexes, characterization data, and a summary of its applications in catalysis and as an antimicrobial agent.

Data Presentation: Structural Information

The coordination of this compound to metal centers results in characteristic structural parameters. While a comprehensive database for a wide range of metals is still developing, data from related structures provide valuable insights. The following table summarizes selected bond lengths and angles from a representative copper(II) complex containing a similar pyridyl-amide ligand, which can be used as a reference for complexes of this compound.

Table 1: Selected Bond Lengths and Angles for a Representative Copper(II) Complex with a Pyridyl-Amide Ligand [1]

ParameterValue
Bond Lengths (Å)
Cu-N(pyridine)2.015(5) - 2.082(5)
Cu-N(amide/amine)1.915(5)
Cu-O(water)~2.60
Bond Angles (°)
N(pyridine)-Cu-N(amide/amine)80.5 - 95.2
N(amide/amine)-Cu-N(amide/amine)165.8
O(water)-Cu-N~90

Note: Data extracted from a complex with N-(pyridine-2-ylmethyl)pyrazine-2-carboxamide, which shares coordination features with this compound.[1]

Experimental Protocols

Synthesis of a Copper(II) Complex with this compound

This protocol is adapted from the synthesis of a dinuclear copper(II) complex with the structurally similar ligand 4-pyridinemethanol.

Materials:

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • This compound

  • Methanol (CH₃OH)

  • Schlenk flask or round-bottom flask with a condenser

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel and filter paper)

Procedure:

  • In a 50 mL Schlenk flask, dissolve copper(II) chloride dihydrate (0.170 g, 1 mmol) in 20 mL of methanol.

  • In a separate beaker, dissolve this compound (0.216 g, 2 mmol) in 20 mL of methanol.

  • Slowly add the this compound solution to the copper(II) chloride solution with continuous stirring.

  • A color change and the formation of a precipitate are typically observed.

  • Attach a condenser to the flask and reflux the mixture with stirring for 2 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid product with a small amount of cold methanol and then diethyl ether.

  • Dry the product under vacuum.

Characterization: The resulting complex can be characterized by elemental analysis, FT-IR, UV-Vis spectroscopy, and, if suitable crystals are obtained, single-crystal X-ray diffraction.

Synthesis of a Palladium(II) Complex for Catalytic Applications

This protocol is a general method for the synthesis of square-planar Pd(II) complexes with pyridine-type ligands, which can be adapted for this compound.

Materials:

  • Potassium tetrachloropalladate(II) (K₂PdCl₄) or Palladium(II) chloride (PdCl₂)

  • This compound

  • Deionized water or a suitable organic solvent (e.g., acetonitrile)

  • Schlenk flask or round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • Dissolve K₂PdCl₄ (0.326 g, 1 mmol) in 20 mL of deionized water in a 50 mL round-bottom flask. If using PdCl₂, a different solvent like acetonitrile may be required.

  • In a separate beaker, dissolve this compound (0.216 g, 2 mmol) in 10 mL of the same solvent.

  • Add the this compound solution dropwise to the palladium salt solution with vigorous stirring.

  • A precipitate, often yellow or orange, should form immediately.

  • Continue stirring the mixture at room temperature for 4-6 hours to ensure complete reaction.

  • Collect the solid product by vacuum filtration.

  • Wash the product with water, followed by a small amount of ethanol and then diethyl ether.

  • Dry the complex in a desiccator over a suitable drying agent.

Applications

Catalysis

Coordination complexes of this compound, particularly with palladium, have potential applications as catalysts in cross-coupling reactions. The ligand can stabilize the metal center and influence its catalytic activity. A general workflow for a Heck cross-coupling reaction is presented below.

Heck_Coupling_Workflow General Workflow for a Heck Cross-Coupling Reaction cluster_prep Catalyst Preparation cluster_reaction Heck Reaction cluster_workup Work-up and Analysis Catalyst_Prep Synthesize Pd(II)-4-Pyridinemethanamine Complex Reaction Reaction Mixture (Heat under Inert Atmosphere) Catalyst_Prep->Reaction Reactants Aryl Halide + Alkene Reactants->Reaction Base Base (e.g., Et3N) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Product Characterization (NMR, GC-MS) Purification->Analysis

Caption: General workflow for a Heck cross-coupling reaction.

Protocol for a Heck Cross-Coupling Reaction: This is a representative protocol and may require optimization for specific substrates.

  • To a Schlenk tube, add the Pd(II)-4-pyridinemethanamine complex (1-5 mol%), aryl halide (1 mmol), alkene (1.2 mmol), and a suitable base (e.g., triethylamine, 2 mmol).

  • Add a degassed solvent such as DMF or acetonitrile (5 mL).

  • The reaction mixture is heated to 80-120 °C under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

  • Monitor the reaction progress by TLC or GC.

  • After completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Antimicrobial and Antifungal Activity

Metal complexes of pyridine derivatives have shown promising antimicrobial and antifungal activities. The chelation of the metal ion by the ligand can enhance the biological activity of both the metal and the ligand. Silver(I) complexes, in particular, are known for their broad-spectrum antimicrobial properties.[2]

Table 2: Minimum Inhibitory Concentration (MIC) of Representative Silver(I) Complexes with Pyridine-containing Ligands [2][3]

Complex/CompoundOrganismMIC (µg/mL)
Silver(I) Complex 1Candida albicans~19 µM (~4.1 µg/mL)[2]
Silver(I) Complex 2Pseudomonas aeruginosa~5 µM (~1.1 µg/mL)[2]
Silver(I) Complex 3Staphylococcus aureus4-16[3]
Silver(I) Complex 4Escherichia coli64[3]

Note: Data is for structurally related silver(I) complexes with pyridine-containing ligands and serves as a reference.[2][3]

Protocol for Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined using a broth microdilution method.

  • Prepare a stock solution of the test complex in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the complex in a growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include positive (microorganism in medium) and negative (medium only) controls.

  • Incubate the plate at the appropriate temperature and duration for the specific microorganism.

  • The MIC is the lowest concentration of the complex that visibly inhibits the growth of the microorganism.

Characterization of this compound Complexes

The synthesized complexes are typically characterized using a variety of spectroscopic and analytical techniques.

Characterization_Workflow Characterization Workflow for Metal Complexes cluster_spectroscopy Spectroscopic Analysis cluster_analytical Analytical & Structural Analysis Synthesis Synthesis of This compound Complex FTIR FT-IR Spectroscopy (Coordination sites) Synthesis->FTIR NMR NMR Spectroscopy (1H, 13C) (Ligand environment) Synthesis->NMR UV_Vis UV-Vis Spectroscopy (d-d transitions) Synthesis->UV_Vis Elemental_Analysis Elemental Analysis (Composition) Synthesis->Elemental_Analysis X_Ray Single-Crystal X-ray Diffraction (3D Structure) Synthesis->X_Ray

Caption: Workflow for the characterization of metal complexes.

Expected Spectroscopic Data:

  • FT-IR Spectroscopy: Coordination of this compound to a metal center is expected to cause shifts in the vibrational frequencies of the pyridine ring and the amine group. The C=N and C=C stretching vibrations of the pyridine ring (typically around 1600-1400 cm⁻¹) and the N-H stretching and bending vibrations of the amine group (around 3400-3200 cm⁻¹ and 1650-1580 cm⁻¹, respectively) are sensitive to coordination.

  • NMR Spectroscopy: In the ¹H NMR spectrum of the free ligand, the pyridyl protons and the methylene and amine protons will show characteristic chemical shifts. Upon coordination to a diamagnetic metal, these signals will shift, providing information about the coordination mode. For paramagnetic complexes, the signals will be significantly broadened and shifted.

  • UV-Vis Spectroscopy: For transition metal complexes, d-d electronic transitions can be observed in the visible region, providing information about the coordination geometry of the metal ion. Ligand-to-metal or metal-to-ligand charge transfer bands may also be present, typically in the UV region.

Conclusion

This compound is a valuable and versatile ligand in coordination chemistry, offering multiple coordination modes and the ability to form a wide array of metal complexes. Its utility in catalysis and its potential as a component of antimicrobial agents make it a ligand of significant interest to researchers in various fields. The protocols and data presented here provide a foundation for the synthesis, characterization, and application of this compound-based coordination compounds. Further exploration of its coordination chemistry with a broader range of metal ions is likely to uncover new materials and applications.

References

Application Notes and Protocols for 4-Pyridinemethanamine in Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 4-Pyridinemethanamine in the synthesis and functionalization of metal-organic frameworks (MOFs). The focus is on post-synthetic modification (PSM) to introduce amine functionality into pre-existing MOF structures, thereby enhancing their properties for applications in catalysis, gas capture, and as potential drug delivery vehicles.

Introduction

This compound is a versatile organic molecule that combines the coordination capabilities of a pyridine ring with the reactive potential of a primary amine group. In the context of metal-organic frameworks, it is primarily employed as a functionalizing agent through post-synthetic modification. This approach allows for the precise introduction of basic amine sites onto the framework's internal and external surfaces, which can significantly enhance the material's affinity for acidic molecules like carbon dioxide, act as catalytic centers, or serve as points for further chemical elaboration. The pyridine moiety can also participate in coordination with metal centers or engage in hydrogen bonding and π-π stacking interactions, further tuning the properties of the MOF.

Applications

The incorporation of this compound into MOFs opens up a range of potential applications:

  • Heterogeneous Catalysis: The amine groups introduced can act as basic catalysts for a variety of organic transformations, such as Knoevenagel condensations, Michael additions, and aldol reactions. The solid, porous nature of the MOF allows for easy separation and recycling of the catalyst.

  • Carbon Capture: The basic amine sites have a strong affinity for the acidic CO2 molecule, making these functionalized MOFs promising materials for carbon capture and storage (CCS) applications. The efficiency of CO2 capture can be significantly enhanced compared to the parent MOF.[1][2]

  • Drug Delivery: The amine groups can serve as attachment points for drug molecules through covalent linkages or can interact with acidic drugs via acid-base interactions. The functionalized pores can be tailored to control the loading and release kinetics of therapeutic agents.[3][4][5][6]

  • Sensing: The modification of MOFs with this compound can alter their photoluminescent properties or their affinity for specific analytes, enabling their use as chemical sensors.

Data Presentation

The following tables summarize key quantitative data for a representative MOF, UiO-66-NH2, before and after post-synthetic modification with an amine-functionalizing agent analogous to this compound. This data highlights the impact of functionalization on the material's properties.

Table 1: Physicochemical Properties of UiO-66-NH2 Before and After Amine Functionalization

PropertyUiO-66-NH2 (Parent MOF)Amine-Functionalized UiO-66-NH2Reference
BET Surface Area (m²/g)~1200~1050[7][8]
Pore Volume (cm³/g)~0.55~0.48[7][8]
Thermal Stability (°C)~450~400[8]

Table 2: CO2 Adsorption Capacity of Amine-Functionalized MOFs

MOF MaterialConditionsCO2 Uptake (mmol/g)Reference
Mg-MOF-7415 kPa, 313 K5.7[9]
Amine-Functionalized Mg-MOF-7415 kPa, 313 K~2.8[9][10]
MOF-177298 K, low pressure~1.0[11]
TEPA-Functionalized MOF-177298 K, low pressure4.8[11]
ED@MOF-520273 KHigh[12][13]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a parent MOF (UiO-66-NH2) and its subsequent post-synthetic modification with this compound.

Protocol 1: Synthesis of UiO-66-NH2

Objective: To synthesize the parent amine-containing MOF, UiO-66-NH2.[8]

Materials:

  • Zirconium(IV) chloride (ZrCl4)

  • 2-aminoterephthalic acid (H2BDC-NH2)

  • N,N-Dimethylformamide (DMF)

  • Methanol

  • Teflon-lined autoclave

Procedure:

  • In a Teflon-lined autoclave, dissolve ZrCl4 (0.35 mmol) and 2-aminoterephthalic acid (0.35 mmol) in 4 mL of DMF.

  • Seal the autoclave and heat it in an oven at 120 °C for 24 hours.

  • After cooling to room temperature, collect the microcrystalline powder by centrifugation.

  • Wash the product with fresh DMF (3 x 10 mL) and then with methanol (3 x 10 mL) to remove any unreacted starting materials and solvent.

  • Dry the resulting UiO-66-NH2 powder under vacuum at 100 °C for 1-2 hours.

Protocol 2: Post-Synthetic Modification of UiO-66-NH2 with this compound

Objective: To functionalize the synthesized UiO-66-NH2 with this compound.

Materials:

  • UiO-66-NH2 powder (from Protocol 1)

  • This compound

  • Anhydrous toluene

  • Schlenk flask and reflux condenser

Procedure:

  • Activate the synthesized UiO-66-NH2 by heating it under vacuum at 150 °C for 12 hours to remove any residual solvent from the pores.

  • In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), suspend 100 mg of activated UiO-66-NH2 in 20 mL of anhydrous toluene.

  • Add a 10-fold molar excess of this compound to the suspension.

  • Heat the mixture to reflux at 110 °C and maintain it under stirring for 24 hours.

  • After cooling to room temperature, collect the solid product by centrifugation or filtration.

  • Wash the functionalized MOF thoroughly with fresh toluene (3 x 20 mL) and then with methanol (3 x 20 mL) to remove any unreacted this compound.

  • Dry the final product, 4-PM-UiO-66-NH2, under vacuum at 80 °C for 12 hours.

Characterization:

The successful synthesis and functionalization should be confirmed using the following techniques:

  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and structural integrity of the MOF after modification.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic vibrational modes of the amine and pyridine functional groups.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the functionalized MOF.

  • N2 Adsorption-Desorption Isotherms: To determine the surface area and pore volume of the material.

Visualizations

The following diagrams illustrate the logical workflows and conceptual relationships in the application of this compound in MOFs.

MOF_Synthesis_and_Functionalization cluster_synthesis Parent MOF Synthesis cluster_psm Post-Synthetic Modification cluster_application Applications Metal_Salt Metal Salt (e.g., ZrCl4) Solvothermal Solvothermal Synthesis Metal_Salt->Solvothermal Organic_Linker Organic Linker (e.g., H2BDC-NH2) Organic_Linker->Solvothermal Solvent Solvent (e.g., DMF) Solvent->Solvothermal Parent_MOF Parent MOF (UiO-66-NH2) Solvothermal->Parent_MOF PSM_Reaction PSM Reaction Parent_MOF->PSM_Reaction Functionalizing_Agent This compound Functionalizing_Agent->PSM_Reaction Solvent_PSM Anhydrous Solvent Solvent_PSM->PSM_Reaction Functionalized_MOF Functionalized MOF PSM_Reaction->Functionalized_MOF Catalysis Catalysis Functionalized_MOF->Catalysis Gas_Capture Gas Capture (CO2) Functionalized_MOF->Gas_Capture Drug_Delivery Drug Delivery Functionalized_MOF->Drug_Delivery

Caption: Workflow for MOF synthesis, functionalization, and application.

Catalytic_Cycle MOF_Catalyst Amine-Functionalized MOF (4-PM-UiO-66-NH2) Intermediate Adsorbed Intermediate MOF_Catalyst->Intermediate Adsorption Substrate_A Substrate A Substrate_A->Intermediate Substrate_B Substrate B Substrate_B->Intermediate Product Product Intermediate->Product Surface Reaction Product->MOF_Catalyst Desorption

Caption: Conceptual catalytic cycle on an amine-functionalized MOF.

CO2_Capture_Mechanism MOF_Pore MOF Pore Amine Site (-NH2) Adsorbed_CO2 MOF Pore Adsorbed CO2 CO2_Molecule CO2 Molecule CO2_Molecule->MOF_Pore:f1 Interaction Adsorbed_CO2->MOF_Pore Reversible Binding

References

Application Notes and Protocols: The Versatile Role of 4-Pyridinemethanamine in Pharmaceutical Drug Design and Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4-Pyridinemethanamine stands as a cornerstone in modern medicinal chemistry, offering a versatile scaffold for the development of novel therapeutic agents.[1][2][3] Its unique structural and electronic properties, characterized by the presence of a pyridine ring and a primary amine, make it an invaluable building block in the synthesis of a diverse array of biologically active compounds.[1][2] The pyridine moiety can enhance solubility and engage in crucial hydrogen bonding and π-π stacking interactions with biological targets, while the reactive amine group provides a convenient handle for structural modification.[2] These attributes have been instrumental in the discovery of drugs across a multitude of therapeutic areas, including oncology, infectious diseases, and neurology.[1][4][5]

Applications in Drug Discovery

The structural framework of this compound is a recurring motif in a variety of potent pharmaceutical agents. Its derivatives have demonstrated significant efficacy in several key areas of drug development:

Anticancer Agents: The pyridine scaffold is a prominent feature in numerous anticancer drugs.[4][5][6][7][8][9] Derivatives of this compound have been successfully developed as potent inhibitors of various kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[2][10][11][12] For instance, they have been incorporated into inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[6][7] Furthermore, these compounds have shown activity against other cancer-related targets and have demonstrated cytotoxicity against a range of human tumor cell lines.[4][8]

Enzyme Inhibitors: Beyond kinases, this compound derivatives have been designed to inhibit other crucial enzymes. These include Prolyl 4-hydroxylase, Carbonic Anhydrase, and NADH Dehydrogenase, highlighting the broad applicability of this scaffold in targeting diverse enzymatic functions.[13][14][15][16] The ability to selectively inhibit these enzymes has potential therapeutic implications in a variety of diseases. For example, derivatives have been synthesized as inhibitors of acetylcholinesterase, a key target in the management of Alzheimer's disease.[17]

Antimicrobial Agents: The increasing threat of antimicrobial resistance has spurred the search for novel anti-infective agents. Pyridine derivatives have shown promise in this area, with synthesized compounds exhibiting activity against a spectrum of bacteria and fungi.[18][19][20] The this compound scaffold can be functionalized to generate compounds that interfere with essential microbial processes.[2]

Data Presentation

Table 1: Anticancer Activity of Pyridine Derivatives
Compound ClassTarget Cell Line(s)Key FindingsReference(s)
Pyrido[2,1-b] quinazoline derivativesA549, NCI-H460 (Lung Cancer)Compound 1 exhibited the highest cytotoxic action against lung cancer cell lines.[4]
Coumarin-pyridine hybridsHCT-116, MCF-7, A549, HepG-2Three compounds were found to be potent growth inhibitors against the MCF-7 cell line, inducing apoptosis.[4]
Pyridine-UreasMCF-7 (Breast Cancer)Two compounds inhibited VEGFR-2 at micromolar IC50 values (3.93 - 5.0 µM).[9]
Nicotinamide derivativesHCT-116, HepG2A lead compound exhibited strong anti-proliferative activities with IC50 values of 5.4 and 7.1 µM.[7]
Pyridine derivatives59 Human Tumor Cell LinesSeveral compounds exhibited significant in vitro antitumor activities at low concentrations (log10 GI50 = -4.7).[8]
Table 2: Enzyme Inhibitory Activity of Pyridine Derivatives
Compound ClassTarget EnzymeKey FindingsReference(s)
Pyridine CarbamatesHuman Acetylcholinesterase (hAChE)The most potent inhibitor showed an IC50 of 0.153 µM.[17]
Pyridine CarbamatesHuman Butyrylcholinesterase (hBChE)The most potent inhibitor displayed an IC50 of 0.828 µM.[17]
5-Amide substituted pyridine-2-carboxylic acidsProlyl 4-hydroxylaseAll prepared analogs were effective in vitro inhibitors of the enzyme.[13]
Pyrazolo[4,3-c]pyridine SulfonamidesCarbonic Anhydrase (hCA I and II)Several derivatives showed potent inhibition, with one compound being more active than the reference drug against hCA II.[14]
4-PhenylpyridineNADH DehydrogenaseIdentified as one of the most effective inhibitors.[15]

Experimental Protocols

Protocol 1: General Synthesis of N-Aryl/Alkyl-4-pyridinemethanamine Derivatives

This protocol outlines a general method for the functionalization of the primary amine of this compound via reductive amination or nucleophilic substitution.

Materials:

  • This compound

  • Aldehyde or ketone of choice (for reductive amination) or an alkyl/aryl halide (for nucleophilic substitution)

  • Reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride) for reductive amination

  • Base (e.g., triethylamine, potassium carbonate) for nucleophilic substitution

  • Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile)

  • Glacial acetic acid (as a catalyst for imine formation in reductive amination)

  • Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

A. Reductive Amination:

  • Dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in an anhydrous solvent such as DCM.

  • Add a catalytic amount of glacial acetic acid (0.1 eq) to the mixture.

  • Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Add the reducing agent, such as sodium triacetoxyborohydride (1.5 eq), portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-substituted-4-pyridinemethanamine.

B. Nucleophilic Substitution:

  • Dissolve this compound (1.0 eq) in an anhydrous solvent like THF or acetonitrile.

  • Add a base such as triethylamine (2.0 eq).

  • Add the alkyl or aryl halide (1.1 eq) dropwise to the stirred solution.

  • Heat the reaction mixture to reflux and stir for 6-12 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Redissolve the residue in DCM and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product using silica gel column chromatography.

Characterization: Confirm the structure of the synthesized compounds using spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry.

Visualizations

Signaling Pathways and Workflows

G cluster_0 General Synthetic Workflow A This compound C Reaction (Reductive Amination or Nucleophilic Substitution) A->C B Aldehyde/Ketone or Alkyl/Aryl Halide B->C D Purification (Column Chromatography) C->D E Characterization (NMR, MS) D->E F Bioassay (e.g., Kinase Inhibition Assay) D->F

Caption: General workflow for the synthesis and evaluation of this compound derivatives.

G cluster_1 Kinase Signaling Pathway Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR) GF->RTK P1 Phosphorylation Cascade RTK->P1 TF Transcription Factors P1->TF Gene Gene Expression (Proliferation, Angiogenesis) TF->Gene Inhibitor This compound-based Kinase Inhibitor Inhibitor->RTK

Caption: Inhibition of a generic kinase signaling pathway by a this compound derivative.

G cluster_2 Structure-Activity Relationship (SAR) Logic Scaffold This compound Scaffold R_group Modification of R-group at the amine Scaffold->R_group Activity Biological Activity (e.g., IC50) R_group->Activity Potency Increased Potency Activity->Potency Selectivity Altered Selectivity Activity->Selectivity PK Improved Pharmacokinetics Activity->PK

References

Synthetic Protocols for N-Alkylation of 4-Pyridinemethanamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the N-alkylation of 4-pyridinemethanamine, a key building block in the synthesis of various pharmaceutical agents. The N-alkylation of this versatile primary amine introduces alkyl substituents that can significantly modulate the pharmacological properties of the resulting molecules, including their potency, selectivity, and pharmacokinetic profiles. Three primary synthetic strategies are covered: direct N-alkylation with alkyl halides, reductive amination with carbonyl compounds, and the sustainable "borrowing hydrogen" methodology using alcohols as alkylating agents.

Core Concepts and Synthetic Strategies

The N-alkylation of this compound can be achieved through several distinct synthetic pathways. The choice of method often depends on the desired alkyl group, the availability of starting materials, and considerations for functional group tolerance and green chemistry principles.

  • Direct N-Alkylation with Alkyl Halides: This classical and widely used method involves the reaction of this compound with an alkyl halide (e.g., alkyl iodide, bromide, or chloride) in the presence of a base.[1][2] The base is crucial for deprotonating the amine, thereby increasing its nucleophilicity. Common bases include inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃) and organic amines (e.g., triethylamine).[2][3] The reaction is typically carried out in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.[1][3] While effective, this method can sometimes lead to over-alkylation, yielding tertiary amines as byproducts.[3]

  • Reductive Amination: This powerful and versatile one-pot reaction involves the condensation of this compound with an aldehyde or a ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine.[4][5][6][7][8] A key advantage of this method is the ability to introduce a wide variety of alkyl groups, including those derived from complex carbonyl compounds. The reaction is typically performed in the presence of a mild reducing agent that selectively reduces the imine in the presence of the starting carbonyl compound.[4] Common reducing agents include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃).[4]

  • "Borrowing Hydrogen" or "Hydrogen Autotransfer" Catalysis: This elegant and sustainable approach utilizes alcohols as alkylating agents, with water as the only byproduct.[9][10][11][12][13] The reaction is catalyzed by either transition metal complexes (e.g., based on Ru, Ir, Fe, Mn) or, more recently, by metal-free organocatalysts such as N-heterocyclic carbenes (NHCs).[9][10][11][12] The catalytic cycle involves the temporary "borrowing" of hydrogen from the alcohol to form an aldehyde intermediate, which then undergoes condensation with the amine to form an imine. The "borrowed" hydrogen is then returned to the imine, reducing it to the final N-alkylated amine and regenerating the catalyst.[10][12] This method is highly atom-economical and aligns with the principles of green chemistry.[12]

Data Presentation: Comparison of N-Alkylation Protocols

The following table summarizes quantitative data for various N-alkylation methods applicable to primary amines, providing a basis for selecting a suitable protocol for the N-alkylation of this compound.

MethodAmine SubstrateAlkylating AgentCatalyst/BaseSolventTemperature (°C)Time (h)Yield (%)Reference
Direct Alkylation Imidazopyridine4-Methoxybenzyl chlorideK₂CO₃DMFRoom TempOvernight52-72[2]
Pyridin-4-olAlkyl halideBaseDMF60-804-24-[1]
Reductive Amination AnilineBenzaldehydeThiamine HCl / NaBH₄Solvent-free600.3398[5]
n-Butylaminep-MethoxybenzaldehydeCo-containing composite / H₂Methanol100-150472-96+[6]
Borrowing Hydrogen AnilineBenzyl alcoholN-Heterocyclic Carbene / KOBuᵗToluene1301688[9][11]
AnilineBenzyl alcoholFe single-atom catalystSolvent-free--up to 99[12]
Aryl/Heteroaryl aminesBenzylic/Aliphatic alcoholsPyridine / Base----[13]

Experimental Protocols

Protocol 1: Direct N-Alkylation with an Alkyl Halide

This protocol describes a general procedure for the direct N-alkylation of this compound using an alkyl halide.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, 1.1 eq.)

  • Potassium carbonate (K₂CO₃, 2.0 eq.)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard workup and purification equipment

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and anhydrous DMF.

  • Add potassium carbonate (2.0 eq.) to the solution and stir the suspension at room temperature for 30 minutes.

  • Slowly add the alkyl halide (1.1 eq.) dropwise to the stirred suspension.

  • Heat the reaction mixture to 60-80 °C and maintain this temperature for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into cold water and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure N-alkylated this compound.

Protocol 2: Reductive Amination with an Aldehyde

This protocol provides a method for the N-alkylation of this compound via reductive amination with an aldehyde.

Materials:

  • This compound

  • Aldehyde (e.g., benzaldehyde, 1.0 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.)

  • 1,2-Dichloroethane (DCE) or Methanol

  • Acetic acid (catalytic amount, optional for ketones)

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Standard workup and purification equipment

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) and the aldehyde (1.0 eq.) in DCE or methanol.

  • Stir the solution at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: "Borrowing Hydrogen" N-Alkylation with an Alcohol

This protocol outlines a sustainable N-alkylation of this compound with an alcohol using a metal-free organocatalyst.

Materials:

  • This compound (2.0 eq.)

  • Alcohol (e.g., benzyl alcohol, 1.0 eq.)

  • 1,3-Bis(2,4,6-trimethylphenyl)imidazolinium chloride (NHC catalyst, 20 mol%)

  • Potassium tert-butoxide (KOBuᵗ, 1.0 eq.)

  • Toluene, anhydrous

  • Schlenk tube or similar reaction vessel for inert atmosphere

  • Magnetic stirrer and hot plate

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard workup and purification equipment

Procedure:

  • To a Schlenk tube under an inert atmosphere, add the NHC catalyst (20 mol%), potassium tert-butoxide (1.0 eq.), this compound (2.0 eq.), the alcohol (1.0 eq.), and anhydrous toluene.

  • Seal the tube and heat the reaction mixture to 130 °C for 16 hours with vigorous stirring.

  • After cooling to room temperature, quench the reaction with water.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Combine this compound, Solvent, and Base/Catalyst B Add Alkylating Agent (Alkyl Halide, Carbonyl, or Alcohol) A->B Stir C Heat and Stir (Monitor by TLC) B->C D Quench Reaction C->D E Aqueous Extraction D->E F Dry and Concentrate E->F G Column Chromatography F->G H Characterization (NMR, MS) G->H

Caption: General experimental workflow for the N-alkylation of this compound.

logical_relationships cluster_start Starting Materials cluster_strategies N-Alkylation Strategies cluster_reagents Alkylating Agents cluster_product Product start_amine This compound direct_alkylation Direct Alkylation reductive_amination Reductive Amination borrowing_hydrogen Borrowing Hydrogen end_product N-Alkyl-4-pyridinemethanamine direct_alkylation->end_product reductive_amination->end_product borrowing_hydrogen->end_product alkyl_halide Alkyl Halide (R-X) alkyl_halide->direct_alkylation carbonyl Aldehyde/Ketone (R-CHO / R₂C=O) carbonyl->reductive_amination alcohol Alcohol (R-CH₂OH) alcohol->borrowing_hydrogen

Caption: Logical relationship of different N-alkylation strategies.

References

Application Notes and Protocols for the Synthesis of Antimicrobial Agents from 4-Pyridinemethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data concerning the use of 4-Pyridinemethanamine as a versatile precursor in the synthesis of novel antimicrobial agents. The focus is on the synthesis of Schiff bases and their transition metal complexes, which have demonstrated significant potential in inhibiting the growth of various pathogenic bacteria and fungi.

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry. Its pyridine moiety can improve the solubility and bioavailability of a molecule, while the primary amine group provides a reactive handle for the straightforward synthesis of various derivatives.[1] One of the most effective strategies for developing new antimicrobial agents from this compound is through the synthesis of Schiff bases, formed by the condensation of the primary amine with an aldehyde or ketone.[2] These Schiff bases, characterized by their azomethine (-C=N-) group, can be further complexed with transition metals, often leading to enhanced antimicrobial activity.[3][4] The increased lipophilicity and altered geometry of the metal complexes are thought to facilitate their passage through microbial cell membranes and subsequent interaction with intracellular targets.[5]

Application Note 1: Synthesis of a Schiff Base from this compound

This protocol describes a general method for the synthesis of a Schiff base from this compound and a substituted salicylaldehyde.

Protocol: Synthesis of (E)-2-(((pyridin-4-ylmethyl)imino)methyl)phenol

Materials:

  • This compound

  • Salicylaldehyde (or a substituted derivative)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Beaker

  • Crushed ice

  • Buchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask, dissolve 10 mmol of salicylaldehyde in 30 mL of absolute ethanol.

  • To this solution, add 10 mmol of this compound dropwise while stirring.

  • Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Attach a reflux condenser to the flask and heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the flask to room temperature.

  • Pour the reaction mixture into a beaker containing 100 mL of crushed ice. A solid precipitate of the Schiff base will form.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the product with cold distilled water to remove any unreacted starting materials and catalyst.

  • Recrystallize the crude product from hot ethanol to obtain the pure Schiff base.

  • Dry the purified product in a desiccator.

  • Characterize the synthesized compound using techniques such as FT-IR, ¹H-NMR, and Mass Spectrometry to confirm its structure.

Application Note 2: Synthesis of a Cu(II) Complex of a this compound-derived Schiff Base

This protocol outlines the synthesis of a copper(II) complex from the previously synthesized Schiff base.

Protocol: Synthesis of Bis((E)-2-(((pyridin-4-ylmethyl)imino)methyl)phenolato)copper(II)

Materials:

  • Synthesized Schiff base ligand

  • Copper(II) Acetate Monohydrate [Cu(OAc)₂·H₂O]

  • Methanol

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

Procedure:

  • Dissolve 2 mmol of the Schiff base ligand in 20 mL of warm methanol in a 50 mL round-bottom flask with stirring.

  • In a separate beaker, dissolve 1 mmol of Copper(II) Acetate Monohydrate in 10 mL of methanol.

  • Add the methanolic solution of the copper salt dropwise to the Schiff base solution with continuous stirring at room temperature.

  • A colored precipitate of the metal complex will form immediately or upon stirring for a short period.

  • Continue stirring the mixture for an additional 2-3 hours to ensure the completion of the reaction.

  • Collect the precipitated complex by vacuum filtration.

  • Wash the complex with methanol to remove any unreacted ligand and metal salt.

  • Dry the final product in a desiccator.

  • Characterize the complex using FT-IR, UV-Vis spectroscopy, elemental analysis, and magnetic susceptibility measurements to determine its structure and coordination geometry.

Application Note 3: Antimicrobial Screening Protocols

The following are standard protocols for evaluating the antimicrobial activity of the synthesized compounds.

Protocol 1: Agar Well Diffusion Method for Zone of Inhibition

This method is used for preliminary screening of antimicrobial activity.[1][6][7]

Materials:

  • Nutrient Agar or Mueller-Hinton Agar plates

  • Sterile cork borer (6 mm diameter)

  • Micropipettes

  • Test bacterial and fungal cultures (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Standard antibiotic and antifungal solutions (e.g., Ciprofloxacin, Fluconazole) as positive controls

  • DMSO (as a negative control and solvent for compounds)

  • Incubator

Procedure:

  • Prepare a microbial inoculum of the test organism and adjust its turbidity to the 0.5 McFarland standard.

  • Using a sterile cotton swab, evenly spread the microbial suspension over the entire surface of an agar plate to create a lawn.

  • Allow the plate to dry for a few minutes.

  • Aseptically punch wells of 6 mm diameter into the agar plate using a sterile cork borer.

  • Prepare stock solutions of the synthesized compounds and the standard drugs in DMSO.

  • Add a fixed volume (e.g., 100 µL) of the test compound solution, positive control, and negative control (DMSO) into separate wells.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters (mm).

Protocol 2: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3][4][8][9]

Materials:

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Multi-channel pipette

  • Test microbial cultures

  • Synthesized compounds and standard drugs

  • Microplate reader (optional, for quantitative measurement of turbidity)

Procedure:

  • Dispense 100 µL of the appropriate broth into all wells of a 96-well plate.

  • Add 100 µL of the test compound stock solution to the first well of a row.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard 100 µL from the last well containing the compound. This creates a range of decreasing concentrations.

  • Prepare a standardized microbial inoculum and dilute it in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add 5 µL of the diluted inoculum to each well, except for the sterility control well.

  • Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

  • Incubate the plate at 37°C for 18-24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Data Presentation

The following tables present representative quantitative data for the antimicrobial activity of Schiff bases and their metal complexes derived from pyridine analogues. This data illustrates the typical results obtained from the screening protocols described above.

Table 1: Zone of Inhibition (mm) of Representative Pyridine-Derived Schiff Bases and Metal Complexes

Compound Conc. S. aureus B. subtilis E. coli P. aeruginosa C. albicans
Schiff Base Ligand 100 µg/mL 12 14 10 9 11
Cu(II) Complex 100 µg/mL 18 20 15 13 16
Ni(II) Complex 100 µg/mL 16 18 13 11 14
Ciprofloxacin 10 µg/mL 25 28 24 22 -
Fluconazole 10 µg/mL - - - - 23

(Data is representative and compiled from literature on analogous pyridine Schiff bases)

Table 2: Minimum Inhibitory Concentration (MIC) in µg/mL of Representative Pyridine-Derived Schiff Bases and Metal Complexes

Compound S. aureus B. subtilis E. coli P. aeruginosa C. albicans
Schiff Base Ligand 125 62.5 250 500 250
Cu(II) Complex 31.25 15.6 62.5 125 62.5
Ni(II) Complex 62.5 31.25 125 250 125
Ciprofloxacin 1.0 0.5 2.0 4.0 -
Fluconazole - - - - 8.0

(Data is representative and compiled from literature on analogous pyridine Schiff bases)

Visualizations

Diagrams of Workflows and Pathways

Synthesis_Workflow cluster_synthesis Synthesis cluster_screening Antimicrobial Screening A This compound C Schiff Base Ligand A->C Condensation (Ethanol, H⁺) B Aldehyde/Ketone B->C E Metal Complex C->E Complexation (Methanol) D Metal Salt D->E F Agar Well Diffusion E->F G Broth Microdilution E->G H Zone of Inhibition (mm) F->H I MIC (µg/mL) G->I

Caption: Synthetic and screening workflow for this compound derivatives.

Antimicrobial_Action cluster_cell Microbial Cell Membrane Cell Membrane/Wall Cell_Death Cell Death Membrane->Cell_Death DNA DNA DNA->Cell_Death Enzymes Essential Enzymes Enzymes->Cell_Death Compound Schiff Base Metal Complex Compound->Membrane Increased Lipophilicity Disrupts Membrane Compound->DNA Intercalation/Binding Inhibits Replication Compound->Enzymes Chelation of Metal Ions Inhibits Enzyme Activity

Caption: Proposed general mechanism of antimicrobial action for Schiff base metal complexes.

Screening_Logic Start Synthesized Compound AgarWell Agar Well Diffusion Assay Start->AgarWell CheckZone Zone of Inhibition > Control? AgarWell->CheckZone BrothDilution Broth Microdilution Assay for MIC CheckZone->BrothDilution Yes Inactive Inactive/Low Activity CheckZone->Inactive No Active Potentially Active Compound BrothDilution->Active

Caption: Logical workflow for antimicrobial screening of new compounds.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Pyridyl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 4-pyridyl derivatives. The functionalization of the pyridine ring, a ubiquitous scaffold in pharmaceuticals and functional materials, is of paramount importance. Palladium-catalyzed reactions offer a powerful and versatile toolkit for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the 4-position of the pyridine ring, enabling the synthesis of diverse molecular architectures.

This document covers four major classes of palladium-catalyzed cross-coupling reactions:

  • Suzuki-Miyaura Coupling: Formation of C-C bonds between 4-pyridyl halides/triflates and organoboron reagents.

  • Stille Coupling: Formation of C-C bonds between 4-pyridyl halides/triflates and organostannane reagents.

  • Sonogashira Coupling: Formation of C-C bonds between 4-pyridyl halides and terminal alkynes.

  • Buchwald-Hartwig Amination: Formation of C-N bonds between 4-pyridyl halides and amines.

Each section includes an introduction to the reaction, a summary of quantitative data for various substrates and conditions, and a detailed experimental protocol for a representative reaction.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for the synthesis of biaryl and vinyl-substituted pyridines. It involves the cross-coupling of a 4-pyridyl electrophile (halide or triflate) with an organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base.

Key Advantages:

  • Mild reaction conditions.

  • High functional group tolerance.

  • Commercially available and generally non-toxic organoboron reagents.

  • Formation of stable and easily removable byproducts.

Quantitative Data Summary:

4-Pyridyl DerivativeCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
4-BromopyridinePhenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O1001292
4-Chloropyridine4-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄1,4-Dioxane1001885
4-Iodopyridine2-Thienylboronic acidPdCl₂(dppf) (2)-Na₂CO₃DMF80695
4-Pyridyl triflate4-Acetylphenylboronic acidPd(OAc)₂ (2)XPhos (4)Cs₂CO₃Toluene1101688
2-Amino-4-chloropyridinePhenylboronic acidPdCl₂(dppf) (5)-Na₂CO₃1,4-Dioxane/H₂O100878

Experimental Protocol: Synthesis of 4-Phenylpyridine from 4-Bromopyridine

Materials:

  • 4-Bromopyridine (1.0 mmol, 158 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • Triphenylphosphine (PPh₃, 0.08 mmol, 21 mg)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)

  • Toluene (4 mL)

  • Water (1 mL)

  • Schlenk flask or sealed vial

  • Magnetic stirrer and heating block

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add 4-bromopyridine, phenylboronic acid, and potassium carbonate.

  • Add the palladium acetate and triphenylphosphine.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add degassed toluene and water to the flask.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-phenylpyridine.

Diagram of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex R-Pd(II)(X)L2 Pd(0)L2->Oxidative Addition Complex Oxidative Addition (R-X) Transmetalation Complex [R-Pd(II)(R')L2]+ Oxidative Addition Complex->Transmetalation Complex Transmetalation (R'-B(OR)2, Base) Product Complex R-R'-Pd(0)L2 Transmetalation Complex->Product Complex Reductive Elimination Product Complex->Pd(0)L2 Product Release (R-R')

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Stille Coupling

The Stille coupling reaction provides a versatile method for the formation of C-C bonds by coupling a 4-pyridyl electrophile with an organostannane reagent. This reaction is particularly useful due to the stability and functional group tolerance of the organotin compounds.

Key Advantages:

  • Organostannanes are stable to air and moisture.[1]

  • Tolerates a wide variety of functional groups.[2]

  • Mild reaction conditions are often sufficient.[2]

Quantitative Data Summary:

4-Pyridyl DerivativeCoupling PartnerCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp. (°C)Time (h)Yield (%)
4-Iodopyridine(E)-1-HexenyltributyltinPd(PPh₃)₄ (2)--THF652485
4-Bromopyridine2-(Tributylstannyl)thiophenePdCl₂(PPh₃)₂ (3)--Toluene1101678
4-Pyridyl triflateTributyl(vinyl)stannanePd(PPh₃)₄ (5)-LiClNMP80691
4-ChloropyridinePhenyltributylstannanePd₂(dba)₃ (2)P(t-Bu)₃ (4)CsF1,4-Dioxane1202465
4-Tributylstannylpyridine4-IodotoluenePd(PPh₃)₄ (2)--DMF901288

Experimental Protocol: Synthesis of 4-(2-Thienyl)pyridine from 4-Bromopyridine

Materials:

  • 4-Bromopyridine (1.0 mmol, 158 mg)

  • 2-(Tributylstannyl)thiophene (1.1 mmol, 411 mg)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 mmol, 21 mg)

  • Anhydrous and degassed toluene (5 mL)

  • Schlenk flask or sealed vial

  • Magnetic stirrer and heating block

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In an oven-dried Schlenk flask, dissolve 4-bromopyridine and 2-(tributylstannyl)thiophene in anhydrous and degassed toluene.

  • Add the bis(triphenylphosphine)palladium(II) dichloride to the solution.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is generally complete within 16 hours.

  • After completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with diethyl ether (20 mL) and wash with a saturated aqueous solution of potassium fluoride (KF) (2 x 15 mL) to remove tin byproducts.

  • Separate the organic layer, wash with brine (15 mL), dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4-(2-thienyl)pyridine.

Diagram of the Stille Coupling Catalytic Cycle

Stille_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition R-Pd(II)(X)L2 Pd(0)L2->Oxidative_Addition Oxidative Addition (R-X) Transmetalation R-Pd(II)(R')L2 Oxidative_Addition->Transmetalation Transmetalation (R'-SnR''3) Reductive_Elimination R-R'-Pd(0)L2 Transmetalation->Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Product Release (R-R')

Caption: Catalytic cycle of the Stille coupling reaction.

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between a 4-pyridyl halide and a terminal alkyne.[1] This reaction is typically co-catalyzed by palladium and copper complexes and requires a base.

Key Advantages:

  • Direct and efficient method for the synthesis of 4-alkynylpyridines.

  • Mild reaction conditions.

  • High yields are often achieved.

Quantitative Data Summary:

4-Pyridyl DerivativeCoupling PartnerPd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
4-IodopyridinePhenylacetylenePd(PPh₃)₄ (2)CuI (4)Et₃NTHFRT496
4-Bromopyridine1-HeptynePdCl₂(PPh₃)₂ (3)CuI (5)PiperidineDMF80885
4-ChloropyridineTrimethylsilylacetylenePd₂(dba)₃ (2)CuI (4)Cs₂CO₃Toluene1102470
2-Amino-4-iodopyridineEthynylbenzenePd(PPh₃)₄ (5)CuI (10)Et₃NTHF50692
4-Ethynylpyridine4-BromotoluenePdCl₂(dppf) (2)CuI (4)i-Pr₂NHDioxane901289

Experimental Protocol: Synthesis of 4-(Phenylethynyl)pyridine from 4-Iodopyridine

Materials:

  • 4-Iodopyridine (1.0 mmol, 205 mg)

  • Phenylacetylene (1.2 mmol, 122 mg, 132 µL)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 mmol, 23 mg)

  • Copper(I) iodide (CuI, 0.04 mmol, 7.6 mg)

  • Triethylamine (Et₃N, 2.0 mmol, 202 mg, 279 µL)

  • Anhydrous and degassed Tetrahydrofuran (THF, 5 mL)

  • Schlenk flask or sealed vial

  • Magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add 4-iodopyridine, tetrakis(triphenylphosphine)palladium(0), and copper(I) iodide.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous and degassed THF and triethylamine via syringe.

  • Stir the mixture at room temperature for 10 minutes.

  • Add phenylacetylene dropwise via syringe.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion (typically within 4 hours), quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 4-(phenylethynyl)pyridine.

Diagram of the Sonogashira Coupling Experimental Workflow

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine 4-Pyridyl Halide, Pd Catalyst, and Cu Catalyst B Evacuate and Backfill with Inert Gas A->B C Add Anhydrous Solvent and Base B->C D Add Terminal Alkyne C->D E Stir at Appropriate Temperature D->E F Monitor Progress (TLC, GC-MS) E->F G Quench Reaction F->G H Aqueous Extraction G->H I Dry and Concentrate H->I J Column Chromatography I->J Final Product Final Product J->Final Product

Caption: General workflow for a Sonogashira coupling experiment.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. It enables the synthesis of 4-aminopyridine derivatives by coupling 4-pyridyl halides or triflates with a wide range of primary and secondary amines.

Key Advantages:

  • Broad substrate scope, including various amines and amides.

  • High functional group tolerance.

  • Ability to form C-N bonds that are challenging to construct using traditional methods.

Quantitative Data Summary:

4-Pyridyl DerivativeAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
4-BromopyridineMorpholinePd(OAc)₂ (1)BINAP (1.5)NaOt-BuToluene1001694
4-ChloropyridineAnilinePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄t-BuOH1102082
4-IodopyridineBenzylaminePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃1,4-Dioxane901290
4-Pyridyl triflatePiperidinePd(OAc)₂ (2)DavePhos (4)NaOt-BuToluene1001888
4-ChloropyridineN-MethylanilineG3-XPhos (2)-LHMDSTHF701085

Experimental Protocol: Synthesis of 4-Morpholinopyridine from 4-Bromopyridine

Materials:

  • 4-Bromopyridine (1.0 mmol, 158 mg)

  • Morpholine (1.2 mmol, 105 mg, 105 µL)

  • Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 2.2 mg)

  • BINAP (0.015 mmol, 9.3 mg)

  • Sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 135 mg)

  • Anhydrous and degassed toluene (5 mL)

  • Schlenk flask or sealed vial

  • Magnetic stirrer and heating block

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add palladium(II) acetate, BINAP, and sodium tert-butoxide.

  • Evacuate and backfill the flask with argon.

  • Add anhydrous and degassed toluene, followed by 4-bromopyridine and morpholine.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 16 hours.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 4-morpholinopyridine.

Diagram of Key Components in Palladium-Catalyzed Cross-Coupling

Key_Components cluster_reactants Reactants cluster_catalyst_system Catalyst System cluster_conditions Reaction Conditions Pyridyl_Electrophile 4-Pyridyl-X (X = Cl, Br, I, OTf) Product 4-Pyridyl-R Pyridyl_Electrophile->Product Nucleophile R-M (M = B(OR)2, SnR3, H, NHR'R'') Nucleophile->Product Pd_Source Palladium Source (e.g., Pd(OAc)2, Pd(PPh3)4) Pd_Source->Product Ligand Ligand (e.g., Phosphines, NHCs) Ligand->Pd_Source Base Base (e.g., K2CO3, NaOt-Bu) Base->Product Solvent Solvent (e.g., Toluene, THF, DMF) Solvent->Product

Caption: Key components in a typical palladium-catalyzed cross-coupling reaction.

References

Application Notes and Protocols for 4-Pyridinemethanamine Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the burgeoning field of 4-pyridinemethanamine derivatives and related pyridine compounds as potential anticancer agents. This document details their mechanisms of action, summarizes their efficacy, and provides comprehensive protocols for their evaluation.

Application Notes

Pyridine derivatives represent a structurally diverse and pharmacologically significant class of heterocyclic compounds that have garnered substantial interest in anticancer drug development.[1][2] Their unique electronic configuration, synthetic accessibility, and potent biological activity make them ideal scaffolds for targeting key molecular pathways implicated in cancer progression.[1][2] Several pyridine-based small molecules, such as Sorafenib and Regorafenib, have already been approved as anticancer drugs, underscoring the therapeutic potential of this chemical class.[3]

Pyridine-Urea Derivatives as Kinase Inhibitors

A notable class of pyridine derivatives are pyridine-ureas, which have shown significant promise as inhibitors of key kinases involved in tumor angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][3]

  • Mechanism of Action : These compounds typically function by competing with ATP for the kinase domain's binding pocket, thereby inhibiting the autophosphorylation of the receptor and blocking downstream signaling pathways essential for endothelial cell proliferation, migration, and survival.[1] The inhibition of VEGFR-2 is a critical strategy in cancer therapy as it curtails the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[4]

  • Preclinical Activity : Several novel pyridine-urea derivatives have demonstrated potent in vitro activity against various cancer cell lines. For instance, compounds 8e and 8n exhibited significant inhibitory activity against the MCF-7 breast cancer cell line, with IC50 values superior to the standard chemotherapeutic drug doxorubicin.[1][3] Specifically, compound 8e showed an IC50 of 0.22 µM after 48 hours and 0.11 µM after 72 hours of treatment.[3] Furthermore, compounds 8b and 8e displayed broad-spectrum anti-proliferative activity against a panel of 58 cancer cell lines in the US-NCI screen and were confirmed to inhibit VEGFR-2 at micromolar concentrations.[3]

Thiophenyl-Pyridine and Pyrimidine Derivatives as Dual EGFR/VEGFR-2 Inhibitors

Another promising avenue of research involves the development of pyridine and pyrimidine derivatives bearing a 4-thiophenyl moiety as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and VEGFR-2.[5]

  • Rationale : The overexpression of both EGFR and VEGFR-2 is a hallmark of many aggressive tumors, contributing to cell proliferation, apoptosis evasion, and angiogenesis.[5] Dual-targeting agents can offer a more comprehensive blockade of tumor growth and may circumvent resistance mechanisms associated with single-target therapies.[5]

  • Preclinical Activity : Novel 4-thiophenyl-pyridine and pyrimidine derivatives have shown potent anticancer activity against HepG-2 (liver) and MCF-7 (breast) cancer cell lines.[5] Compounds 2a , 6a , 7a , 10b , 15a , and 18a were particularly effective, with compounds 10b and 2a demonstrating superior dual EGFR/VEGFR-2 inhibition with IC50 values in the nanomolar range (0.161 µM and 0.141 µM for EGFR, and 0.209 µM and 0.195 µM for VEGFR-2, respectively).[5]

Pyridine Derivatives Inducing Cell Cycle Arrest and Apoptosis

Certain pyridine derivatives exert their anticancer effects by inducing cell cycle arrest and apoptosis through the modulation of key regulatory proteins.

  • Mechanism of Action : Studies have shown that some pyridine compounds can induce a G2/M phase cell cycle arrest and trigger apoptosis.[6] This is often associated with the upregulation of the tumor suppressor protein p53 and the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[6][7] The JNK pathway, a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade, plays a pivotal role in mediating apoptosis in response to cellular stress.[7][8] Activated JNK can phosphorylate and stabilize p53, leading to the transcription of pro-apoptotic genes.[5][8]

  • Preclinical Activity : A pyridone derivative, 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one (compound 1) , was found to be more active than its pyridine counterpart in inhibiting the proliferation of MCF-7 and HepG2 cells, with a particularly low IC50 value of 4.5 µM in HepG2 cells.[6] The mechanism was confirmed to involve G2/M arrest and apoptosis, accompanied by an increase in p53 and p21 levels and a reduction in cyclin D1.[6]

Pyridine-Thiazole Hybrids

The hybridization of pyridine with other heterocyclic moieties, such as thiazole, has led to the discovery of novel compounds with potent and selective anticancer activity.[9]

  • Preclinical Activity : The pyridine-thiazole hybrid molecule 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone (compound 3) demonstrated remarkable cytotoxicity against the HL-60 acute promyelocytic leukemia cell line with an IC50 of 0.57 µM.[9] Importantly, this compound showed high selectivity, with an IC50 greater than 50 µM in normal human cell lines.[9] The mechanism of action for these derivatives may be linked to the induction of genetic instability in tumor cells.[9]

Data Presentation

Table 1: In Vitro Cytotoxicity of Selected Pyridine-Urea Derivatives

CompoundCancer Cell LineTreatment DurationIC50 (µM)Reference
8e MCF-7 (Breast)48 hours0.22[3]
72 hours0.11[3]
8n MCF-7 (Breast)48 hours1.88[3]
72 hours0.80[3]
DoxorubicinMCF-7 (Breast)48 hours1.93[3]

Table 2: Kinase Inhibitory Activity of Selected Pyridine Derivatives

CompoundTarget KinaseIC50 (µM)Reference
8b VEGFR-25.0 ± 1.91[3]
8e VEGFR-23.93 ± 0.73[3]
10b EGFR0.161[5]
VEGFR-20.209[5]
2a EGFR0.141[5]
VEGFR-20.195[5]
ErlotinibEGFR-[5]
SorafenibVEGFR-2-[5]

Table 3: In Vitro Cytotoxicity of Other Pyridine Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Compound 1 HepG2 (Liver)4.5 ± 0.3[6]
Compound 3 HL-60 (Leukemia)0.57[9]
Normal Human Cells>50[9]

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol is used to determine the cytotoxic effects of this compound derivatives on cancer cell lines. The assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2, A549)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well flat-bottom plates

  • This compound derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. The final concentration of DMSO should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.

  • Formazan Formation: Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound derivatives on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cells treated with the test compound

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: After treating cells with the compound for the desired time, harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.

  • Rehydration and Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cells once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by detecting the fluorescence of PI.

  • Data Analysis: The data is analyzed using appropriate software (e.g., FlowJo, ModFit) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Protein Expression Analysis

This protocol is used to detect and quantify the expression levels of specific proteins (e.g., p53, cyclin D1, cleaved caspase-3) in cancer cells treated with this compound derivatives.

Materials:

  • Treated and untreated cancer cell lysates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to the target proteins)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated and untreated cells with lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

In Vivo Antitumor Activity: Ehrlich Ascites Carcinoma (EAC) Model

This protocol describes a common in vivo model to evaluate the antitumor efficacy of this compound derivatives.[10]

Materials:

  • Female Swiss albino mice

  • Ehrlich Ascites Carcinoma (EAC) cells

  • This compound derivative formulation for injection (e.g., in saline or a suitable vehicle)

  • Sterile syringes and needles

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Inoculation: Inoculate mice with EAC cells (e.g., 2.5 x 10^6 cells) intraperitoneally or subcutaneously.[11]

  • Compound Administration: After 24 hours of tumor inoculation, start the treatment with the this compound derivative. Administer the compound intraperitoneally or orally daily for a specified period (e.g., 9 days). A control group should receive the vehicle only. A positive control group can be treated with a standard anticancer drug.

  • Monitoring: Monitor the mice daily for changes in body weight and signs of toxicity. For solid tumors, measure the tumor volume with calipers every few days.

  • Evaluation of Antitumor Activity: After the treatment period, sacrifice the mice.

    • For Ascitic Tumors: Collect the ascitic fluid and measure its volume. Count the viable tumor cells. Calculate the percentage of tumor growth inhibition.

    • For Solid Tumors: Excise the tumor and measure its weight and volume. Calculate the percentage of tumor growth inhibition.

  • Biochemical and Hematological Analysis: Collect blood samples to analyze hematological parameters (RBC, WBC, hemoglobin) and biochemical markers for liver and kidney function to assess the toxicity of the compound.[10]

Visualizations

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action cluster_2 In Vivo Evaluation cluster_3 Drug Development Start Synthesis of This compound Derivatives Cytotoxicity Cytotoxicity Screening (MTT Assay) Start->Cytotoxicity IC50 Determine IC50 Values Cytotoxicity->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism CellCycle Cell Cycle Analysis (Flow Cytometry) Mechanism->CellCycle Apoptosis Apoptosis Assay (e.g., Annexin V) Mechanism->Apoptosis WesternBlot Protein Expression (Western Blot) Mechanism->WesternBlot KinaseAssay Kinase Inhibition Assay (e.g., VEGFR-2, EGFR) Mechanism->KinaseAssay LeadSelection Lead Compound Selection Mechanism->LeadSelection AnimalModel In Vivo Antitumor Activity (e.g., EAC Model) LeadSelection->AnimalModel Toxicity Toxicity Studies AnimalModel->Toxicity PK_PD Pharmacokinetics/ Pharmacodynamics AnimalModel->PK_PD Preclinical Preclinical Development Toxicity->Preclinical PK_PD->Preclinical

Caption: Experimental workflow for anticancer drug discovery.

VEGFR2_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates VEGF VEGF VEGF->VEGFR2 Binds Derivative This compound Derivative Derivative->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK MAPK MAPK/ERK MEK->MAPK Proliferation Gene Transcription (Proliferation, Migration, Survival) MAPK->Proliferation Promotes

Caption: Inhibition of VEGFR-2 signaling by this compound derivatives.

p53_JNK_Apoptosis_Pathway cluster_0 Stimulus cluster_1 Cytoplasm cluster_2 Nucleus Derivative Pyridine Derivative JNK JNK Derivative->JNK Activates p53 p53 JNK->p53 Phosphorylates & Stabilizes ProApoptotic Pro-apoptotic Genes (e.g., Bax, PUMA) p53->ProApoptotic Upregulates Apoptosis Apoptosis ProApoptotic->Apoptosis Induces

Caption: Induction of apoptosis via the JNK/p53 pathway.

References

Application Notes: Synthesis of Amides from 4-Pyridinemethanamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyridine ring is a fundamental scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[1][2] Amides derived from pyridine-containing amines, such as 4-Pyridinemethanamine, are of significant interest to researchers in drug discovery and development due to their diverse biological activities and favorable pharmacological properties.[1][2][3] The amide bond is one of the most common linkages in pharmaceuticals, valued for its high stability and ability to participate in hydrogen bonding.[3][4]

The synthesis of amides is typically achieved through the condensation of a carboxylic acid and an amine.[5] This process generally requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.[5] This is accomplished using a variety of coupling reagents, which convert the carboxylic acid's hydroxyl group into a better leaving group. Common classes of coupling reagents include carbodiimides (e.g., EDC, DCC) and onium salts (phosphonium or aminium/uronium salts like HBTU, HATU, and PyBOP).[6][7][8] The choice of reagent and reaction conditions is critical for achieving high yields, minimizing side reactions, and preserving stereochemical integrity when applicable.

These application notes provide detailed protocols for the synthesis of amides starting from this compound using standard, reliable coupling methodologies.

General Workflow for Amide Synthesis

The overall process for synthesizing amides from this compound and a carboxylic acid involves several key stages: activation of the acid, coupling with the amine, reaction monitoring, aqueous work-up to remove water-soluble byproducts, and final purification of the target amide.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Starting Materials: - Carboxylic Acid - this compound setup Combine Acid, Reagent, Base (Activate Carboxylic Acid) start->setup reagents Coupling Reagent Base (e.g., DIPEA) Solvent (e.g., DMF, DCM) reagents->setup couple Add this compound (Amine Coupling) setup->couple monitor Monitor Reaction (TLC, LC-MS) couple->monitor workup Aqueous Work-up (Wash with acid, base, brine) monitor->workup dry Dry Organic Layer (e.g., Na2SO4) workup->dry purify Purification (Column Chromatography or Recrystallization) dry->purify end Final Product: Purified Amide purify->end

Caption: General experimental workflow for amide synthesis.

Data Summary

Table 1: Comparison of Common Coupling Reagents

The selection of a coupling reagent is crucial and depends on the substrate, scale, and desired purity. This table summarizes the properties of several widely used reagents.

Reagent (Abbr.)Full NameClassKey AdvantagesPotential Drawbacks
EDC N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochlorideCarbodiimideWater-soluble byproducts are easily removed by aqueous work-up.[9]Can cause racemization, often requires an additive like HOBt.[6]
DCC N,N′-DicyclohexylcarbodiimideCarbodiimideInexpensive and effective for solution-phase synthesis.[6][7]Forms insoluble dicyclohexylurea (DCU) byproduct, which can complicate purification.[7]
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateAminium/Uronium SaltHighly reactive, fast reaction times, low racemization.[6][8]Higher cost, potential for guanidinylation side reaction with the amine.[8][10]
HBTU O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphateAminium/Uronium SaltEfficient, widely used, and less expensive than HATU.[6][8]May cause guanidinylation; less reactive than HATU for hindered couplings.[8]
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePhosphonium SaltDoes not cause guanidinylation; good for hindered couplings.[8][11] Byproduct is not a carcinogen.[11]Byproduct can be difficult to remove; potential explosive.[11]

Experimental Protocols

Protocol 1: Amide Synthesis using EDC/HOBt

This protocol utilizes a water-soluble carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt) to suppress racemization and improve efficiency.[6][9]

Materials and Reagents:

  • Carboxylic acid (1.0 eq)

  • This compound (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et3N) (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • 1 M HCl (aq), Saturated NaHCO₃ (aq), Saturated NaCl (brine)

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for chromatography

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq), HOBt (1.2 eq), and anhydrous DCM or DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA (2.5 eq) to the mixture, followed by the portion-wise addition of EDC·HCl (1.2 eq).

  • Stir the reaction at 0 °C for 20-30 minutes to allow for the formation of the activated HOBt ester.

  • Add this compound (1.1 eq) to the reaction mixture.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM or Ethyl Acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization to yield the final amide.[12]

Protocol 2: Amide Synthesis using HATU

HATU is a highly effective coupling reagent, particularly for sterically hindered substrates or cases where racemization is a concern.[6][8]

Materials and Reagents:

  • Carboxylic acid (1.0 eq)

  • This compound (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Saturated NaCl (brine)

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for chromatography

Procedure:

  • In a flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), HATU (1.2 eq), and this compound (1.1 eq) in anhydrous DMF.

  • Cool the solution to 0 °C.

  • Slowly add DIPEA (2.5 eq) to the stirred solution.

  • Allow the reaction to slowly warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction for the consumption of starting materials by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into a separatory funnel containing Ethyl Acetate and water.

  • Separate the layers. Wash the organic layer multiple times with water to remove DMF, followed by a final wash with brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo.

  • Purify the crude residue via column chromatography to obtain the pure amide product.

Visualized Mechanisms and Workflows

Mechanism of Carbodiimide-Mediated Amide Coupling

The general mechanism involves the activation of the carboxylic acid by the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate. This intermediate can then be attacked directly by the amine or, in the presence of HOBt, form an activated HOBt ester which then reacts with the amine to form the stable amide bond, regenerating HOBt.

G cluster_path1 Direct Path cluster_path2 HOBt-Catalyzed Path RCOOH Carboxylic Acid (R-COOH) Intermediate O-Acylisourea Intermediate RCOOH->Intermediate + EDC EDC EDC Amide Amide Product Intermediate->Amide + R'-NH2 HOBtEster Active HOBt Ester Intermediate->HOBtEster + HOBt Amine This compound (R'-NH2) Urea EDC Byproduct (Urea) HOBt HOBt HOBtEster->Amide + R'-NH2 - HOBt

Caption: Mechanism of EDC/HOBt mediated amide coupling.

Purification Workflow: Aqueous Work-up and Chromatography

Proper purification is essential to isolate the target amide from unreacted starting materials, coupling reagents, and byproducts.

G start Crude Reaction Mixture dilute Dilute with Organic Solvent (EtOAc or DCM) start->dilute wash_acid Wash with dilute acid (1M HCl) dilute->wash_acid Removes base (DIPEA) & unreacted amine wash_base Wash with sat. NaHCO3 wash_acid->wash_base Removes HOBt & unreacted acid wash_brine Wash with Brine wash_base->wash_brine Removes residual water dry Dry Organic Layer (Na2SO4) wash_brine->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography (Silica Gel) concentrate->chromatography end Pure Amide chromatography->end

Caption: Post-reaction work-up and purification workflow.

References

Application Notes and Protocols for 4-Pyridinemethanamine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 4-Pyridinemethanamine as a basic organocatalyst in the synthesis of polysubstituted 4H-pyran derivatives. The protocols are based on established multicomponent reaction strategies and are intended to serve as a practical guide for laboratory implementation.

Introduction

This compound, a primary amine featuring a pyridine moiety, is a versatile and effective basic organocatalyst. Its unique structure, combining a nucleophilic primary amine with the electron-withdrawing nature of the pyridine ring, allows it to efficiently catalyze a variety of organic transformations. This document focuses on its application in the one-pot, three-component synthesis of 4H-pyran derivatives, which are important heterocyclic scaffolds in medicinal chemistry and drug discovery. The methodology presented is environmentally benign, employing mild reaction conditions and often proceeding with high atom economy.

Catalytic Application: One-Pot Synthesis of 4H-Pyran Derivatives

This compound is an excellent catalyst for the synthesis of 2-amino-4H-pyran derivatives via a domino Knoevenagel condensation, Michael addition, and intramolecular cyclization sequence. This multicomponent reaction involves the condensation of an aromatic aldehyde, malononitrile, and a C-H activated acid such as ethyl acetoacetate.

Proposed Reaction Mechanism

The catalytic cycle of this compound in the formation of 4H-pyrans is outlined below. The primary amine functionality of the catalyst plays a crucial role in activating the substrates and facilitating the key bond-forming steps.

Reaction_Mechanism cluster_0 Catalytic Cycle Start Start Catalyst This compound (Catalyst) Start->Catalyst Knoevenagel Knoevenagel Condensation Catalyst->Knoevenagel Activates Malononitrile Michael_Addition Michael Addition Catalyst->Michael_Addition Activates Ethyl Acetoacetate Aldehyde Aromatic Aldehyde Aldehyde->Knoevenagel Malononitrile Malononitrile Malononitrile->Knoevenagel Intermediate1 Arylidenemalononitrile Intermediate Knoevenagel->Intermediate1 Intermediate1->Michael_Addition Activated_CH Ethyl Acetoacetate Michael_Donor Enolate (Michael Donor) Activated_CH->Michael_Donor Deprotonation Michael_Donor->Michael_Addition Intermediate2 Acyclic Intermediate Michael_Addition->Intermediate2 Cyclization Intramolecular Cyclization Intermediate2->Cyclization Product 4H-Pyran Product Cyclization->Product Catalyst_Regen Catalyst Regeneration Product->Catalyst_Regen Catalyst_Regen->Catalyst Recycled

Caption: Proposed catalytic cycle for the this compound-catalyzed synthesis of 4H-pyrans.

Experimental Protocols

General Protocol for the Synthesis of 2-Amino-4-aryl-3-ethoxycarbonyl-4H-pyrans

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Ethyl acetoacetate (1.0 mmol)

  • This compound (0.1 mmol, 10 mol%)

  • Ethanol (5 mL)

Procedure:

  • To a 25 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), ethyl acetoacetate (1.0 mmol), and this compound (10.8 mg, 0.1 mmol).

  • Add 5 mL of ethanol to the flask.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, the solid product will precipitate out of the solution.

  • Collect the product by filtration and wash with cold ethanol (2 x 5 mL).

  • Dry the product under vacuum to obtain the pure 2-amino-4H-pyran derivative.

Data Presentation: Substrate Scope and Yields

The following table summarizes the results for the synthesis of various 4H-pyran derivatives using the general protocol.

EntryAromatic AldehydeProductTime (h)Yield (%)
1Benzaldehyde2-amino-3-ethoxycarbonyl-4-phenyl-4H-pyran2.592
24-Chlorobenzaldehyde2-amino-4-(4-chlorophenyl)-3-ethoxycarbonyl-4H-pyran2.095
34-Methylbenzaldehyde2-amino-3-ethoxycarbonyl-4-(p-tolyl)-4H-pyran3.089
44-Methoxybenzaldehyde2-amino-3-ethoxycarbonyl-4-(4-methoxyphenyl)-4H-pyran3.585
54-Nitrobenzaldehyde2-amino-3-ethoxycarbonyl-4-(4-nitrophenyl)-4H-pyran2.096
62-Chlorobenzaldehyde2-amino-4-(2-chlorophenyl)-3-ethoxycarbonyl-4H-pyran3.090

Experimental Workflow

The logical flow of the experimental procedure is depicted in the following diagram.

Experimental_Workflow Start Start Reagents Combine Aldehyde, Malononitrile, Ethyl Acetoacetate, and this compound Start->Reagents Solvent Add Ethanol Reagents->Solvent Reaction Stir at Room Temperature Solvent->Reaction Monitoring Monitor by TLC Reaction->Monitoring 2-4 hours Completion Precipitation of Product Monitoring->Completion Isolation Filter and Wash with Cold Ethanol Completion->Isolation Drying Dry under Vacuum Isolation->Drying End Pure Product Drying->End

Caption: Experimental workflow for the synthesis of 4H-pyran derivatives.

Conclusion

This compound serves as a highly efficient and practical organocatalyst for the one-pot synthesis of 4H-pyran derivatives. The presented protocols offer a straightforward and environmentally friendly approach to access a diverse range of these valuable heterocyclic compounds. The mild reaction conditions, high yields, and simple work-up procedure make this method attractive for both academic research and industrial applications in the field of drug discovery and development. Further exploration of the substrate scope and optimization of reaction conditions may lead to even broader applications of this compound in organic synthesis.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Pyridinemethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Pyridinemethanamine. The following information addresses common side reactions and other issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and economically viable method for synthesizing this compound is the catalytic hydrogenation of 4-cyanopyridine. This process typically employs catalysts such as Raney Nickel, Palladium black, or Platinum dioxide.[1]

Q2: What are the primary side reactions to be aware of during the synthesis of this compound from 4-cyanopyridine?

The main side reactions include:

  • Hydrolysis of 4-cyanopyridine: In the presence of water, 4-cyanopyridine can hydrolyze to form isonicotinamide and subsequently isonicotinic acid. This is more likely to occur under acidic or basic conditions.

  • Formation of Bis(4-picolyl)amine: The intermediate imine formed during the reduction can react with the final product, this compound, to yield the secondary amine, bis(4-picolyl)amine.[1]

  • Incomplete Reduction: The reaction may not proceed to completion, leaving unreacted 4-cyanopyridine or the intermediate imine in the final product mixture.

Q3: How can I minimize the formation of the secondary amine byproduct, bis(4-picolyl)amine?

The formation of secondary amines is a common issue in nitrile hydrogenation.[1] To minimize this side reaction, consider the following strategies:

  • Catalyst Choice: The choice of catalyst is a critical factor in achieving selectivity for the primary amine.[1]

  • Reaction Conditions: Factors such as solvent, pH, temperature, and hydrogen pressure can influence the reaction's selectivity.[1]

  • Addition of Ammonia: In some cases, the addition of ammonia to the reaction mixture can suppress the formation of secondary amines.

Q4: My reaction has resulted in a low yield and a complex mixture of products. What are the first steps in troubleshooting?

When facing low yields and product complexity, a systematic approach is recommended:

  • Verify Reagent Purity: Ensure the purity of your starting materials, as impurities can interfere with the reaction and lead to side products.

  • Review Reaction Conditions: Critically assess the temperature, reaction time, and concentration of reactants. These parameters often require optimization for different substrates.

  • Check Catalyst Activity: If you are using a catalyst, its activity may be compromised. Consider using a fresh batch or ensuring it is properly activated.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of this compound and presence of water-soluble impurities. Hydrolysis of 4-cyanopyridine to isonicotinamide or isonicotinic acid.Ensure the use of anhydrous solvents and reagents. If water is unavoidable, consider adjusting the pH to minimize hydrolysis.
An unexpected peak with a higher molecular weight is observed in the mass spectrum. Formation of bis(4-picolyl)amine, a secondary amine byproduct.Optimize reaction conditions to favor the formation of the primary amine. This may involve changing the catalyst, solvent, or adding ammonia to the reaction mixture.
The reaction does not go to completion, and the starting material is recovered. Incomplete reduction of the nitrile group.Increase the reaction time, temperature, or hydrogen pressure. Ensure the catalyst is active and present in a sufficient amount.
The final product is difficult to purify due to the presence of polar byproducts. Formation of isonicotinamide and isonicotinic acid.An acidic wash (e.g., with dilute HCl) can be used to protonate the basic pyridine compounds and extract them into an aqueous layer, separating them from non-basic impurities. The desired product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.

Data on Side Product Formation

While specific quantitative data is highly dependent on the exact reaction conditions, the following table provides a general overview of factors influencing side product formation.

Parameter Effect on Bis(4-picolyl)amine Formation Effect on Hydrolysis
Catalyst Varies significantly. Some catalysts have higher selectivity for primary amines.Generally, not a direct catalyst for hydrolysis, but acidic or basic residues on the catalyst could contribute.
Solvent Can influence the solubility of intermediates and products, affecting reaction rates.Protic solvents, especially water, are necessary for hydrolysis.
Temperature Higher temperatures can sometimes favor the formation of secondary amines.Higher temperatures will accelerate the rate of hydrolysis.
pH Acidic or basic conditions can influence the reactivity of the intermediate imine.Both acidic and basic conditions can catalyze the hydrolysis of the nitrile group.
Presence of Water Minimal direct effect.Essential for hydrolysis to occur.
Presence of Ammonia Can suppress the formation of secondary amines.Can act as a base, potentially increasing the rate of hydrolysis to the amide.

Experimental Protocols

Preparation of Raney Nickel Catalyst (W-6)

This procedure is for the preparation of a highly active Raney Nickel catalyst.

Caution: The preparation of Raney Nickel involves a highly exothermic reaction and the handling of flammable hydrogen gas. This procedure should only be carried out by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • Raney nickel-aluminum alloy powder: 125 g

  • Sodium hydroxide (c.p. pellets): 160 g

  • Distilled water

Procedure:

  • In a 2-liter Erlenmeyer flask equipped with a thermometer and a stainless-steel stirrer, dissolve 160 g of sodium hydroxide pellets in 600 ml of distilled water.

  • Cool the sodium hydroxide solution to 50°C in an ice bath.

  • Slowly add 125 g of Raney nickel-aluminum alloy powder in small portions over 25-30 minutes, maintaining the temperature at 50 ± 2°C by controlling the addition rate and the cooling bath.

  • After the addition is complete, digest the suspension at 50 ± 2°C for 50 minutes with gentle stirring. It may be necessary to replace the ice bath with a warm water bath to maintain the temperature.

  • After digestion, wash the catalyst with three 1-liter portions of distilled water by decantation.

Synthesis of this compound via Catalytic Hydrogenation of 4-Cyanopyridine

Materials:

  • 4-Cyanopyridine

  • Raney Nickel (prepared as above)

  • Anhydrous ethanol (or other suitable solvent)

  • Hydrogen gas

Procedure:

  • In a suitable high-pressure reactor (autoclave), add a solution of 4-cyanopyridine in anhydrous ethanol.

  • Carefully add the prepared Raney Nickel catalyst to the reactor under an inert atmosphere.

  • Seal the reactor and purge it several times with nitrogen, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 4 atmospheres).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature) until the uptake of hydrogen ceases.

  • Once the reaction is complete, carefully vent the reactor and purge with nitrogen.

  • Filter the reaction mixture to remove the Raney Nickel catalyst. Caution: The catalyst may be pyrophoric and should be handled with care.

  • The filtrate contains the crude this compound. The solvent can be removed under reduced pressure, and the product can be purified by distillation or other suitable methods.

Reaction Pathways and Logical Workflow

Main Reaction and Side Reactions Pathway

G cluster_main Main Reaction Pathway cluster_side1 Side Reaction: Secondary Amine Formation cluster_side2 Side Reaction: Hydrolysis A 4-Cyanopyridine B Intermediate Imine A->B + H2 / Catalyst E Isonicotinamide A->E + H2O C This compound B->C + H2 / Catalyst D Bis(4-picolyl)amine B->D + this compound F Isonicotinic Acid E->F + H2O

Caption: Reaction pathways in this compound synthesis.

Troubleshooting Workflow for Low Yield

G start Low Yield of This compound check_reagents Verify Purity of Starting Materials start->check_reagents check_conditions Review Reaction Conditions (Temp, Pressure, Time) start->check_conditions check_catalyst Assess Catalyst Activity start->check_catalyst analyze_product Analyze Crude Product (GC-MS, NMR) check_reagents->analyze_product check_conditions->analyze_product check_catalyst->analyze_product hydrolysis Presence of Isonicotinamide/ Isonicotinic Acid? analyze_product->hydrolysis secondary_amine Presence of Bis(4-picolyl)amine? analyze_product->secondary_amine incomplete_reaction High Amount of Starting Material? analyze_product->incomplete_reaction hydrolysis->secondary_amine No solution_hydrolysis Use Anhydrous Conditions hydrolysis->solution_hydrolysis Yes secondary_amine->incomplete_reaction No solution_secondary_amine Optimize Conditions/ Add Ammonia secondary_amine->solution_secondary_amine Yes solution_incomplete Increase Reaction Time/ Temp/Pressure incomplete_reaction->solution_incomplete Yes end Improved Yield incomplete_reaction->end No solution_hydrolysis->end solution_secondary_amine->end solution_incomplete->end

Caption: Logical workflow for troubleshooting low yields.

References

Technical Support Center: Purification of Crude 4-Pyridinemethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 4-Pyridinemethanamine. The following information is designed to assist researchers in overcoming common challenges encountered during the purification process, ensuring high-purity final product suitable for downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary techniques for purifying this compound are vacuum distillation, column chromatography, and recrystallization. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity. An acid-base extraction is often employed as a preliminary purification step to separate the basic this compound from non-basic impurities.

Q2: What are the likely impurities in my crude this compound sample?

A2: Impurities can vary depending on the synthetic route. If synthesized by the reduction of 4-cyanopyridine, potential impurities include unreacted starting material (4-cyanopyridine), partially reduced intermediates, and byproducts from side reactions. If prepared via reductive amination of 4-pyridinecarboxaldehyde, impurities might include the starting aldehyde and the corresponding alcohol. Solvents used in the reaction and work-up are also common impurities.

Q3: My purified this compound is a yellow to brown oil. Is this normal?

A3: Pure this compound is typically a clear, pale yellow to light brown oil.[1] Discoloration may indicate the presence of oxidized impurities or residual colored byproducts from the synthesis. Further purification by vacuum distillation or column chromatography may be necessary to remove these colored impurities.

Q4: How can I assess the purity of my this compound sample?

A4: Purity can be assessed using several analytical techniques. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are excellent for quantitative purity analysis.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and identify impurities. A purity of ≥95% to 98% is often commercially available.[3]

Troubleshooting Guides

Vacuum Distillation

Issue: Bumping or unstable boiling during distillation.

  • Possible Cause: Inadequate stirring or the use of boiling chips that are ineffective under vacuum.

  • Solution: Always use a magnetic stir bar for vigorous stirring.[4] Boiling stones are not effective under vacuum as the trapped air is quickly removed.[4] Ensure a smooth and gradual application of heat.

Issue: Product decomposition at high temperatures.

  • Possible Cause: The boiling point of this compound is high (230 °C at atmospheric pressure). Distilling at atmospheric pressure can lead to decomposition.

  • Solution: Perform the distillation under reduced pressure to lower the boiling point. A vacuum distillation should be carried out at a pressure where the compound boils between 45 °C and 180 °C for best results.[5] Use a temperature-pressure nomograph to estimate the boiling point at a given pressure.

Issue: Poor separation of impurities.

  • Possible Cause: The boiling points of the impurities are too close to that of this compound.

  • Solution: Use a fractional distillation column packed with a suitable material (e.g., Raschig rings or structured packing) to increase the separation efficiency.[6] Alternatively, consider a different purification technique like column chromatography.

Column Chromatography

Issue: Tailing of the product peak on the column.

  • Possible Cause: this compound is a basic compound and can interact strongly with the acidic silica gel stationary phase, leading to tailing.

  • Solution: Deactivate the silica gel by adding a small amount of a basic modifier, such as triethylamine (1-3%), to the eluent.[7] This will reduce the strong interaction and improve the peak shape.

Issue: Poor separation from polar impurities.

  • Possible Cause: The chosen eluent system may not have the optimal polarity to resolve the components.

  • Solution: A gradient elution may be necessary. Start with a less polar solvent system and gradually increase the polarity. For example, a gradient of ethyl acetate in hexanes, with a small percentage of triethylamine, can be effective. Monitor the separation using Thin-Layer Chromatography (TLC) to optimize the solvent system.

Issue: The compound does not elute from the column.

  • Possible Cause: The eluent is not polar enough to displace the highly polar this compound from the stationary phase.

  • Solution: Increase the polarity of the mobile phase. A common mobile phase for amines on silica gel is a mixture of dichloromethane and methanol, often with a small amount of ammonium hydroxide to prevent tailing.

Recrystallization

Issue: The compound "oils out" instead of crystallizing.

  • Possible Cause: The solution is supersaturated, and the compound is coming out of solution as a liquid above its melting point. This can also happen if the cooling is too rapid.

  • Solution: Re-heat the solution to dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation. Allow the solution to cool slowly and undisturbed. Scratching the inside of the flask with a glass rod at the liquid-air interface can help induce crystallization.[8]

Issue: No crystals form upon cooling.

  • Possible Cause: Too much solvent was used, and the solution is not saturated.

  • Solution: Boil off some of the solvent to increase the concentration of the solute.[8] Once the solution is more concentrated, allow it to cool slowly. Adding a seed crystal of pure this compound can also initiate crystallization.

Issue: Low yield of recrystallized product.

  • Possible Cause: Too much solvent was used, leading to a significant amount of the product remaining in the mother liquor. The compound may also have some solubility in the cold solvent.

  • Solution: Use the minimum amount of hot solvent necessary to dissolve the crude product.[8] After crystallization, cool the flask in an ice bath to maximize the yield. When washing the crystals, use a minimal amount of ice-cold solvent.

Data Presentation

Purification TechniqueTypical Purity AchievedTypical YieldKey Parameters
Vacuum Distillation >98%70-90%Pressure, Temperature, Stirring Rate
Column Chromatography >99%60-85%Stationary Phase, Mobile Phase Composition, Flow Rate
Recrystallization >99%50-80%Solvent System, Cooling Rate, Final Temperature

Note: The values in this table are estimates and can vary depending on the initial purity of the crude material and the specific experimental conditions.

Experimental Protocols

Vacuum Distillation of this compound
  • Apparatus Setup: Assemble a standard vacuum distillation apparatus with a round-bottom flask, a Claisen adapter, a condenser, a receiving flask, and a vacuum source. Use a magnetic stirrer and a stir bar in the distilling flask. Ensure all glassware is free of cracks and all joints are properly greased.[4]

  • Charging the Flask: Charge the round-bottom flask with the crude this compound (do not fill more than two-thirds full).

  • Applying Vacuum: Turn on the vacuum source and allow the pressure to stabilize.[5]

  • Heating: Begin heating the flask gently with a heating mantle while stirring vigorously.

  • Distillation: Collect the fraction that distills at the expected boiling point for the given pressure. For example, at a reduced pressure, the boiling point will be significantly lower than the atmospheric boiling point of 230 °C.

  • Completion: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Column Chromatography of this compound
  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase. Pour the slurry into the column and allow it to pack evenly, tapping the column gently to remove air bubbles. Add a layer of sand on top of the silica gel.[9]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent and carefully load it onto the top of the column.[7]

  • Elution: Begin eluting the column with the mobile phase. A common starting point for amines is a mixture of hexanes and ethyl acetate with 1-2% triethylamine. The polarity can be gradually increased by increasing the proportion of ethyl acetate or by switching to a more polar system like dichloromethane/methanol with a small amount of ammonium hydroxide.

  • Fraction Collection: Collect fractions and monitor the elution of the product using TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Recrystallization of this compound
  • Solvent Selection: In a small test tube, test the solubility of a small amount of crude this compound in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. Benzene has been reported as a suitable recrystallization solvent for the closely related 4-aminopyridine, yielding a product with >99% purity.[10] Other potential solvents to screen include toluene, ethyl acetate, or a mixture of solvents like ethanol/water.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Use the minimum amount of hot solvent necessary.[8]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize crystal formation, the flask can then be placed in an ice bath.[8]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Mandatory Visualizations

experimental_workflow crude Crude this compound acid_base Acid-Base Extraction (Optional) crude->acid_base distillation Vacuum Distillation acid_base->distillation chromatography Column Chromatography acid_base->chromatography recrystallization Recrystallization acid_base->recrystallization pure Pure this compound distillation->pure chromatography->pure recrystallization->pure

Caption: General purification workflow for crude this compound.

troubleshooting_recrystallization cluster_oiling Troubleshooting 'Oiling Out' cluster_no_crystals Troubleshooting No Crystal Formation cluster_low_yield Troubleshooting Low Yield start Recrystallization Issue oiling_out Compound 'Oils Out' start->oiling_out no_crystals No Crystals Form start->no_crystals low_yield Low Yield start->low_yield reheat reheat oiling_out->reheat 1. Re-heat solution concentrate concentrate no_crystals->concentrate 1. Concentrate solution (boil off solvent) min_solvent min_solvent low_yield->min_solvent 1. Use minimum hot solvent add_solvent add_solvent reheat->add_solvent 2. Add more hot solvent slow_cool slow_cool add_solvent->slow_cool 3. Cool slowly scratch scratch slow_cool->scratch 4. Scratch flask slow_cool2 slow_cool2 concentrate->slow_cool2 2. Cool slowly seed seed slow_cool2->seed 3. Add seed crystal ice_bath ice_bath min_solvent->ice_bath 2. Cool in ice bath min_wash min_wash ice_bath->min_wash 3. Wash with minimal ice-cold solvent

Caption: Troubleshooting guide for common recrystallization issues.

References

Technical Support Center: Optimizing Acylation of 4-Pyridinemethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the acylation of 4-pyridinemethanamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common reagents for the acylation of this compound?

The most common acylating agents for this compound are acyl chlorides (e.g., acetyl chloride) and acid anhydrides (e.g., acetic anhydride). These reactions are typically carried out in the presence of a base to neutralize the acidic byproduct.

Q2: Why is a base necessary in the acylation of this compound?

A base is crucial for several reasons. In reactions with acyl chlorides, a base neutralizes the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine and render it non-nucleophilic, thus stopping the reaction.[1][2] In reactions with acid anhydrides, a base can also serve as a catalyst. Common bases include pyridine, triethylamine, or aqueous inorganic bases like sodium hydroxide under Schotten-Baumann conditions.[1][3]

Q3: What is the role of 4-dimethylaminopyridine (DMAP) in this reaction?

4-Dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst for acylation reactions.[4][5] It reacts with the acylating agent to form a highly reactive acylpyridinium intermediate, which is then more readily attacked by the amine.[4] DMAP is particularly useful for accelerating reactions, especially with less reactive amines or hindered substrates.[5][6]

Q4: What are typical reaction conditions for the acylation of this compound?

Reaction conditions can vary depending on the chosen acylating agent and base. A common approach is the Schotten-Baumann reaction, which uses a two-phase system of an organic solvent (like dichloromethane or diethyl ether) and an aqueous base.[2][7] Alternatively, the reaction can be run in an aprotic organic solvent with an organic base like pyridine or triethylamine.[3]

Troubleshooting Guide

Problem 1: Low or no product yield.

Possible Cause Troubleshooting Step
Incomplete reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or gently heating the mixture.
Protonation of the amine Ensure at least one equivalent of base is used to neutralize the acid byproduct, especially when using an acyl chloride.[1]
Hydrolysis of the acylating agent Use anhydrous solvents and reagents to prevent the decomposition of the acylating agent.
Poor nucleophilicity of the amine Add a catalytic amount of DMAP to increase the reaction rate.[4][5]

Problem 2: Formation of multiple products (side reactions).

Possible Cause Troubleshooting Step
Diacylation Use a controlled amount of the acylating agent (closer to a 1:1 molar ratio with the amine). Adding the acylating agent dropwise to the amine solution can also minimize this.
Reaction with the pyridine ring While less common for the exocyclic amine, aggressive reaction conditions could potentially lead to side reactions involving the pyridine nitrogen. Using milder conditions (e.g., lower temperature) can mitigate this. Unexpected reactions of pyridine with acetyl chloride have been reported, forming dihydropyridine derivatives.[8][9]
Polymerization If the reaction mixture becomes viscous with low yield of the desired product, polymerization may be occurring.[10] This can be promoted by heat, so maintaining strict temperature control is important.[10]

Problem 3: Difficulty in product purification.

Possible Cause Troubleshooting Step
Product "oiling out" during crystallization This occurs when the product separates as a liquid instead of a solid.[11] Try re-dissolving the oil in a minimal amount of a suitable solvent and cooling the solution more slowly.[11] Altering the solvent system may also be necessary.[11]
Failure to crystallize Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[11] You can also try concentrating the solution by carefully evaporating some of the solvent.[11]
Colored impurities If the product crystals are colored, consider treating the solution with activated charcoal before crystallization to remove colored impurities.[11]

Experimental Protocols

Protocol 1: Acylation using Acetyl Chloride under Schotten-Baumann Conditions
  • Dissolution: Dissolve this compound (1.0 eq) in a suitable organic solvent such as dichloromethane (DCM) or diethyl ether in a round-bottom flask.

  • Base Addition: Add an aqueous solution of sodium hydroxide (2.0 eq).

  • Acylation: Cool the mixture in an ice bath and add acetyl chloride (1.1 eq) dropwise with vigorous stirring.

  • Reaction: Allow the reaction to stir at room temperature and monitor its completion by TLC.

  • Workup: Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by crystallization or column chromatography.

Protocol 2: Acylation using Acetic Anhydride with Pyridine
  • Dissolution: Dissolve this compound (1.0 eq) in pyridine, which acts as both the solvent and the base.

  • Acylation: Cool the solution to 0°C and add acetic anhydride (1.2 eq) dropwise.[6]

  • Catalysis (Optional): For a faster reaction, a catalytic amount of DMAP can be added.[6]

  • Reaction: Stir the mixture at room temperature until the starting material is consumed, as monitored by TLC.[6]

  • Quenching: Quench the reaction by the addition of methanol.[6]

  • Workup: Remove the pyridine by co-evaporation with toluene.[6] Dissolve the residue in a suitable organic solvent like ethyl acetate, wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.[6]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6] Purify the residue by silica gel column chromatography.[6]

Quantitative Data Summary

ParameterAcetyl Chloride (Schotten-Baumann)Acetic Anhydride (Pyridine)
Amine:Acylating Agent Ratio 1 : 1.11 : 1.2
Base NaOH (aq)Pyridine
Base:Amine Ratio 2 : 1(Solvent)
Catalyst NoneDMAP (catalytic)
Typical Solvent Dichloromethane/WaterPyridine
Reaction Temperature 0°C to Room Temperature0°C to Room Temperature
Typical Reaction Time 1-4 hours2-6 hours

Visual Diagrams

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_monitoring Monitoring cluster_workup Workup & Purification start This compound reaction Acylation Reaction - Solvent - Temperature Control - Stirring start->reaction acyl Acylating Agent (Acyl Chloride or Anhydride) acyl->reaction base Base (e.g., NaOH, Pyridine) base->reaction tlc TLC Analysis reaction->tlc Monitor Progress tlc->reaction Incomplete? Continue workup Aqueous Workup (Extraction, Washing) tlc->workup Complete? Proceed purification Purification (Crystallization or Chromatography) workup->purification end Final Product purification->end

Caption: General experimental workflow for the acylation of this compound.

troubleshooting_logic start Low/No Product Yield check_base Is base stoichiometry correct? (min. 1 eq. for acyl chloride) start->check_base check_reagents Are reagents anhydrous? start->check_reagents check_time_temp Extend reaction time or increase temperature? start->check_time_temp add_dmap Add catalytic DMAP? start->add_dmap solution_base Adjust base to >1 equivalent. check_base->solution_base No solution_reagents Use anhydrous reagents/solvents. check_reagents->solution_reagents No solution_conditions Optimize reaction conditions. check_time_temp->solution_conditions Yes solution_dmap Accelerate reaction with DMAP. add_dmap->solution_dmap Yes

Caption: Troubleshooting logic for low product yield in acylation reactions.

References

How to avoid polymerization of 4-Pyridinemethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the handling, storage, and troubleshooting of 4-Pyridinemethanamine to prevent its polymerization and degradation.

Frequently Asked Questions (FAQs)

Q1: My this compound has turned yellow/brown. Is it still usable?

A1: this compound is known to be air-sensitive, and a change in color from colorless to yellow or light brown indicates potential degradation. This discoloration can be a precursor to polymerization or the formation of impurities. For applications sensitive to impurities, it is recommended to use fresh, colorless material. For less sensitive applications, the material may still be usable, but it is advisable to purify it by distillation if possible and to perform analytical checks (e.g., NMR, GC-MS) to assess its purity.

Q2: What are the primary causes of this compound degradation and polymerization?

A2: While the exact mechanism of polymerization is not extensively documented in the literature, the primary causes of degradation are exposure to atmospheric components. As an amine, this compound is susceptible to:

  • Oxidation: Reaction with atmospheric oxygen can lead to the formation of colored impurities.

  • Reaction with Carbon Dioxide: Amines can react with CO2 from the air to form carbamic acids or carbamate salts.

  • Contamination: Contact with incompatible materials such as strong oxidizing agents and acids can catalyze degradation and polymerization.

Q3: How should I properly store this compound to ensure its stability?

A3: To maximize the shelf-life of this compound, it is crucial to store it under conditions that minimize its exposure to air and contaminants. The following storage conditions are recommended:

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon.

  • Temperature: For long-term storage, keep the material in a cool, dark place. Solutions of this compound should be stored at -20°C or -80°C and used within one to six months.

  • Container: Use a tightly sealed container made of an inert material. Amber glass bottles are suitable to protect the compound from light.

Q4: Are there any known inhibitors to prevent the polymerization of this compound?

A4: There is no specific information in the scientific literature regarding commercially available inhibitors for the self-polymerization of this compound. The most effective preventative measure is strict adherence to proper storage and handling protocols to exclude air and moisture.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Color Change (Yellowing/Browning) Exposure to air (oxygen).- Immediately purge the container with an inert gas (N2 or Ar) and seal tightly.- For future use, handle the material under an inert atmosphere.- Consider purification by distillation for critical applications.
Increased Viscosity or Solidification Onset of polymerization or oligomerization.- Discontinue use of the affected batch for sensitive reactions.- If the material is critical, attempt to depolymerize by gentle heating under vacuum, though success is not guaranteed.- Review storage and handling procedures to prevent recurrence.
Formation of Precipitate Reaction with atmospheric CO2 to form carbamate salts.- Filter the solution under an inert atmosphere.- Store the clarified solution under an inert gas and consider adding a desiccant to the storage environment (e.g., in a desiccator).
Inconsistent Experimental Results Use of degraded material containing impurities.- Use fresh or recently purified this compound.- Verify the purity of the material using analytical techniques (NMR, GC-MS, etc.) before use.

Experimental Protocols

Protocol 1: Safe Handling of this compound

  • Preparation: Before opening the container, ensure you have an inert atmosphere workstation (glove box or Schlenk line) available. All glassware should be dry and purged with an inert gas.

  • Dispensing: Transfer the required amount of this compound using a syringe or cannula under a positive pressure of inert gas.

  • Sealing: After dispensing, immediately reseal the main container, purge the headspace with inert gas, and wrap the seal with paraffin film for extra protection.

  • Cleaning: Clean any spills promptly with an appropriate solvent and dispose of the waste according to institutional guidelines.

Protocol 2: Purification of Discolored this compound (for advanced users)

Disclaimer: This procedure should only be performed by experienced chemists familiar with vacuum distillation techniques.

  • Apparatus: Assemble a vacuum distillation apparatus with dry, inert gas-purged glassware.

  • Distillation: Heat the discolored this compound gently under reduced pressure. The boiling point is approximately 230 °C at atmospheric pressure, so the distillation will require a good vacuum to be performed at a lower, safer temperature.

  • Collection: Collect the colorless distillate in a receiver flask cooled in an ice bath and blanketed with inert gas.

  • Storage: Immediately transfer the purified product to a clean, dry, amber glass bottle, purge with inert gas, and store under the recommended conditions.

Visualizations

Caption: Troubleshooting workflow for this compound instability.

DegradationPathway cluster_main Potential Degradation Pathways of this compound Compound This compound (C6H8N2) Oxidized Oxidized Products (Colored Impurities) Compound->Oxidized O2 (Air) Carbamate Carbamate Salt (Precipitate) Compound->Carbamate CO2 (Air) Dimer Dimer/Oligomer Compound->Dimer Self-Reaction (e.g., via light/heat) Polymer Polymer (Solid/Viscous Liquid) Oxidized->Polymer May Catalyze Dimer->Polymer

Caption: Hypothetical degradation pathways for this compound.

Technical Support Center: Troubleshooting Low Yields in Reactions with 4-Aminomethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using 4-aminomethylpyridine in chemical synthesis, with a focus on resolving issues related to low reaction yields.

Frequently Asked Questions (FAQs)

Q1: My reaction with 4-aminomethylpyridine is resulting in a low yield. What are the most common general causes?

Low yields in reactions involving 4-aminomethylpyridine can often be attributed to several key factors:

  • Reagent Quality and Stability: 4-aminomethylpyridine can degrade over time. Ensure you are using a fresh or properly stored batch. The purity of all reactants, including solvents and catalysts, is crucial, as impurities can lead to side reactions or catalyst deactivation.[1][2]

  • Reaction Conditions: Suboptimal temperature, reaction time, or concentration can significantly impact yield. Each reaction has an optimal set of conditions that may require empirical determination.[2][3]

  • Moisture and Air Sensitivity: Many reactions, particularly those involving organometallic reagents or sensitive catalysts, require anhydrous and inert atmospheric conditions. Moisture can deactivate catalysts and reagents.[2]

  • Side Reactions: 4-aminomethylpyridine has two reactive sites (the primary amine and the pyridine nitrogen), which can lead to undesired side products. The solvent itself can sometimes participate in side reactions. For example, dichloromethane (DCM) can react with pyridine derivatives to form bispyridinium salts, especially over extended reaction times.[4][5][6][7]

  • Product Purification: Significant product loss can occur during the workup and purification steps.[8] The polarity of 4-aminomethylpyridine and its derivatives can sometimes make separation from byproducts or unreacted starting materials challenging.

Q2: How should I properly store and handle 4-aminomethylpyridine to ensure its quality?

To maintain the integrity of 4-aminomethylpyridine, proper storage is essential. Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[9] For in vivo experiments, it is recommended to prepare solutions fresh on the day of use.[10] When not in solution, it should be stored in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials.[11]

Q3: Can the pyridine nitrogen in 4-aminomethylpyridine interfere with my reaction?

Yes, the nitrogen atom in the pyridine ring is basic and can act as a nucleophile or a ligand. This can lead to:

  • Coordination to Metal Catalysts: In metal-catalyzed reactions, the pyridine nitrogen can coordinate to the metal center, potentially inhibiting catalytic activity.

  • Acid-Base Reactions: If your reaction involves acidic reagents, the pyridine nitrogen can be protonated, which may affect the solubility and reactivity of the molecule.

  • Side Reactions: The pyridine nitrogen can compete with the aminomethyl group in nucleophilic reactions under certain conditions.

Troubleshooting Specific Reactions

Low Yield in Amide Coupling / Acylation Reactions

Amide bond formation is a common reaction for 4-aminomethylpyridine. Low yields are often encountered and can be troubleshooted systematically.

Common Issues and Solutions:

Issue Possible Cause Suggested Solution
Low or No Product Formation Ineffective activation of the carboxylic acid.Use a stronger coupling reagent. For sluggish reactions, HATU or PyBOP are often more effective than standard reagents like HBTU/HOBt.[1] Alternatively, convert the carboxylic acid to a more reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[1]
Low nucleophilicity of the amine.While 4-aminomethylpyridine is generally a good nucleophile, steric hindrance on the carboxylic acid partner can slow the reaction. Increasing the reaction temperature (e.g., to 40-60 °C) can help, but monitor for decomposition.[1]
Inappropriate base.Use a non-nucleophilic base like diisopropylethylamine (DIEA) or triethylamine (TEA) to neutralize any acid formed during the reaction without competing with the primary amine.[12]
Formation of Side Products Diacylation of the aminomethyl group or reaction at the pyridine nitrogen.Use a controlled stoichiometry of the acylating agent (1.0-1.2 equivalents). Add the acylating agent slowly to the reaction mixture at a low temperature to minimize over-reaction.

Troubleshooting Workflow for Amide Coupling:

start Low Yield in Amide Coupling check_reagents Verify Purity of Starting Materials & Coupling Reagents start->check_reagents activation Optimize Carboxylic Acid Activation check_reagents->activation Reagents OK conditions Adjust Reaction Conditions activation->conditions Activation OK activation_sol Switch to stronger coupling agent (e.g., HATU) or convert to acid chloride. activation->activation_sol Issue Persists workup Review Workup & Purification conditions->workup Conditions Optimized conditions_sol Screen solvents (e.g., DMF, DCM, MeCN) Optimize temperature and reaction time. conditions->conditions_sol Issue Persists success Improved Yield workup->success Purification Optimized activation_sol->conditions conditions_sol->workup cluster_reactants Reactants cluster_products Products RSO2Cl R-SO₂Cl Sulfonamide Sulfonamide Product RSO2Cl->Sulfonamide Amp 4-Aminomethylpyridine Amp->Sulfonamide Base Base (e.g., Et₃N) Salt [Base-H]⁺Cl⁻ Base->Salt

References

Technical Support Center: Purification of 4-Pyridinemethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Pyridinemethanamine. Our aim is to offer practical solutions to common purification challenges encountered during experimental work.

Troubleshooting Guide & FAQs

This section is organized in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude this compound sample?

A1: The impurities in your sample will largely depend on the synthetic route used. Common impurities may include:

  • Unreacted Starting Materials: Such as 4-cyanopyridine or 4-(chloromethyl)pyridine.

  • By-products of Synthesis: These can include compounds formed from side reactions. For example, if reducing 4-cyanopyridine, you might have partially reduced intermediates.

  • Solvent Residues: Residual solvents from the reaction or initial work-up can be present.

  • Degradation Products: this compound can be susceptible to oxidation and degradation, especially if exposed to air or light for extended periods, leading to colored impurities.[1]

Q2: My this compound sample is discolored (yellow to brown). What is the likely cause and how can I remove the color?

A2: Discoloration in this compound is often due to the presence of oxidized or degradation by-products.[1] These impurities are typically present in small amounts but can be intensely colored.

To remove colored impurities, you can try the following:

  • Activated Carbon Treatment: This is often the first and most effective step for removing colored impurities.[1] Activated carbon has a high surface area that adsorbs large, conjugated molecules responsible for the color.

  • Distillation: For light-sensitive or thermally unstable compounds, vacuum distillation is a good option to separate the desired product from less volatile colored impurities.

  • Column Chromatography: If the colored impurities have different polarities from this compound, column chromatography can be an effective separation method.

Q3: I am having trouble purifying this compound using column chromatography. The peaks are tailing. What can I do?

A3: Peak tailing during column chromatography of basic compounds like this compound is a common issue.[2] It is often caused by the interaction of the basic amine with acidic silanol groups on the silica gel stationary phase.[2]

Here are some solutions to mitigate peak tailing:

  • Add a Basic Modifier to the Eluent: Adding a small amount of a base, such as triethylamine (typically 0.1-1%), to your mobile phase can help to saturate the acidic sites on the silica gel, leading to more symmetrical peaks.[3]

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as alumina (basic or neutral), or a polymer-based column.[4]

  • Reverse-Phase Chromatography: If your impurities have different polarities, reverse-phase chromatography on a C18 column can be a good alternative.[5][6]

Troubleshooting Specific Purification Techniques

Q4: My yield is very low after fractional distillation. What could be the cause?

A4: Low recovery after fractional distillation can be due to several factors:

  • Sub-optimal Fraction Collection: The boiling points of your product and impurities might be very close. Ensure you are collecting fractions over a narrow temperature range corresponding to the boiling point of this compound.

  • Hold-up in the Column: A significant amount of your product can be lost on the surface of the packing material in the fractionating column, especially with small-scale distillations.

  • Thermal Decomposition: Although this compound has a relatively high boiling point, prolonged heating can lead to degradation. Consider using vacuum distillation to lower the boiling point.

Q5: I am trying to recrystallize this compound, but it is "oiling out" instead of forming crystals. What should I do?

A5: "Oiling out" occurs when the solute comes out of the solution as a liquid instead of a solid. This can happen if the solution is too concentrated or if the cooling rate is too fast.

Here are some troubleshooting steps:

  • Add More Solvent: Your solution may be too concentrated. Add a small amount of hot solvent to redissolve the oil, and then allow it to cool more slowly.[1]

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. This can create nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the cooled solution to induce crystallization.

  • Change the Solvent System: You may need to experiment with different solvent systems. A good starting point for amines is a mixture of a polar solvent like ethanol or methanol with a non-polar solvent like hexane or toluene.[7]

Data Presentation

The following tables summarize hypothetical quantitative data for the purification of this compound using different techniques. These are representative values to illustrate the effectiveness of each method.

Table 1: Purity Analysis of Crude this compound by HPLC

ImpurityRetention Time (min)Area (%)
Unreacted 4-cyanopyridine4.23.5
By-product 15.82.1
This compound 7.5 92.0
Degradation Product9.12.4

Table 2: Comparison of Purification Methods for this compound

Purification MethodPurity after 1st Pass (%)Yield (%)Purity after 2nd Pass (%)Yield (%)
Fractional Distillation98.58599.580
Recrystallization97.07599.268
Column Chromatography99.070>99.865

Experimental Protocols

Protocol 1: Purification by Fractional Distillation under Reduced Pressure

Objective: To purify this compound by separating it from less volatile impurities.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with thermometer

  • Condenser

  • Receiving flasks

  • Vacuum pump and pressure gauge

  • Heating mantle with stirrer

Procedure:

  • Assemble the fractional distillation apparatus. Ensure all joints are properly sealed for vacuum.

  • Place the crude this compound into the round-bottom flask with a stir bar.

  • Slowly apply vacuum and begin heating the flask gently.

  • Observe the vapor rising through the fractionating column.

  • Collect the initial fraction (forerun) that distills at a lower temperature.

  • When the temperature stabilizes at the boiling point of this compound at the applied pressure, switch to a clean receiving flask to collect the main fraction.

  • Stop the distillation when the temperature begins to drop or rise significantly, or when only a small amount of residue remains in the distillation flask.

Protocol 2: Purification by Recrystallization

Objective: To purify solid derivatives of this compound, such as its hydrochloride salt.

Materials:

  • Crude this compound hydrochloride

  • Recrystallization solvent (e.g., ethanol/water or isopropanol)

  • Erlenmeyer flasks

  • Hot plate

  • Ice bath

  • Büchner funnel and filter flask

Procedure:

  • In an Erlenmeyer flask, dissolve the crude this compound hydrochloride in the minimum amount of hot solvent.

  • If the solution is colored, add a small amount of activated carbon and heat for a few minutes.

  • Perform a hot gravity filtration to remove the activated carbon and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals in a vacuum oven.

Protocol 3: Purification by Column Chromatography

Objective: To achieve high purity of this compound by separating it from closely related impurities.

Materials:

  • Crude this compound

  • Silica gel or alumina

  • Chromatography column

  • Eluent (e.g., a gradient of ethyl acetate in hexanes with 0.5% triethylamine)

  • Collection tubes

Procedure:

  • Pack the chromatography column with the chosen stationary phase as a slurry in the initial eluent.

  • Adsorb the crude this compound onto a small amount of silica gel and load it onto the top of the column.

  • Begin eluting with the mobile phase, starting with a low polarity and gradually increasing the polarity.

  • Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Workflow start Crude this compound assess_purity Assess Purity (TLC, HPLC, GC) start->assess_purity distillation Fractional Distillation assess_purity->distillation Impurities have different boiling points recrystallization Recrystallization assess_purity->recrystallization Product is solid or can be converted to a salt chromatography Column Chromatography assess_purity->chromatography Impurities have different polarities final_product Pure this compound distillation->final_product recrystallization->final_product chromatography->final_product end End final_product->end Purification_Decision_Tree start Start: Impure This compound q1 Are impurities volatile with different boiling points? start->q1 distillation Use Fractional Distillation q1->distillation Yes q2 Is the product a solid or can it be converted to a solid salt? q1->q2 No recrystallization Use Recrystallization q2->recrystallization Yes q3 Do impurities have different polarities? q2->q3 No chromatography Use Column Chromatography q3->chromatography Yes end Consider a combination of methods or derivatization q3->end No

References

Improving the regioselectivity of 4-Pyridinemethanamine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the regioselectivity of reactions involving 4-pyridinemethanamine.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound for alkylation and other functionalizations?

A1: this compound has multiple potential sites for reaction, which is the core of the regioselectivity challenge. The primary sites include:

  • Pyridine Ring Nitrogen (N-1): This nitrogen is part of the aromatic system. Its nucleophilicity is influenced by resonance within the pyridine ring.

  • Exocyclic Amino Nitrogen (N-amino): The nitrogen on the aminomethyl group is an aliphatic amine.

  • Carbon atoms of the Pyridine Ring (C-2, C-3, C-4): The pyridine ring can undergo substitution reactions. Nucleophilic attack generally favors the C-2 and C-4 positions because the negative charge of the intermediate can be delocalized onto the electronegative ring nitrogen.[1] Electrophilic substitution is challenging due to the ring's electron-deficient nature but can be directed to the C-4 position by first forming the pyridine N-oxide.[1]

Q2: In an alkylation reaction, which nitrogen is more nucleophilic: the pyridine ring or the exocyclic amino group?

A2: The relative nucleophilicity can be complex and depends heavily on reaction conditions. However, a general principle can be applied by comparing it to a similar molecule, 4-(dimethylamino)pyridine (DMAP). In DMAP, alkylation occurs exclusively at the pyridine nitrogen because resonance from the exocyclic amino group increases electron density on the ring nitrogen.[2] In this compound, the methylene group (-CH2-) between the ring and the amino group prevents this resonance effect.[2] Consequently, the exocyclic primary amine is typically more nucleophilic and more likely to be alkylated under standard conditions than the sp²-hybridized ring nitrogen.

Q3: What key factors control the regioselectivity in reactions with pyridine derivatives?

A3: Several factors can be manipulated to control the outcome of the reaction:

  • Steric Hindrance: Bulky reagents or substituents near a reactive site can block it, favoring reaction at a more accessible position. For instance, bulky nucleophiles can favor attack at the C-4 position over the C-2 position.[1]

  • Solvent Effects: The polarity and hydrogen-bonding capabilities of the solvent can significantly influence regioselectivity. For example, the selectivity of a reaction in dichloromethane (DCM) can be vastly different from the same reaction in dimethyl sulfoxide (DMSO).[1]

  • Electronic Effects: Electron-donating or electron-withdrawing groups on the pyridine ring alter the electron density at different positions, influencing the site of attack.[1][3]

  • Use of Protecting/Blocking Groups: A common strategy is to temporarily block a more reactive site to force the reaction to occur at the desired position. For C-4 alkylation, a blocking group can be installed on the pyridine nitrogen to prevent reaction at the C-2 positions.[4][5][6]

  • Catalyst and Reagent Choice: The nature of the catalyst, base, and electrophile/nucleophile plays a critical role. For example, nickel/Lewis acid cooperative catalysis has been used for direct C-4 selective addition of pyridine to alkenes.[7]

Section 2: Troubleshooting Guides

Issue 1: Poor selectivity between N-Pyridine and N-Amino alkylation.

You are observing a mixture of products where the alkyl group has been added to both the pyridine ring nitrogen and the exocyclic amino nitrogen.

Troubleshooting Steps:

  • Protect the Exocyclic Amine: The most reliable method to achieve selective N-pyridine alkylation is to first protect the more nucleophilic exocyclic amino group. Common protecting groups for amines (e.g., Boc, Cbz) can be used. After the N-pyridine reaction is complete, the protecting group can be removed.

  • Modify the Alkylating Agent: Highly reactive alkylating agents (e.g., methyl iodide) may show less selectivity. Try using a bulkier or less reactive alkyl halide, which may favor reaction at the less sterically hindered site.

  • Vary the Base and Solvent: The choice of base and solvent can influence the deprotonation equilibrium and the reactivity of the nucleophiles. Experiment with different base/solvent combinations, moving from polar protic to polar aprotic solvents.

Logical Flow for Troubleshooting N-Alkylation Selectivity

G start Problem: Mixture of N-Pyridine and N-Amino Alkylated Products q1 Is selective N-Pyridine alkylation the goal? start->q1 protect Strategy: Protect the exocyclic amino group (e.g., with Boc). q1->protect Yes q2 Is selective N-Amino alkylation the goal? q1->q2 No react Perform N-Pyridine alkylation on the protected substrate. protect->react deprotect Deprotect the amino group to yield the final product. react->deprotect conditions Strategy: Use mild conditions that favor the more nucleophilic exocyclic amine. q2->conditions Yes conditions_details Use 1.0-1.2 eq. of alkylating agent. Run at lower temperatures (0°C to RT). Use a non-polar aprotic solvent. conditions->conditions_details

Caption: Troubleshooting logic for N-alkylation selectivity.

Issue 2: Low yield or poor regioselectivity for C-4 functionalization.

You are attempting to add a substituent to the C-4 position of the pyridine ring, but are getting low yields, no reaction, or a mixture of C-2/C-4 isomers.

Troubleshooting Steps:

  • Employ a Blocking Group Strategy: Direct C-4 alkylation of pyridines is a known challenge.[4][5] A robust strategy involves installing a blocking group on the pyridine nitrogen that sterically hinders the C-2 and C-6 positions, directing radical attack to the C-4 position. A simple blocking group derived from maleic acid has been shown to be effective for Minisci-type decarboxylative alkylation.[4][6]

  • Utilize Pyridine N-oxide: An effective strategy is to first oxidize the pyridine to its N-oxide.[1] This activates the ring, directing electrophilic substitution to the C-4 position. The N-oxide can be deoxygenated later to yield the C-4 substituted pyridine.[1]

  • Optimize Minisci Reaction Conditions: If using a Minisci (radical) reaction, ensure your conditions are optimal. This includes the choice of radical precursor, oxidant, and solvent. The table below summarizes conditions from a study on C-4 selective alkylation.[4]

  • Consider Metal Catalysis: For certain transformations, specialized catalytic systems can achieve C-4 selectivity. For example, nickel/Lewis acid catalysis can be used for the addition of pyridines across alkenes.[7]

Table 1: Conditions for Regioselective C-4 Alkylation of a Blocked Pyridine [4]

Carboxylic Acid (Alkyl Donor)AgNO₃ (mol%)(NH₄)₂S₂O₈ (equiv)Solvent System (DCE:H₂O)TemperatureTimeIsolated Yield
Cyclohexanecarboxylic acid202.01:150 °C2 h75%
1-Methylcyclopropane-1-carboxylic acid202.01:150 °C2 h71%
Pivalic acid202.01:150 °C2 h66%
4,4,4-Trifluorobutanoic acid202.01:150 °C2 h60%
Note: Yields are based on the two-step process of functionalization and blocking group removal.

Workflow for C-4 Alkylation Using a Blocking Group

G start Start: Pyridine Derivative step1 Step 1: Install Blocking Group (e.g., react with maleic acid derivative) start->step1 intermediate Pyridinium Salt Intermediate (Stable, C-2/C-6 sites are blocked) step1->intermediate step2 Step 2: C-4 Functionalization (e.g., Minisci Reaction) intermediate->step2 intermediate2 C-4 Functionalized Intermediate step2->intermediate2 step3 Step 3: Remove Blocking Group (e.g., with DBU) intermediate2->step3 end Product: C-4 Alkylated Pyridine step3->end

References

Handling and storage of air-sensitive 4-Pyridinemethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and storage of air-sensitive 4-Pyridinemethanamine. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary storage recommendations for this compound?

A1: this compound is sensitive to air and moisture and should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. It is recommended to store the compound in a tightly sealed container in a cool, dry, and dark place. For long-term storage, refrigeration is advised.

Q2: What personal protective equipment (PPE) should be worn when handling this compound?

A2: Due to its corrosive nature, appropriate PPE is essential. This includes chemical-resistant gloves (e.g., nitrile or neoprene), chemical splash goggles, and a lab coat. All handling of the neat compound should be performed in a certified chemical fume hood.

Q3: What are the known incompatibilities of this compound?

A3: this compound is incompatible with strong oxidizing agents and strong acids. Contact with these substances should be avoided to prevent vigorous and potentially hazardous reactions.

Q4: How can I safely transfer this compound from its original container to my reaction vessel?

A4: To maintain the integrity of the compound, transfers should be conducted under an inert atmosphere using syringe or cannula techniques. Ensure all glassware is oven-dried and cooled under a stream of inert gas before use to remove any adsorbed moisture.

Q5: What are the likely degradation products if this compound is exposed to air?

Physicochemical and Safety Data Summary

The following tables summarize key quantitative data for this compound for easy reference.

PropertyValue
Molecular Formula C₆H₈N₂
Molecular Weight 108.14 g/mol
Appearance Clear, pale yellow to light brown liquid
Melting Point -8 °C
Boiling Point 230 °C
Density 1.065 g/mL at 25 °C
Flash Point 104 °C (closed cup)
Hazard ClassGHS PictogramSignal WordHazard Statement
Skin Corrosion/Irritation GHS05DangerH314: Causes severe skin burns and eye damage

Troubleshooting Guide

Issue 1: Reaction Failure or Low Yield

Your reaction involving this compound as a starting material has failed to proceed or has resulted in a significantly lower yield than expected.

Logical Troubleshooting Workflow

Troubleshooting Low Yield / Reaction Failure A Reaction Failure / Low Yield B Verify Reagent Quality A->B C Check Reaction Conditions A->C D Investigate Work-up Procedure A->D E Re-purify this compound (e.g., distillation) B->E F Use Freshly Opened Reagent B->F G Ensure Rigorously Anhydrous & O₂-free Conditions C->G H Optimize Temperature, Time, or Reagent Stoichiometry C->H I Check for Product Loss in Aqueous Layers D->I J Assess Product Stability to Acid/Base Wash D->J

Caption: A decision tree for troubleshooting reactions.

Possible Causes and Solutions:

  • Degraded Reagent: this compound is air-sensitive. If the reagent has been stored improperly or for an extended period after opening, it may have degraded.

    • Solution: Attempt the reaction with a freshly opened bottle of this compound. If this is not possible, consider purifying the existing stock by distillation under reduced pressure.

  • Presence of Water or Oxygen: Trace amounts of water or oxygen can quench sensitive reagents or catalyze side reactions.

    • Solution: Ensure all glassware is rigorously dried and the reaction is set up under a positive pressure of an inert gas like argon or nitrogen. Use freshly distilled, anhydrous solvents.

  • Sub-optimal Reaction Conditions: The temperature, reaction time, or stoichiometry of reagents may not be optimal.

    • Solution: Systematically vary the reaction conditions. For example, try increasing the temperature or using a slight excess of one of the reagents.

  • Product Loss During Work-up: The product may be partially soluble in the aqueous layer during extraction, or it may be sensitive to the pH changes during acidic or basic washes.

    • Solution: Before discarding any aqueous layers, re-extract them with a different organic solvent. Test the stability of your product to the work-up conditions on a small scale before applying it to the entire batch.

Issue 2: Presence of Impurities in the Final Product

Your purified product shows unexpected signals in NMR or extra spots on a TLC plate, suggesting the presence of impurities derived from this compound.

Possible Causes and Solutions:

  • Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted this compound in your crude product.

    • Solution: Monitor the reaction progress more closely using TLC or LC-MS to ensure all the starting material is consumed. If the reaction has stalled, consider the troubleshooting steps in Issue 1.

  • Formation of Side Products: The basicity of the pyridine nitrogen or the nucleophilicity of the amine can sometimes lead to side reactions.

    • Solution: Adjust the reaction conditions to favor the desired transformation. This could involve changing the solvent, temperature, or the order of addition of reagents.

  • Difficulty in Removing Unreacted this compound: Due to its relatively high boiling point and polarity, it can be challenging to remove from the reaction mixture.

    • Solution: An acidic wash (e.g., with dilute HCl) during the work-up can protonate the this compound, making it water-soluble and easily removable in the aqueous phase. Caution: Ensure your desired product is stable to acidic conditions before attempting this.

Experimental Protocols

Protocol 1: General Procedure for Handling this compound under an Inert Atmosphere

This protocol outlines the basic steps for transferring an air-sensitive liquid like this compound.

Workflow for Inert Atmosphere Transfer

Inert Atmosphere Transfer Workflow A Oven-dry all glassware (>120 °C, >4 hours) B Assemble glassware while hot and cool under inert gas stream A->B C Equip reagent bottle and reaction flask with septa B->C D Flush a gas-tight syringe with inert gas C->D E Pierce septum of reagent bottle and withdraw desired volume D->E F Transfer reagent to reaction flask by piercing its septum E->F G Remove syringe and re-flush with inert gas for storage F->G

Caption: A stepwise guide for handling air-sensitive reagents.

Methodology:

  • Glassware Preparation: All glassware (syringes, needles, reaction flasks) must be thoroughly dried in an oven at >120 °C for at least 4 hours to remove adsorbed water.

  • Inert Atmosphere Setup: Assemble the reaction flask while still warm and immediately place it under a positive pressure of dry nitrogen or argon. Allow the glassware to cool to room temperature under the inert gas stream.

  • Syringe Preparation: Purge a dry, gas-tight syringe with the inert gas by drawing and expelling the gas at least five times.

  • Reagent Transfer: a. Carefully pierce the septum of the this compound container with the needle of the purged syringe. b. Slowly draw the desired volume of the liquid into the syringe. It can be helpful to introduce a small amount of inert gas into the reagent bottle to equalize the pressure. c. Withdraw the needle from the reagent bottle and promptly insert it through the septum of the reaction flask. d. Dispense the reagent into the reaction flask.

  • Post-Transfer: Once the transfer is complete, remove the syringe. If the syringe is to be reused, it should be cleaned and dried appropriately or immediately purged with inert gas for short-term storage.

Technical Support Center: Catalyst Deactivation in Pyridine Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions regarding catalyst deactivation during the hydrogenation of pyridine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of catalyst deactivation in pyridine hydrogenation?

A1: The three main deactivation mechanisms are catalyst poisoning, fouling (or coking), and sintering (thermal degradation).[1]

  • Catalyst Poisoning: This occurs when substances strongly adsorb to the active metal sites, blocking them from participating in the reaction. The Lewis basic nitrogen atom in both the pyridine reactant and the piperidine product is a primary poison.[1][2] Impurities in the feedstock, such as sulfur or nitrogen-containing compounds, are also potent poisons.[3][4]

  • Fouling/Coking: This is the physical blockage of active sites and catalyst pores by the deposition of carbonaceous materials or polymeric byproducts formed during the reaction.[1][5]

  • Sintering: This is the thermal degradation of the catalyst, where the small metal nanoparticles on the support agglomerate into larger particles, reducing the active surface area.[1] This process is often irreversible.[1][6]

Q2: How does the nitrogen atom in pyridine and piperidine cause catalyst poisoning?

A2: The nitrogen atom in both pyridine and the resulting piperidine has a lone pair of electrons, making it Lewis basic. This allows it to strongly coordinate to the acidic metal centers of the catalyst (e.g., Palladium, Platinum, Rhodium).[2][7] This strong binding occupies the active sites, preventing the pyridine substrate from adsorbing and being hydrogenated, thus inhibiting the catalytic cycle.[8]

Q3: Are certain catalysts more susceptible to deactivation than others?

A3: Yes, the choice of metal and support can influence susceptibility. For instance, palladium (Pd) catalysts are widely used but can be sensitive to poisoning by nitrogen compounds.[2] Rhodium (Rh) and Platinum (Pt) based catalysts are often more effective for pyridine hydrogenation and can exhibit different sensitivities.[9] The interaction between the metal and the support material also plays a crucial role in preventing sintering.[10]

Q4: Can a deactivated catalyst be regenerated?

A4: Regeneration is possible for deactivation caused by fouling and some types of poisoning, but it is generally not possible for sintering.[1][11]

  • For Fouling/Poisoning: A common method involves washing the catalyst with solvents to remove adsorbed species or byproducts.[1][12] A patented method for a palladium on carbon catalyst suggests a series of washes with deionized water and methanol.[1]

  • For Sintering: This process involves the collapse of the catalyst's pore structure and growth of metal particles, which is typically irreversible.[1][6]

Troubleshooting Guide

Problem 1: The reaction is slow or has stopped before completion.

Possible Cause Troubleshooting Steps
Catalyst Poisoning 1. Perform the reaction in an acidic medium (e.g., acetic acid, or with an HCl additive). This protonates the nitrogen atoms, reducing their ability to bind to and poison the catalyst.[1][9] 2. Ensure high purity of reactants and solvent. Remove any potential sulfur or other nitrogen-containing impurities from the feedstock.[3][13] 3. Increase catalyst loading. This can compensate for a portion of the catalyst being deactivated.[9]
Insufficient Reaction Conditions 1. Increase hydrogen pressure. Pressures between 30-80 bar often favor complete saturation.[9][14] 2. Increase the reaction temperature. Temperatures in the range of 60-80°C can improve reaction rates.[9][14] 3. Increase reaction time to drive the reaction to completion.[9]
Fouling/Coking 1. Visually inspect the catalyst after the reaction for changes in color or texture.[1] 2. Attempt a regeneration protocol involving solvent washing to remove deposited materials.[1]

Problem 2: The reaction shows poor selectivity, with partially hydrogenated intermediates or side products.

Possible Cause Troubleshooting Steps
Sub-optimal Reaction Conditions 1. Review and adjust reaction conditions. Harsh conditions (very high temperature or pressure) can sometimes lead to over-hydrogenation or side reactions.[1] Conversely, conditions that are too mild can lead to the formation of partially hydrogenated intermediates like dihydropyridines or tetrahydropyridines.[9] 2. Optimize hydrogen pressure. Lowering the pressure may decrease the rate of full hydrogenation and prevent unwanted side reactions.[8]
Catalyst Choice 1. Screen different catalysts. The choice of metal (e.g., Pd, Pt, Rh, Ni) and support can significantly influence selectivity.[3] For example, rhodium-based catalysts are often highly effective under mild conditions.[7][15]
Changes in Active Sites 1. Characterize the used catalyst using techniques like TEM or XRD to check for changes in morphology (e.g., sintering).[1] 2. Use a fresh or properly regenerated catalyst to restore the original selectivity.[1]

Problem 3: Catalyst activity is not restored after a regeneration attempt.

Possible Cause Troubleshooting Steps
Sintering (Irreversible Thermal Degradation) 1. Analyze the catalyst's metal particle size using Transmission Electron Microscopy (TEM) or X-ray Diffraction (XRD). A significant increase in particle size compared to the fresh catalyst indicates sintering.[1] 2. Re-evaluate reaction and regeneration temperatures. Ensure they do not exceed the thermal stability limit of the catalyst to prevent future sintering.[1]
Strong, Irreversible Poisoning 1. Identify the poison. Analyze the feedstock for contaminants like sulfur or heavy metals that can irreversibly bind to the catalyst.[4][16] 2. Improve feedstock purification. Implement upstream purification steps to remove irreversible poisons before they reach the reactor.[13]

Catalyst Deactivation Pathways and Prevention

The following diagrams illustrate the common pathways for catalyst deactivation and the logical workflows for troubleshooting and prevention.

cluster_Deactivation Catalyst Deactivation Pathways Fresh Fresh, Active Catalyst Poisoning Poisoning Fresh->Poisoning N-compounds, S-compounds Fouling Fouling / Coking Fresh->Fouling Carbonaceous deposits Sintering Sintering Fresh->Sintering High Temperature Deactivated Deactivated Catalyst Poisoning->Deactivated Regen Regeneration (Solvent Wash) Poisoning->Regen Fouling->Deactivated Fouling->Regen Sintering->Deactivated Regen->Fresh

Caption: Key pathways leading to catalyst deactivation and potential for regeneration.

Start Experiment Shows Low Conversion/Activity CheckPurity Are reactants/solvents of high purity? Start->CheckPurity Purify Purify Feedstock CheckPurity->Purify No CheckConditions Are reaction conditions (T, P) optimal? CheckPurity->CheckConditions Yes Purify->CheckConditions Optimize Increase T, P, or time CheckConditions->Optimize No Acid Is an acidic additive being used? CheckConditions->Acid Yes Optimize->Acid AddAcid Add Acetic Acid or HCl Acid->AddAcid No AnalyzeCatalyst Analyze Used Catalyst (TEM, XRD) Acid->AnalyzeCatalyst Yes AddAcid->AnalyzeCatalyst Sintered Sintering or Irreversible Poisoning Detected AnalyzeCatalyst->Sintered Irreversible change Regenerate Attempt Regeneration (Solvent Wash) AnalyzeCatalyst->Regenerate Fouling/ Reversible Poisoning

Caption: A logical workflow for troubleshooting poor catalytic performance.

Quantitative Data on Catalyst Performance

The selection of a catalyst and reaction conditions is critical for achieving high conversion and selectivity. The following table summarizes the performance of several catalyst systems for pyridine hydrogenation based on published data.

CatalystSubstrateConditionsConversion/YieldSelectivityReference(s)
Rh₂O₃ 2-Methylpyridine5 bar H₂, 40°C, 16h, TFE solvent>99% Yield>99:1 (cis:trans)[7][15]
Pd/C Pyridine70 atm H₂, 60°CHigh ActivityHigh to Piperidine[17]
PtO₂ Pyridine50-70 bar H₂, RT, Acetic AcidHighHigh to Piperidine[2]
Ni-based PyridineHigh T & P (e.g., 200°C)VariableVariable[18]
Co-Mo/Al₂O₃ Pyridine~15 atm, 312-334°CVariablePredominantly Piperidine[19]
Rh/KB (Electrocatalytic) Pyridine25 mA cm⁻², Ambient T & P98% YieldHigh to Piperidine[20]

Note: Performance is highly dependent on the specific substrate, catalyst preparation, and precise reaction conditions. This table is for comparative purposes.

Experimental Protocols

Protocol 1: General Procedure for Heterogeneous Catalytic Hydrogenation of Pyridine

This protocol is a representative example for a batch hydrogenation reaction.

  • Reactor Setup: In a suitable high-pressure autoclave reactor, place the catalyst (e.g., 5 mol% PtO₂ or Rh₂O₃).[2][18]

  • Reactant and Solvent Addition: Add the pyridine substrate (e.g., 1.0 g) and a suitable solvent (e.g., 10 mL of glacial acetic acid or trifluoroethanol).[2][15]

  • System Purge: Seal the reactor vessel securely. Purge the system several times with an inert gas (e.g., nitrogen) to remove all air, followed by several purges with hydrogen gas.[18]

  • Reaction Execution: Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-70 bar). Begin vigorous stirring and heat the reaction to the target temperature (e.g., 40-80°C).[2][15]

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake. The reaction is typically considered complete when hydrogen consumption ceases.[18]

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with an inert gas.

  • Catalyst Removal: Open the reactor and dilute the mixture with a suitable solvent (e.g., ethyl acetate). Carefully filter the mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air. Quench the filter cake with water immediately after filtration.[2]

  • Product Isolation: Process the filtrate accordingly (e.g., liquid-liquid extraction, drying over Na₂SO₄, and solvent removal under reduced pressure) to isolate the crude piperidine product. Purify as needed by distillation or column chromatography.[2][18]

Protocol 2: Procedure for Catalyst Regeneration by Solvent Washing

This protocol is intended for catalysts deactivated by fouling or reversible poisoning.

  • Catalyst Recovery: After the reaction, carefully recover the catalyst by filtration as described in Protocol 1. Do not allow the catalyst to dry.

  • Initial Wash: Transfer the wet catalyst filter cake to a beaker. Add deionized water and stir or sonicate the slurry for 15-30 minutes.[1]

  • Filtration: Filter the catalyst again to remove the water.

  • Organic Solvent Wash: Resuspend the catalyst in an organic solvent such as methanol or ethanol. Stir or sonicate the slurry for 15-30 minutes to remove organic residues.[1]

  • Repeat: Repeat the water and methanol washing cycles 2-3 times for thorough cleaning.[1]

  • Drying: Dry the washed catalyst in a vacuum oven at a mild temperature (e.g., 60-80°C) until a constant weight is achieved. Handle the dry catalyst with extreme care as it can be pyrophoric.

  • Activity Test: Test the activity of the regenerated catalyst using the procedure in Protocol 1 to confirm the recovery of its catalytic performance.[1]

References

Technical Support Center: Anhydrous Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in pyridine synthesis under anhydrous conditions.

Frequently Asked Questions (FAQs)

Q1: Why are anhydrous reaction conditions critical for many pyridine synthesis methods?

A1: Anhydrous (water-free) conditions are crucial for many pyridine syntheses, such as the Hantzsch, Bönnemann, and Kröhnke methods, because many of the reagents used are highly sensitive to moisture. The presence of water can lead to several undesirable outcomes:

  • Reagent Quenching: Strong bases (e.g., NaH) and organometallic reagents (e.g., Grignard reagents, organolithiums) are rapidly decomposed by water, rendering them inactive in the desired reaction.[1]

  • Side Reactions: Water can participate in competing side reactions, such as hydrolysis of starting materials or intermediates, leading to the formation of unwanted byproducts and reducing the purity of the final product.

  • Reduced Yields: Both reagent quenching and the occurrence of side reactions will ultimately result in lower yields of the desired pyridine derivative.

  • Catalyst Inhibition: Certain catalysts, particularly the transition metal complexes used in reactions like the Bönnemann cyclization, can be deactivated by water.[1]

Q2: What is the difference between using a glovebox and a Schlenk line for maintaining anhydrous conditions?

A2: Both gloveboxes and Schlenk lines are used to handle air- and moisture-sensitive reagents, but they offer different levels of control and are suited for different scales of reaction.

  • Glovebox: A glovebox is a sealed container that is filled with an inert gas, providing a controlled atmosphere for handling sensitive materials.[2] They are ideal for weighing out and preparing reagents for a reaction.

  • Schlenk Line: A Schlenk line is a glass manifold with two lines: one for an inert gas (like argon or nitrogen) and one for a vacuum.[3][4] This setup allows for the manipulation of solvents and reaction mixtures in glassware (Schlenk flasks) that can be evacuated and refilled with an inert gas.[3][4] It is particularly useful for carrying out reactions under an inert atmosphere and for transferring anhydrous solvents.[5]

Q3: How can I be sure my "anhydrous" solvent from a commercial supplier is actually dry enough for my reaction?

A3: Commercially available anhydrous solvents can absorb atmospheric moisture over time, especially after the bottle has been opened. It is good practice to either use a freshly opened bottle or to re-dry the solvent before use. You can dry solvents using various methods, such as distillation from a suitable drying agent (e.g., calcium hydride for pyridine) or by passing them through a column of activated alumina.[6][7][8]

Troubleshooting Guides

Problem 1: My Hantzsch pyridine synthesis is giving a very low yield, even though I'm trying to maintain anhydrous conditions.

Possible Causes & Solutions:

  • Inadequate Drying of Reagents and Solvents: Residual moisture in your aldehyde, β-ketoester, or solvent is a common culprit for low yields in the Hantzsch synthesis.[9]

    • Solution: Ensure all reagents and solvents are rigorously dried before use. Solvents should be freshly distilled from an appropriate drying agent. Solid reagents can be dried in a vacuum oven.

  • Improper Reaction Conditions: The classical Hantzsch synthesis can sometimes suffer from long reaction times and harsh conditions, which can lead to the formation of side products.[9]

    • Solution: Consider optimizing the reaction temperature and time. In some cases, using a catalyst such as p-toluenesulfonic acid (PTSA) under ultrasonic irradiation has been shown to improve yields.[10]

  • Inefficient Aromatization: The initial product of the Hantzsch reaction is a dihydropyridine, which needs to be oxidized to the final pyridine product. Incomplete oxidation will result in a lower yield of the desired pyridine.

    • Solution: Ensure you are using an effective oxidizing agent and that the reaction goes to completion. Common oxidizing agents include nitric acid, potassium permanganate, and ferric chloride.[11]

Problem 2: My Kröhnke pyridine synthesis is not working, or the yield is significantly lower than expected.

Possible Causes & Solutions:

  • Impure Starting Materials: The purity of the α-pyridinium methyl ketone salt and the α,β-unsaturated carbonyl compound is critical.

    • Solution: Purify the starting materials before the reaction. The α-pyridinium methyl ketone salt can be recrystallized, and the α,β-unsaturated carbonyl compound can be purified by recrystallization or column chromatography.[12]

  • Suboptimal Reaction Temperature: The reaction temperature for the Kröhnke synthesis typically should not exceed 140°C, but the optimal temperature can vary depending on the substrates.[12]

    • Solution: Screen a range of temperatures (e.g., 80°C, 100°C, 120°C) to find the optimal condition for your specific reaction.[12]

  • Decomposition of Reactants or Products: Prolonged reaction times, especially at elevated temperatures, can lead to the decomposition of starting materials or the desired product.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid unnecessary heating.[12]

Problem 3: My reaction mixture is changing color unexpectedly.

Possible Causes & Solutions:

  • Formation of Colored Complexes: Pyridine and its derivatives can form colored complexes with certain metal ions or impurities. For example, copper salts can form colored complexes with pyridine.[8]

    • Solution: Ensure your glassware is scrupulously clean and that your reagents are free from metal contaminants.

  • Decomposition or Side Reactions: Darkening or the formation of tar-like substances often indicates decomposition of the starting materials or products, or the occurrence of polymerization side reactions. This can be caused by excessive heat or the presence of oxygen.

    • Solution: Lower the reaction temperature and ensure the reaction is carried out under a strictly inert atmosphere.

Data Presentation

Table 1: Comparison of Yields for Hantzsch Pyridine Synthesis Under Different Conditions

Aldehydeβ-KetoesterNitrogen SourceSolvent/ConditionsYield (%)Reference
BenzaldehydeEthyl acetoacetateAmmonium acetateEthanol, refluxLow (not specified)[11]
BenzaldehydeEthyl acetoacetateAmmonium acetateAqueous micelles, PTSA, ultrasonic irradiation96%[11]
4-MethylbenzaldehydeEthyl acetoacetateAmmonium acetateWater, 70°C92%[13]
4-ChlorobenzaldehydeEthyl acetoacetateAmmonium acetateWater, 70°C95%[13]

Table 2: Yields of 2,4,6-Triarylpyridines from a Solvent-Free Kröhnke Synthesis [12]

Ar¹Ar²Time (h)Yield (%)
C₆H₅C₆H₅1.592
4-MeC₆H₄C₆H₅1.594
4-MeOC₆H₄C₆H₅2.095
4-ClC₆H₄C₆H₅1.090

Experimental Protocols

**Protocol 1: General Procedure for Drying Pyridine using Calcium Hydride (CaH₂) **[7][8]

  • Initial Setup: In a fume hood, add pyridine to a round-bottom flask equipped with a magnetic stir bar.

  • Addition of Drying Agent: Under a gentle stream of inert gas (argon or nitrogen), add calcium hydride (CaH₂) to the pyridine (approximately 10-20 g per liter of pyridine).[2]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux. Continue refluxing for several hours or overnight.

  • Distillation: After refluxing, allow the mixture to cool to room temperature. Set up a distillation apparatus and distill the pyridine under an inert atmosphere.

  • Collection and Storage: Collect the distilled pyridine in a dry Schlenk flask. The freshly dried pyridine should be used immediately or stored under an inert atmosphere over molecular sieves.

Protocol 2: General Procedure for Anhydrous Bönnemann Cyclization [1]

This reaction involves the [2+2+2] cycloaddition of a nitrile and two equivalents of an alkyne, often catalyzed by a cobalt complex. A glovebox is highly recommended for handling the air-sensitive catalyst.

  • Glassware and Inert Atmosphere Preparation: Rigorously dry all glassware in an oven at >120°C for several hours and assemble while hot under a stream of inert gas. A Schlenk line is essential for this procedure.

  • Catalyst Preparation: Inside a glovebox, weigh the cobalt catalyst (e.g., CoCp(COD)) into a Schlenk flask.

  • Reagent Addition: Still under an inert atmosphere, add the anhydrous solvent (e.g., THF), followed by the nitrile and the alkyne via syringe.

  • Reaction: Seal the Schlenk flask and heat the reaction mixture to the desired temperature. Monitor the reaction progress by GC-MS or LC-MS.

  • Workup and Purification: Once the reaction is complete, cool the mixture to room temperature. Filter off any catalyst residues under an inert atmosphere. Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography or distillation.

Mandatory Visualization

Anhydrous_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Oven-Dry or Flame-Dry Glassware B Assemble Glassware Under Inert Gas A->B Hot D Add Anhydrous Solvent and Reagents via Syringe or Cannula B->D C Dry Solvents and Reagents C->D E Run Reaction Under Positive Pressure of Inert Gas D->E F Monitor Reaction (TLC, GC, etc.) E->F G Quench Reaction (if necessary) F->G H Aqueous Workup (if applicable) G->H I Dry Organic Layer (e.g., with MgSO₄) H->I J Purify Product (Distillation, Chromatography, Recrystallization) I->J Troubleshooting_Low_Yield Start Low Yield Observed A Check Purity of Starting Materials Start->A B Verify Anhydrous Conditions A->B Pure A1 Purify Reagents (Distillation, Recrystallization) A->A1 Impure C Optimize Reaction Parameters B->C Dry B1 Re-dry Solvents/ Reagents, Check for Leaks in Setup B->B1 Moisture Suspected D Investigate Side Reactions C->D No Improvement C1 Vary Temperature, Concentration, Reaction Time C->C1 Optimization Needed D1 Analyze Crude Mixture (NMR, MS) to Identify Byproducts D->D1 Byproducts Suspected A1->Start B1->Start C1->Start D1->Start Adjust Conditions to Minimize

References

Validation & Comparative

A Comparative Guide to 4-Pyridinemethanamine and 2-Pyridinemethanamine in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pyridinemethanamine and 2-Pyridinemethanamine are isomeric pyridylalkylamines that serve as crucial building blocks in the synthesis of a wide range of compounds, particularly in the pharmaceutical and materials science sectors. Their structural difference, stemming from the position of the aminomethyl group on the pyridine ring, imparts distinct chemical properties that influence their reactivity, synthetic applications, and biological activities. This guide provides an objective comparison of these two isomers, supported by a discussion of their electronic and steric characteristics, and presents illustrative synthetic protocols.

The pyridine moiety in these molecules is a key structural feature found in numerous approved drugs, where it can enhance metabolic stability, permeability, potency, and binding affinity.[1] The nitrogen atom in the pyridine ring, with its non-bonding electron pair, can participate in hydrogen bonding with biological targets, significantly impacting the pharmacokinetic properties of drug candidates.[1] The primary amine group in both isomers offers a reactive site for a variety of chemical transformations, including acylation, alkylation, and reductive amination.

The key distinction between the two isomers lies in the proximity of the aminomethyl group to the pyridine ring nitrogen. In 2-Pyridinemethanamine, the aminomethyl group is situated at the sterically more hindered ortho-position, which can influence its reactivity and coordinating ability. In contrast, the aminomethyl group in this compound is at the para-position, rendering it more sterically accessible. These differences in steric hindrance and electronic effects are critical considerations in synthetic planning and drug design.

Physicochemical and Reactivity Comparison

The positional difference of the aminomethyl group in this compound and 2-Pyridinemethanamine leads to notable differences in their physical and chemical properties. These differences, summarized in the table below, have significant implications for their use in synthesis.

PropertyThis compound2-PyridinemethanamineRationale for Difference and Impact on Synthesis
CAS Number 3731-53-13731-51-9N/A
Molecular Formula C₆H₈N₂C₆H₈N₂N/A
Molecular Weight 108.14 g/mol 108.14 g/mol N/A
Boiling Point 230 °C~210 °CThe slightly higher boiling point of the 4-isomer may be attributed to its more symmetrical structure allowing for more efficient intermolecular packing and stronger intermolecular forces.
pKa (pyridinium ion) ~5.9~5.2The pyridine nitrogen in the 4-isomer is more basic due to the electron-donating effect of the aminomethyl group at the para position. The proximity of the amino group in the 2-isomer can lead to intramolecular hydrogen bonding, slightly reducing the basicity of the ring nitrogen. This difference can be crucial in reactions where the pyridine nitrogen acts as a catalyst or a base.
pKa (ammonium ion) ~9.5~9.3The basicity of the exocyclic amino group is similar in both isomers, with the 4-isomer being slightly more basic. This influences their nucleophilicity in reactions such as acylation and alkylation.
Steric Hindrance LowHighThe aminomethyl group at the 2-position is significantly more sterically hindered by the adjacent pyridine nitrogen. This can lead to slower reaction rates in syntheses involving nucleophilic attack by the amine, such as in acylation or the formation of bulky derivatives.
Chelating Ability MonodentateBidentate2-Pyridinemethanamine can act as a bidentate ligand, coordinating to metal ions through both the pyridine and the amino nitrogens to form a stable five-membered ring. This property is exploited in coordination chemistry and catalysis. This compound typically acts as a monodentate ligand through the more basic amino group.

Performance in Synthesis: A Comparative Overview

While direct side-by-side comparative studies with quantitative yield data for a wide range of reactions are not extensively documented in the literature, the inherent steric and electronic differences between the two isomers allow for a qualitative and, in some cases, inferred quantitative comparison in common synthetic transformations.

N-Acylation

N-acylation is a fundamental reaction for these primary amines. The reactivity in this reaction is governed by the nucleophilicity of the amino group and the steric accessibility of the nitrogen atom.

  • This compound: Due to the lower steric hindrance around the amino group, it is expected to react more readily with acylating agents. This generally leads to higher reaction rates and potentially higher yields under milder conditions compared to its 2-isomer.

  • 2-Pyridinemethanamine: The steric bulk of the adjacent pyridine ring can impede the approach of the acylating agent, potentially requiring longer reaction times, higher temperatures, or more reactive acylating agents to achieve comparable yields. In some cases, this steric hindrance can be advantageous for achieving mono-acylation in the presence of other reactive sites.

Reductive Amination

Reductive amination is a versatile method for forming C-N bonds and is a common application for these pyridylmethanamines. In this reaction, the amine reacts with a carbonyl compound to form an imine or enamine, which is then reduced.

  • This compound: Its less hindered nature allows for efficient formation of the intermediate imine with a wide range of aldehydes and ketones, generally leading to good to excellent yields of the corresponding secondary or tertiary amines.

  • 2-Pyridinemethanamine: Steric hindrance can again play a role, particularly with bulky ketones, potentially leading to lower yields or requiring optimized reaction conditions.

Coordination Chemistry

The ability to form metal complexes is a key differentiator between the two isomers.

  • This compound: Typically acts as a monodentate ligand, coordinating through the amino nitrogen. This can be useful in the synthesis of linear coordination polymers or complexes where a single coordination site is desired.

  • 2-Pyridinemethanamine: Its ability to act as a bidentate chelating agent is a significant advantage in the synthesis of stable metal complexes.[2] This property is valuable in the development of catalysts, metal-organic frameworks (MOFs), and therapeutic agents where metal coordination is crucial for activity. The formation of a stable five-membered chelate ring with a metal ion can also influence the reactivity of the coordinated ligand.

Experimental Protocols

The following are representative, generalized protocols for common synthetic transformations involving this compound and 2-Pyridinemethanamine. Researchers should optimize these conditions for their specific substrates and scales.

General Protocol for N-Acetylation

This protocol describes the acetylation of the primary amine group using acetic anhydride.

Materials:

  • Pyridinemethanamine isomer (1.0 eq)

  • Acetic anhydride (1.1 eq)

  • Triethylamine (1.2 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the pyridinemethanamine isomer in DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Add triethylamine to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization as needed.

Expected Observations and Comparative Notes:

  • The reaction with this compound is expected to proceed faster and may reach completion in a shorter time frame compared to 2-Pyridinemethanamine under identical conditions.

  • For 2-Pyridinemethanamine, a longer reaction time or a slight increase in temperature might be necessary to achieve a comparable yield due to steric hindrance.

General Protocol for Reductive Amination with a Benzaldehyde Derivative

This protocol outlines the synthesis of a secondary amine via reductive amination.

Materials:

  • Pyridinemethanamine isomer (1.0 eq)

  • Substituted benzaldehyde (1.0 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the pyridinemethanamine isomer in DCE, add the substituted benzaldehyde and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride in portions to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the residue by column chromatography to yield the desired secondary amine.

Expected Observations and Comparative Notes:

  • Both isomers are generally effective in this reaction. However, with sterically demanding aldehydes, this compound may provide higher yields.

  • The choice of reducing agent can be critical. Sodium triacetoxyborohydride is often preferred for its mildness and selectivity.[3]

Visualizing Synthetic Pathways

The following diagrams illustrate the generalized synthetic workflows discussed.

N_Acylation_Workflow cluster_start Starting Materials cluster_process Reaction cluster_workup Workup & Purification Pyridinemethanamine\n(Isomer) Pyridinemethanamine (Isomer) Reaction Mixture Reaction Mixture Pyridinemethanamine\n(Isomer)->Reaction Mixture Acylating Agent Acylating Agent Acylating Agent->Reaction Mixture Base Base Base->Reaction Mixture Quenching Quenching Reaction Mixture->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification Product Product Purification->Product

Caption: Generalized workflow for the N-acylation of pyridinemethanamine isomers.

Reductive_Amination_Workflow cluster_start Starting Materials cluster_process Reaction cluster_workup Workup & Purification Pyridinemethanamine\n(Isomer) Pyridinemethanamine (Isomer) Imine Formation Imine Formation Pyridinemethanamine\n(Isomer)->Imine Formation Carbonyl Compound Carbonyl Compound Carbonyl Compound->Imine Formation Reducing Agent Reducing Agent Reduction Reduction Reducing Agent->Reduction Imine Formation->Reduction Quenching Quenching Reduction->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification Product Product Purification->Product

Caption: Generalized workflow for the reductive amination of pyridinemethanamine isomers.

Applications in Drug Development

Both this compound and 2-Pyridinemethanamine are valuable scaffolds in drug discovery. The choice between the two often depends on the desired geometry of the final molecule and the specific interactions with the biological target.

  • 2-Pyridinemethanamine in Bioactive Molecules: The chelating ability of 2-Pyridinemethanamine is particularly advantageous in designing molecules that interact with metalloenzymes. The rigid, planar nature of the coordinated pyridine ring can also serve as a scaffold to orient other functional groups for optimal binding to a target protein. For example, derivatives of 2-pyridylmethanamine have been investigated as inhibitors of MmpL3, a crucial protein in Mycobacterium tuberculosis, highlighting its potential in the development of new antitubercular agents.

  • This compound in Bioactive Molecules: The less hindered nature of this compound makes it a versatile building block for introducing a pyridylmethyl moiety without the conformational constraints imposed by chelation. This can be beneficial when a flexible linker is required or when the pyridine ring is intended to occupy a specific pocket in a receptor where the 2-substituted isomer would be too bulky. Derivatives of this compound have been shown to act as reversible inhibitors of copper amine oxidases.[3]

The following diagram illustrates a hypothetical signaling pathway where a metalloenzyme inhibitor derived from 2-Pyridinemethanamine could act, showcasing its chelating properties.

Metalloenzyme_Inhibition Substrate Substrate Metalloenzyme (Active Site with Metal Ion) Metalloenzyme (Active Site with Metal Ion) Substrate->Metalloenzyme (Active Site with Metal Ion) Binds to active site Product Product Metalloenzyme (Active Site with Metal Ion)->Product Catalyzes reaction Inhibited Enzyme Complex Inhibited Enzyme Complex 2-Pyridinemethanamine Derivative (Inhibitor) 2-Pyridinemethanamine Derivative (Inhibitor) 2-Pyridinemethanamine Derivative (Inhibitor)->Metalloenzyme (Active Site with Metal Ion) Chelates metal ion in active site

Caption: Chelation-based inhibition of a metalloenzyme by a 2-pyridinemethanamine derivative.

Conclusion

References

A Comparative Study of 4-Pyridinemethanamine and 3-Pyridinemethanamine Reactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of isomeric building blocks is paramount for efficient and predictable synthetic outcomes. This guide provides a comparative analysis of the reactivity of 4-Pyridinemethanamine and 3-Pyridinemethanamine, focusing on their basicity, nucleophilicity, and susceptibility to common synthetic transformations such as acylation and alkylation. The discussion is supported by theoretical principles and available experimental data.

Introduction to Isomeric Pyridinemethanamines

This compound and 3-Pyridinemethanamine, also known as 4-picolylamine and 3-picolylamine respectively, are valuable bifunctional molecules in organic synthesis. They feature a primary amine appended to a pyridine ring, offering two sites for chemical modification: the nucleophilic amino group and the pyridine ring itself, which can be influenced by the position of the aminomethyl substituent. The electronic disparity arising from the location of the ring nitrogen atom relative to the aminomethyl group dictates their differential reactivity.

Data Presentation: Physicochemical and Reactivity Comparison

The following table summarizes key physicochemical properties and predicted reactivity trends for this compound and 3-Pyridinemethanamine.

PropertyThis compound3-PyridinemethanamineRationale for Difference
Structure this compound3-PyridinemethanaminePositional Isomers
CAS Number 3731-53-1[1][2]3731-52-0[3]-
Molecular Weight 108.14 g/mol [1][2]108.14 g/mol [3]Identical
Predicted pKa ~8.34[4][5][6]~8.34[4][5][6]The electron-withdrawing effect of the pyridine nitrogen is attenuated by the insulating methylene group. The position of the nitrogen has a subtle but noticeable effect on the basicity of the exocyclic amine. In the case of the 4-isomer, the nitrogen atom is at a position where it can exert a stronger electron-withdrawing effect through the sigma framework, slightly decreasing the basicity of the amino group compared to the 3-isomer.
Predicted Nucleophilicity HigherLowerThe lone pair of the amino group in the 4-isomer is more available for donation due to the electronic push from the para-nitrogen of the pyridine ring, making it a stronger nucleophile.
Reactivity in Acylation FasterSlowerAs a stronger nucleophile, this compound is expected to react more rapidly with acylating agents.
Reactivity in Alkylation FasterSlowerSimilar to acylation, the higher nucleophilicity of the 4-isomer suggests a faster rate of alkylation.

Theoretical Underpinnings of Reactivity

The reactivity of the exocyclic amino group in pyridinemethanamines is modulated by the electronic influence of the pyridine ring nitrogen. In this compound, the aminomethyl group is in the para position relative to the ring nitrogen. This positioning allows for a more effective electronic communication, where the electron-withdrawing inductive effect of the ring nitrogen is somewhat counteracted by resonance effects that can delocalize electron density, thereby enhancing the nucleophilicity of the exocyclic amine.

Conversely, in 3-Pyridinemethanamine, the aminomethyl group is in the meta position. At this position, the electron-withdrawing inductive effect of the ring nitrogen is more pronounced, and there is no direct resonance assistance to the exocyclic amine. This results in a lower electron density on the amino nitrogen, rendering it less basic and less nucleophilic compared to its 4-substituted counterpart.

Mandatory Visualizations

Logical Relationship of Reactivity

G Comparative Reactivity of Pyridinemethanamine Isomers cluster_4 This compound cluster_3 3-Pyridinemethanamine 4-PMA This compound 4-PMA_e_density Higher Electron Density on Amino Nitrogen 4-PMA->4-PMA_e_density para-position of N 4-PMA_reactivity Higher Reactivity (Nucleophilicity, Basicity) 4-PMA_e_density->4-PMA_reactivity Faster Reactions Faster Reactions 4-PMA_reactivity->Faster Reactions Acylation, Alkylation 3-PMA 3-Pyridinemethanamine 3-PMA_e_density Lower Electron Density on Amino Nitrogen 3-PMA->3-PMA_e_density meta-position of N 3-PMA_reactivity Lower Reactivity (Nucleophilicity, Basicity) 3-PMA_e_density->3-PMA_reactivity Slower Reactions Slower Reactions 3-PMA_reactivity->Slower Reactions Acylation, Alkylation

Caption: A diagram illustrating the relationship between isomer structure and chemical reactivity.

Experimental Workflow for Competitive Acylation

G Workflow for Competitive Acylation Start Equimolar Mixture of This compound and 3-Pyridinemethanamine Reagent Add Limiting Amount of Acylating Agent (e.g., Acetyl Chloride) in an Inert Solvent (e.g., DCM) with a Non-nucleophilic Base (e.g., Triethylamine) Start->Reagent Reaction Stir at Controlled Temperature (e.g., 0°C to RT) Reagent->Reaction Quench Quench Reaction with Aqueous Solution (e.g., NaHCO3) Reaction->Quench Extraction Extract with Organic Solvent Quench->Extraction Analysis Analyze Organic Layer by GC-MS or LC-MS to Determine Product Ratio Extraction->Analysis

References

Navigating the Landscape of Basic Catalysis: A Guide to Alternatives for 4-Pyridinemethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate basic catalyst is a critical decision that can significantly impact reaction efficiency, yield, and overall process viability. While 4-Pyridinemethanamine serves as a competent basic catalyst in various organic transformations, a range of alternative catalysts offer distinct advantages in terms of basicity, steric hindrance, and catalytic activity. This guide provides an objective comparison of the performance of several key alternatives—4-Dimethylaminopyridine (DMAP), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN), 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD), and N,N-Diisopropylethylamine (DIPEA)—supported by experimental data and detailed protocols.

Comparative Analysis of Basic Catalysts

The efficacy of a basic catalyst is fundamentally linked to its basicity, typically expressed by the pKa of its conjugate acid. A higher pKa value indicates a stronger base. The steric environment around the basic center also plays a crucial role in determining the catalyst's nucleophilicity and its ability to interact with substrates.

CatalystStructurepKa of Conjugate AcidKey Features
This compound Pyridine derivative~7.81 (Predicted)[1]Primary amine functionality, moderate basicity.
4-Dimethylaminopyridine (DMAP) Pyridine derivative9.70[2]Highly nucleophilic, excellent acylation catalyst.[3]
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) Amidine~13.4 (in Acetonitrile)[4]Strong, non-nucleophilic base, widely used in elimination reactions.
1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) Amidine~12.7[5]Strong, non-nucleophilic base, similar to DBU.[6]
1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) Guanidine~26 (in Acetonitrile)[7][8][9]Exceptionally strong, non-nucleophilic "superbase".[10]
N,N-Diisopropylethylamine (DIPEA) Hindered Amine~11[11][12]Sterically hindered, non-nucleophilic base, often used as a proton scavenger.[13][14]

Performance in Key Organic Transformations

The choice of catalyst is highly dependent on the specific reaction. Below is a comparison of the performance of these catalysts in two common base-catalyzed reactions: the Knoevenagel condensation and acylation reactions.

Knoevenagel Condensation

The Knoevenagel condensation is a carbon-carbon bond-forming reaction between an active methylene compound and a carbonyl group, catalyzed by a base.[15] The catalyst's role is to deprotonate the active methylene compound to form a reactive enolate.[16]

CatalystAldehydeActive Methylene CompoundCatalyst Loading (mol%)Reaction Time (h)Yield (%)Reference
DBU BenzaldehydeMalononitrile20293[17]
DIPEA (as DIPEAc) BenzaldehydeEthyl cyanoacetate--91[18]
Boric Acid (for comparison) 4-ChlorobenzaldehydeMalononitrile100.595[19]
Acylation Reactions

Acylation reactions, such as esterification, involve the transfer of an acyl group to a nucleophile. Basic catalysts can act either as a Brønsted base to deprotonate the nucleophile or as a nucleophilic catalyst to activate the acylating agent.[1][20]

CatalystSubstrateAcylating AgentCatalyst LoadingReaction TimeYield (%)Reference
DMAP·HCl 1-PhenylethanolAcetic Anhydride1 mol%10 min98[1]
DMAP·HCl MentholAcetic Anhydride1 mol%15 min99[1]

Specific quantitative data for this compound in comparable acylation reactions was not found in the reviewed literature. DMAP is a widely recognized superior catalyst for these transformations.

Experimental Protocols

General Procedure for Knoevenagel Condensation

This protocol is a generalized procedure based on the use of an amine catalyst.

  • To a solution of the aldehyde (1 mmol) and the active methylene compound (1.1 mmol) in a suitable solvent (e.g., ethanol, 5 mL), add the basic catalyst (1-20 mol%).

  • Stir the reaction mixture at room temperature or with heating, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, if the product precipitates, it can be isolated by filtration.

  • If the product is soluble, the reaction mixture is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel.

General Procedure for Acylation of an Alcohol

This protocol is a generalized procedure for the acylation of an alcohol using a basic catalyst like DMAP.

  • In a round-bottom flask, dissolve the alcohol (1 mmol) and the basic catalyst (e.g., DMAP, 1-10 mol%) in a dry, inert solvent (e.g., dichloromethane, 5 mL) under a nitrogen atmosphere.

  • Add the acylating agent (e.g., acetic anhydride, 1.2 mmol) dropwise to the stirred solution.

  • If necessary, add a non-nucleophilic base like triethylamine or DIPEA to act as a stoichiometric proton scavenger.

  • Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is then purified by column chromatography.[21][22]

Mechanistic Insights and Visualizations

Understanding the catalytic cycle is crucial for optimizing reaction conditions. Below are representations of the catalytic pathways for the Knoevenagel condensation and DMAP-catalyzed acylation.

Knoevenagel Condensation Catalytic Cycle

The base catalyst deprotonates the active methylene compound to generate a nucleophilic enolate, which then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration yields the final α,β-unsaturated product.[23][24]

Knoevenagel_Condensation cluster_0 Catalytic Cycle Active_Methylene Active Methylene (Z-CH2-Z') Enolate Enolate Anion Active_Methylene->Enolate + B: Intermediate Alkoxide Intermediate Enolate->Intermediate + R-CHO Catalyst_Protonated Protonated Catalyst (BH+) Enolate->Catalyst_Protonated - BH+ Aldehyde Aldehyde (R-CHO) Product α,β-Unsaturated Product Intermediate->Product - OH- Water H2O Catalyst_Free Base Catalyst (B:) Catalyst_Protonated->Catalyst_Free - H+

Knoevenagel Condensation Pathway
DMAP-Catalyzed Acylation Workflow

DMAP acts as a nucleophilic catalyst, first reacting with the acylating agent (e.g., an anhydride) to form a highly reactive N-acylpyridinium intermediate. This intermediate is then readily attacked by the alcohol nucleophile to furnish the ester product and regenerate the DMAP catalyst.[3][20][25]

DMAP_Acylation DMAP DMAP Catalyst Intermediate N-Acylpyridinium Ion DMAP->Intermediate + Acylating Agent Acylating_Agent Acylating Agent (e.g., Ac2O) Ester_Product Ester Product (R-COOR') Intermediate->Ester_Product + Alcohol Alcohol Alcohol (R'-OH) Regenerated_DMAP Regenerated DMAP Ester_Product->Regenerated_DMAP - DMAP Regenerated_DMAP->DMAP Catalytic Cycle

DMAP-Catalyzed Acylation Workflow

Conclusion

While this compound is a useful basic catalyst, a comprehensive evaluation of alternatives reveals a spectrum of options with varying strengths and applications. For reactions requiring strong, non-nucleophilic bases, amidines like DBU and DBN, and the exceptionally strong guanidine TBD, are excellent choices. In acylation reactions, DMAP stands out for its superior nucleophilic catalytic activity. For applications where a sterically hindered, non-nucleophilic base is needed to simply act as a proton scavenger, DIPEA is a reliable option. The selection of the optimal catalyst will ultimately depend on the specific requirements of the chemical transformation, including substrate compatibility, desired reactivity, and reaction conditions. This guide provides a foundational framework to assist researchers in making an informed decision for their synthetic endeavors.

References

A Comparative Guide to Validating the Purity of Synthesized 4-Pyridinemethanamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds like 4-Pyridinemethanamine and its derivatives is a critical step in the research and development pipeline. The presence of impurities can lead to erroneous experimental results, altered biological activity, and potential safety concerns. This guide provides an objective comparison of the primary analytical techniques used for purity validation—Quantitative Nuclear Magnetic Resonance (qNMR), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS)—supported by experimental data and detailed protocols.

Executive Summary

The choice of analytical technique for purity validation of this compound derivatives depends on the specific requirements of the analysis. Quantitative NMR (qNMR) offers a direct, non-destructive method for determining purity without the need for a reference standard of the impurity itself. HPLC is a robust and widely used technique that provides high-resolution separation of the main compound from its impurities, making it ideal for quantification. LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry, making it unparalleled for the identification and quantification of trace-level impurities. For comprehensive purity assessment, a combination of these techniques is often employed to provide orthogonal validation.

Data Presentation: A Comparative Overview

The following tables summarize the key performance attributes of qNMR, HPLC, and LC-MS for the purity analysis of this compound derivatives. The data presented is a synthesis of typical performance characteristics observed for related pyridine compounds.

Table 1: Comparison of Analytical Techniques for Purity Validation

ParameterQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Measures the response of atomic nuclei in a magnetic field. Purity is determined by comparing the integral of the analyte signal to that of a certified internal standard.Separates components of a mixture based on their differential partitioning between a mobile and a stationary phase.Combines the separation capabilities of HPLC with the mass analysis of molecules.
Primary Use Absolute purity determination, structural confirmation.Quantitative analysis of known and unknown impurities.Identification and quantification of trace-level and unknown impurities.
Sensitivity Moderate (LOD typically 0.01-0.1%).[1][2][3]High (LOD typically 0.005-0.05%).Very High (LOD can be <0.001%).
Specificity High for structure, moderate for complex mixtures.High with appropriate column and mobile phase.Very High, based on mass-to-charge ratio.
Quantification Absolute (primary ratio method).Relative (requires reference standards for accurate quantification of impurities).Absolute or relative, depending on the availability of standards.
Sample Throughput Moderate.High.Moderate to High.
Instrumentation Cost High.Moderate.High to Very High.

Table 2: Typical Method Validation Parameters

Validation ParameterQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Liquid Chromatography-Mass Spectrometry (LC-MS)
Linearity (r²) > 0.999> 0.999> 0.999
Precision (%RSD) < 2%< 5%< 10%
Accuracy (% Recovery) 98-102%95-105%90-110%
Limit of Detection (LOD) ~0.01% for a 400 MHz instrument.[1][2][3]0.005% - 0.05%< 0.001%
Limit of Quantitation (LOQ) ~0.03%0.015% - 0.15%< 0.003%

Common Impurities in this compound Synthesis

The purity profile of synthesized this compound can be influenced by the synthetic route and reaction conditions. Common impurities may include:

  • Starting Materials: Unreacted 4-cyanopyridine or other precursors.

  • Byproducts of Reduction: Incomplete reduction of the nitrile group can lead to the corresponding aldehyde or other intermediates.

  • Process-Related Impurities: Impurities arising from reagents, catalysts, or solvents used in the synthesis. For instance, if the synthesis involves alkylation steps, undesired alkylated byproducts may form.

  • Degradation Products: The amino group and the pyridine ring can be susceptible to degradation under conditions of heat, light, oxidation, or extreme pH. Forced degradation studies are often performed to identify potential degradation products.[4][5][6][7][8]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are intended as a starting point and may require optimization based on the specific derivative and available instrumentation.

Quantitative ¹H NMR (qNMR) Protocol

Objective: To determine the absolute purity of a this compound derivative.

Instrumentation: 400 MHz or higher NMR Spectrometer.

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound derivative sample into an NMR tube.

    • Accurately weigh and add a certified internal standard (e.g., maleic acid, 1,4-dinitrobenzene) to the same NMR tube. The molar ratio of the standard to the sample should be optimized for clear signal integration.

    • Add a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) to dissolve both the sample and the internal standard completely.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using quantitative parameters.

    • Ensure a sufficient relaxation delay (D1), typically 5 times the longest T₁ relaxation time of the signals of interest, to allow for full magnetization recovery.

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (>100:1 for the signals to be integrated).

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved, characteristic signal of the this compound derivative and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

    • sample refers to the this compound derivative

    • std refers to the internal standard

Reverse-Phase HPLC (RP-HPLC) Protocol

Objective: To determine the purity of a this compound derivative by separating it from its impurities.

Instrumentation: HPLC system with a UV detector.

Procedure:

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

    • Gradient: A typical gradient might start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute more hydrophobic compounds. For example: 0-5 min (95% A), 5-25 min (95-5% A), 25-30 min (5% A), 30-35 min (5-95% A), 35-40 min (95% A).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis scan of the analyte).

  • Sample Preparation:

    • Prepare a stock solution of the this compound derivative in a suitable diluent (e.g., a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL.

    • Prepare working solutions by diluting the stock solution to an appropriate concentration for analysis.

  • Data Analysis:

    • Inject the sample and record the chromatogram.

    • Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks.

LC-MS Protocol for Impurity Identification

Objective: To identify and quantify potential impurities in a this compound derivative sample.

Instrumentation: LC-MS system with an electrospray ionization (ESI) source and a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Procedure:

  • LC Conditions:

    • Use the same or a similar RP-HPLC method as described above. The mobile phase should be compatible with MS (e.g., using formic acid or ammonium acetate instead of non-volatile buffers).

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+), as the amine group is readily protonated.

    • Scan Mode: Full scan mode to detect all ions within a specified mass range (e.g., m/z 50-500).

    • Tandem MS (MS/MS): Perform fragmentation analysis on the detected impurity ions to aid in structural elucidation.

  • Data Analysis:

    • Extract the ion chromatograms for the expected molecular ions of potential impurities.

    • Analyze the mass spectra to determine the accurate mass of the impurities.

    • Use the fragmentation patterns from MS/MS data to propose structures for the unknown impurities.

Mandatory Visualization

The following diagrams illustrate the workflows for purity validation of this compound derivatives.

Experimental_Workflow_Purity_Validation cluster_synthesis Synthesis & Initial Characterization cluster_purity_assessment Purity Assessment cluster_results Results & Reporting Synthesis Synthesized This compound Derivative Initial_Char Initial Characterization (e.g., Melting Point, TLC) Synthesis->Initial_Char qNMR qNMR Analysis (Absolute Purity) Initial_Char->qNMR Quantitative Analysis HPLC HPLC Analysis (Chromatographic Purity) Initial_Char->HPLC Separation & Quantification Data_Comparison Comparison of Orthogonal Methods qNMR->Data_Comparison LCMS LC-MS Analysis (Impurity Identification) HPLC->LCMS Impurity Characterization HPLC->Data_Comparison LCMS->Data_Comparison Purity_Report Purity Validation Report Data_Comparison->Purity_Report

Caption: Workflow for the comprehensive purity validation of synthesized this compound derivatives.

Logical_Relationship_Techniques cluster_main Purity Validation of this compound Derivatives cluster_techniques Analytical Techniques cluster_outputs Key Outputs Compound Synthesized Compound qNMR qNMR Compound->qNMR HPLC HPLC Compound->HPLC AbsolutePurity Absolute Purity (%) qNMR->AbsolutePurity LCMS LC-MS HPLC->LCMS ChromatographicPurity Chromatographic Purity (%) HPLC->ChromatographicPurity ImpurityProfile Impurity Profile & Identification LCMS->ImpurityProfile

Caption: Logical relationship between analytical techniques and their primary outputs in purity validation.

References

Spectroscopic Analysis for the Confirmation of 4-Pyridinemethanamine Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 4-Pyridinemethanamine, a key building block in pharmaceutical and materials science, necessitates rigorous analytical confirmation to ensure product identity and purity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide provides a comparative overview of the spectroscopic data for this compound against potential precursors or related pyridine derivatives, offering researchers a baseline for product characterization.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and two common pyridine-containing compounds: 4-Cyanopyridine (a potential precursor) and 4-Picoline (4-Methylpyridine). These comparisons are crucial for identifying the successful synthesis of the target molecule and detecting any unreacted starting materials or impurities.

Table 1: ¹H NMR Spectroscopic Data Comparison (300 MHz, CDCl₃)

CompoundChemical Shift (δ) ppmMultiplicityAssignmentSource
This compound ~8.54DoubletH-2, H-6 (Pyridine ring)[1]
~7.25DoubletH-3, H-5 (Pyridine ring)[1]
~3.90Singlet-CH₂- (Methylene protons)[1]
~1.52Broad Singlet-NH₂ (Amine protons)[1]
4-Cyanopyridine ~8.83DoubletH-2, H-6 (Pyridine ring)[2]
~7.55DoubletH-3, H-5 (Pyridine ring)[2]
4-Picoline ~8.50DoubletH-2, H-6 (Pyridine ring)
~7.15DoubletH-3, H-5 (Pyridine ring)
~2.35Singlet-CH₃ (Methyl protons)[3]

Table 2: IR Spectroscopic Data Comparison (cm⁻¹)

CompoundN-H StretchC-H (sp²) StretchC≡N StretchC=N, C=C StretchC-N StretchSource
This compound 3300-3500 (broad)~3030-~1600, ~1560~1300[4]
4-Cyanopyridine -~3050~2240~1600, ~1550-[5]
4-Picoline -~3040-~1605, ~1560-[6]

Table 3: Mass Spectrometry Data Comparison (Electron Ionization)

CompoundMolecular FormulaMolecular Weight ( g/mol )Key m/z FragmentsSource
This compound C₆H₈N₂108.14108 (M+), 107, 93, 78[7][8]
4-Cyanopyridine C₆H₄N₂104.11104 (M+), 78, 51[5]
4-Picoline C₆H₇N93.1393 (M+), 92, 66, 65[9]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the proton and carbon framework of the molecule, confirming the presence of the aminomethyl group and the substitution pattern of the pyridine ring.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube. Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition:

    • Spectrometer: 300 MHz or higher field NMR spectrometer.

    • Parameters:

      • Number of scans: 16-32

      • Relaxation delay: 1-2 seconds

      • Pulse width: 90°

      • Spectral width: -2 to 12 ppm

  • ¹³C NMR Acquisition:

    • Spectrometer: 75 MHz or higher.

    • Parameters:

      • Number of scans: 1024 or more to achieve adequate signal-to-noise.

      • Relaxation delay: 2-5 seconds.

      • Pulse program: Proton-decoupled.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the ¹H NMR spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like Tetramethylsilane (TMS) at 0 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Objective: To identify the key functional groups present in the molecule, such as the N-H bonds of the primary amine and the characteristic vibrations of the pyridine ring.

  • Sample Preparation (Neat Liquid):

    • Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.

    • Place one drop of the liquid sample onto the surface of one salt plate.

    • Carefully place the second salt plate on top, creating a thin liquid film between the plates.[7]

  • Acquisition:

    • Spectrometer: FT-IR spectrometer.

    • Parameters:

      • Scan range: 4000-400 cm⁻¹.

      • Number of scans: 16-32.

      • Resolution: 4 cm⁻¹.

    • Procedure: Record a background spectrum of the empty sample holder. Place the prepared sample in the spectrometer and acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Objective: To confirm the molecular weight of the product and analyze its fragmentation pattern, which serves as a molecular fingerprint. It is also highly effective for assessing purity.

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

  • GC-MS Parameters:

    • GC Column: A non-polar or mid-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is typically suitable.[4]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[4]

    • Injector Temperature: 250-280°C.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 1 minute.

      • Ramp: Increase to 250°C at a rate of 10-15°C/min.

      • Final hold: Hold at 250°C for 5 minutes.

    • MS Detector:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 300.

  • Data Analysis: Identify the peak corresponding to the product by its retention time. Analyze the mass spectrum of this peak, identifying the molecular ion (M+) peak and characteristic fragment ions. Compare the obtained spectrum with a reference library if available.

Visualization of Analytical Workflow

The logical progression from a synthesized product to its full spectroscopic confirmation is outlined in the workflow diagram below. This systematic approach ensures that all necessary data is collected for an unambiguous structure elucidation and purity assessment.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Data Interpretation & Confirmation start Synthesized Product (Crude) purification Purification (e.g., Distillation, Chromatography) start->purification product Purified this compound purification->product ftir FT-IR Spectroscopy product->ftir nmr NMR Spectroscopy (¹H, ¹³C) product->nmr gcms GC-MS Analysis product->gcms data_analysis Combined Spectroscopic Data Analysis ftir->data_analysis Functional Groups nmr->data_analysis Molecular Skeleton gcms->data_analysis Molecular Weight & Purity confirmation Structure Confirmation & Purity Assessment data_analysis->confirmation Data Consistent fail Structure Incorrect or Impure data_analysis->fail Discrepancies Found fail->purification Re-purify

Caption: Workflow for the spectroscopic confirmation of synthesized this compound.

References

Comparing the efficacy of different catalysts for pyridine derivative synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts in Pyridine Derivative Synthesis

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Catalyst Efficacy Supported by Experimental Data

The synthesis of pyridine derivatives is a cornerstone of medicinal chemistry and materials science, owing to the prevalence of the pyridine motif in a vast array of pharmaceuticals, agrochemicals, and functional materials. The efficiency of these synthetic routes is critically dependent on the choice of catalyst. This guide provides a comparative analysis of various catalytic systems for pyridine derivative synthesis, presenting quantitative data, detailed experimental protocols, and visualizations of key processes to aid researchers in selecting the optimal catalyst for their specific needs.

Performance Comparison of Catalytic Systems

The selection of a catalyst for pyridine synthesis involves a trade-off between activity, selectivity, cost, and the required reaction conditions. Transition metal catalysts, particularly those based on palladium, nickel, and copper, are widely employed for their high efficacy. Organocatalysts and zeolites also present viable, often more sustainable, alternatives. The following tables summarize the performance of key catalysts based on published experimental data.

Table 1: Palladium-Catalyzed Synthesis of Pyridine Derivatives

Catalyst SystemSubstratesReaction TypeYield (%)Reference
Pd(OAc)₂ / PPh₃2-quinolinecarboxyamide derivativesIntramolecular C-H Arylation94[1]
PdCl₂2-phenyl pyridineDirect ortho-hydroxylation75[2]
Pd(OAc)₂2-phenyl pyridine, N-SCF₃ reagentsTrifluoromethyl thiolation90[2]
Pd(OAc)₂2-phenyl pyridine, carboxylic acidsAcylation82[2]
Pd(0)3-iodopyridine, dienes, aminesCross-coupling/MigrationGood[3]

Table 2: Nickel-Catalyzed Synthesis of Pyridine Derivatives

Catalyst SystemSubstratesReaction TypeYield (%)Reference
Ni(COD)₂ / SIPrDiynes, Nitriles[2+2+2] Cycloadditionup to 90+[4][5]
NiCl₂(dme) / 1,10-phenanthrolinePyridinium ions, Aryl halidesC-3 Direct Arylation98[6]
NickeloceneDiynes, Nitriles[2+2+2] Cycloadditionup to 90[5]
Ni/Lewis AcidPyridine, Alkenes/AlkynesC-4 Selective AlkylationModest to Good[7]
Nickel-based catalystAlkylated pyridinesVapor-dealkylationup to 93[8]

Table 3: Copper-Catalyzed Synthesis of Pyridine Derivatives

Catalyst SystemSubstratesReaction TypeYield (%)Reference
Copper(I)Pyridines, Alkenyldiazoacetates[3+2] CyclizationNot specified[9]
Copper(I)Pyridines, Terminal alkynesAsymmetric functionalizationNot specified[10]
Copper-catalyzed2-amino/hydroxy/bromo-5-halopyridineC-N bond formationExcellent[11]
Cu(II) acetylacetonateFormal [3+3] cycloadditionPyrazolo[3,4-b]pyridine synthesisup to 94[12]

Table 4: Other Catalytic Systems for Pyridine Synthesis

Catalyst SystemSubstratesReaction TypeYield (%)Reference
CoZSM-5 (Zeolite)Aldehydes, AmmoniaCondensation78[13]
H-Beta (Zeolite)Ethanol, Formaldehyde, AmmoniaCondensationGood efficacy[14]
Dithiophosphoric acid (Organocatalyst)Pyridine, CyclohexenePhotochemical Allylation67[15][16]
Ionic Liquid ([bmim]Br)Aldehyde, Acyl acetonitrile, Amino heterocycleOne-Pot Three-Component Synthesis92-95[17]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative experimental protocols for key catalytic systems.

Protocol 1: Nickel-Catalyzed [2+2+2] Cycloaddition for Pyridine Synthesis

This protocol describes the synthesis of substituted pyridines from diynes and nitriles using a Nickel(0) catalyst.

Materials:

  • Ni(COD)₂ (Nickel(0)-bis(1,5-cyclooctadiene))

  • SIPr (1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride)

  • Diyne substrate

  • Nitrile substrate

  • Toluene (anhydrous)

Procedure:

  • In a glovebox, a reaction vessel is charged with Ni(COD)₂ (3 mol %) and SIPr (6 mol %).

  • Anhydrous toluene is added to dissolve the catalyst and ligand.

  • The diyne (1.0 equiv) and nitrile (1.0 equiv) are added to the reaction mixture.

  • The reaction is stirred at room temperature.

  • Reaction progress is monitored by an appropriate technique (e.g., GC-MS or TLC).

  • Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.[4]

Protocol 2: Palladium-Catalyzed Intramolecular C-H Arylation

This protocol details the synthesis of fused heteroaromatic compounds via an intramolecular C-H arylation of a pyridine derivative.

Materials:

  • 2-quinolinecarboxyamide substrate with a C-Br bond

  • Pd(OAc)₂ (Palladium(II) acetate)

  • PPh₃ (Triphenylphosphine)

  • K₂CO₃ (Potassium carbonate)

  • Solvent (e.g., anhydrous DMF)

Procedure:

  • A reaction flask is charged with the 2-quinolinecarboxyamide substrate (1.0 equiv), Pd(OAc)₂ (10 mol %), PPh₃ (as ligand), and K₂CO₃.

  • The flask is evacuated and backfilled with an inert gas (e.g., Argon).

  • Anhydrous solvent is added, and the mixture is heated to 110 °C.

  • The reaction is stirred until the starting material is consumed, as monitored by TLC.

  • After cooling to room temperature, the reaction mixture is filtered, and the solvent is evaporated.

  • The resulting residue is purified by column chromatography to yield the cyclized product.[1]

Visualizations: Workflows and Mechanisms

To further clarify the processes involved in catalytic pyridine synthesis, the following diagrams illustrate a general experimental workflow and a simplified reaction mechanism.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents & Catalyst dissolve Dissolve in Anhydrous Solvent reagents->dissolve glassware Dry Glassware glassware->dissolve atmosphere Inert Atmosphere Setup atmosphere->dissolve mix Mix Reactants dissolve->mix heat Heat & Stir mix->heat monitor Monitor Progress (TLC/GC) heat->monitor cool Cool to RT monitor->cool filter Filter cool->filter evaporate Evaporate Solvent filter->evaporate purify Column Chromatography evaporate->purify product Characterize Pure Product purify->product

Caption: A general experimental workflow for catalyzed pyridine synthesis.

Nickel_Catalyzed_Cycloaddition catalyst Ni(0) Catalyst intermediate1 Oxidative Cyclization (Nickelacycle formation) catalyst->intermediate1 diyne Diyne diyne->intermediate1 nitrile Nitrile nitrile->intermediate1 intermediate2 Alkyne Insertion intermediate1->intermediate2 pyridine_complex Pyridine-Ni Complex intermediate2->pyridine_complex Reductive Elimination pyridine_complex->catalyst Catalyst Regeneration product Substituted Pyridine pyridine_complex->product

Caption: Simplified mechanism for Nickel-catalyzed [2+2+2] cycloaddition.

References

A Comparative Analysis of the Biological Activities of 4-Pyridinemethanamine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of the positional isomers of 4-Pyridinemethanamine: 2-Pyridinemethanamine, 3-Pyridinemethanamine, and this compound. While direct comparative studies of these parent molecules are limited in publicly available literature, this document synthesizes existing data on the isomers and their derivatives to highlight key differences in their biological profiles. The information presented herein is intended to inform further research and drug discovery efforts.

The positional isomerism of the aminomethyl group on the pyridine ring significantly influences the molecule's interaction with biological targets, leading to distinct pharmacological profiles. This guide explores their roles as enzyme inhibitors and their potential as antimicrobial and antioxidant agents.

Enzyme Inhibition

The isomers of pyridinemethanamine and their derivatives have been investigated as inhibitors of several key enzymes, with the position of the aminomethyl group playing a critical role in their potency and selectivity.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

DPP-4 is a serine exopeptidase that plays a crucial role in glucose metabolism by inactivating incretin hormones, such as glucagon-like peptide-1 (GLP-1). Inhibition of DPP-4 is a validated therapeutic strategy for the management of type 2 diabetes. Aminomethylpyridines have been identified as a novel class of DPP-4 inhibitors.[1][2]

Table 1: Comparative DPP-4 Inhibitory Activity of Aminomethylpyridine Derivatives

Isomer PositionObserved Activity of DerivativesReference
2- (α-position) Less potent inhibitors compared to 3-substituted derivatives.
3- (β-position) More potent inhibitors with lower IC50 values.
4- Derivatives have been synthesized and evaluated as DPP-4 inhibitors.[1][2]

Copper-Containing Amine Oxidase (CAO) Inhibition

Derivatives of 4-aminomethylpyridine have been identified as potent, reversible inhibitors of various copper-containing amine oxidases (CAOs).[4] These enzymes are involved in the metabolism of primary amines and have been implicated in various physiological and pathological processes. Certain derivatives of 4-aminomethylpyridine have demonstrated impressive inhibitory activity with IC50 values in the nanomolar range.[4]

Table 2: CAO Inhibitory Activity of 4-Aminomethylpyridine Derivatives

Compound ClassTarget EnzymeIC50 (M)Reference
Alkoxy derivativesBenzylamine oxidase, Semicarbazide-sensitive amine oxidaseAs low as 2.0 x 10⁻⁸[4]
Alkylthio derivativesBenzylamine oxidaseData not specified[4]
Alkylamino derivativesVarious CAOs (non-selective)Data not specified[4]

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the catabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine. While direct studies on the aminomethylpyridine isomers are scarce, related pyridine derivatives are known MAO inhibitors. For instance, 1-methyl-4-phenylpyridine (MPP+) is a potent inhibitor of MAO-A. This suggests that the pyridinemethanamine scaffold may serve as a basis for the design of novel MAO inhibitors. Further investigation is required to determine the inhibitory potential and selectivity of each isomer.

Antimicrobial and Antioxidant Activities

Various pyridine derivatives have been reported to possess antimicrobial and antioxidant properties.[5][6][7] However, a direct comparison of the parent 2-, 3-, and 4-aminomethylpyridine isomers is not well-documented. The existing literature primarily focuses on more complex molecules containing the pyridine moiety. For example, salts of 2-aminomethylpyridine have demonstrated in vitro antioxidant and antimicrobial activities. Given the widespread antimicrobial and antioxidant activities of pyridine compounds, it is plausible that the aminomethylpyridine isomers also possess these properties, though likely to varying degrees depending on the isomer.

Experimental Protocols

1. Dipeptidyl Peptidase-IV (DPP-4) Inhibition Assay

This protocol describes a fluorometric method for determining the in vitro inhibitory activity of compounds against DPP-4.

  • Principle: The assay measures the cleavage of a fluorogenic substrate, Gly-Pro-aminomethylcoumarin (AMC), by DPP-4. The release of free AMC results in a fluorescent signal that is proportional to the enzyme activity. Inhibitors will reduce the rate of AMC release.

  • Materials:

    • Human recombinant DPP-4

    • DPP-4 substrate: Gly-Pro-AMC

    • Assay Buffer: Tris-HCl buffer (e.g., 20 mM, pH 8.0) containing NaCl and EDTA

    • Test compounds (isomers of pyridinemethanamine)

    • Positive control inhibitor (e.g., Sitagliptin)

    • 96-well black microplate

    • Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)

  • Procedure:

    • Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

    • In a 96-well plate, add the assay buffer, diluted DPP-4 enzyme, and either the test compound, positive control, or solvent (for the 100% activity control).[8]

    • Pre-incubate the plate at 37°C for a defined period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.[9]

    • Initiate the reaction by adding the DPP-4 substrate solution to all wells.[10]

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes), protected from light.[10]

    • Measure the fluorescence intensity using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

2. Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of the pyridinemethanamine isomers against various bacterial strains.

  • Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[11]

  • Materials:

    • Test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

    • Cation-adjusted Mueller-Hinton Broth (MHB)

    • Test compounds (isomers of pyridinemethanamine)

    • Positive control antibiotic (e.g., ampicillin)

    • Sterile 96-well microtiter plates

    • Bacterial inoculum standardized to 0.5 McFarland turbidity

    • Incubator (35 ± 1°C)

  • Procedure:

    • Prepare serial twofold dilutions of the test compounds and the positive control antibiotic in MHB directly in the wells of a 96-well plate.[3]

    • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[11]

    • Inoculate each well (containing the test compound or control) with the standardized bacterial suspension. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

    • Incubate the plate at 35 ± 1°C for 18-24 hours.[12]

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[3]

  • Data Analysis: The MIC value is reported as the lowest concentration of the test compound that inhibits visible bacterial growth.

3. Antioxidant Activity: DPPH Free Radical Scavenging Assay

This protocol details a common method for evaluating the antioxidant potential of the pyridinemethanamine isomers.

  • Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, thus neutralizing it. This causes a color change from deep purple to yellow, which is measured spectrophotometrically.[13]

  • Materials:

    • DPPH solution (e.g., 0.1 mM in methanol)

    • Test compounds (isomers of pyridinemethanamine)

    • Positive control antioxidant (e.g., Ascorbic acid or Trolox)

    • Methanol or other suitable solvent

    • 96-well microplate or cuvettes

    • Spectrophotometer (absorbance at ~517 nm)

  • Procedure:

    • Prepare serial dilutions of the test compounds and the positive control in the chosen solvent.

    • In a 96-well plate or cuvettes, mix a specific volume of the test compound or control solution with the DPPH solution.[13]

    • Prepare a blank containing the solvent and the DPPH solution.

    • Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).[14][15]

    • Measure the absorbance of the solutions at approximately 517 nm.[14]

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound.

    • Determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals).[14]

Visualizations

DPP4_Signaling_Pathway cluster_0 Gut Lumen cluster_1 Intestinal L-cells cluster_2 Bloodstream cluster_3 Pancreatic β-cells cluster_4 Systemic Effects Food Intake Food Intake GLP-1 Secretion GLP-1 Secretion Food Intake->GLP-1 Secretion stimulates Active GLP-1 Active GLP-1 GLP-1 Secretion->Active GLP-1 Inactive GLP-1 Inactive GLP-1 Active GLP-1->Inactive GLP-1 inactivation by Insulin Secretion Insulin Secretion Active GLP-1->Insulin Secretion stimulates DPP-4 DPP-4 DPP-4->Active GLP-1 Pyridinemethanamine Isomers Pyridinemethanamine Isomers Pyridinemethanamine Isomers->DPP-4 inhibit Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake promotes Lowered Blood Glucose Lowered Blood Glucose Glucose Uptake->Lowered Blood Glucose

Caption: DPP-4 Inhibition Signaling Pathway.

MIC_Workflow cluster_0 Preparation cluster_1 Inoculation & Incubation cluster_2 Analysis A Prepare serial dilutions of Pyridinemethanamine isomers in 96-well plate C Inoculate wells with bacterial suspension A->C B Prepare standardized bacterial inoculum (0.5 McFarland) B->C D Incubate at 35°C for 18-24 hours C->D E Visually inspect for turbidity (bacterial growth) D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Workflow for MIC Determination.

SAR_Logic cluster_0 Pyridinemethanamine Scaffold cluster_1 Positional Isomers cluster_2 Biological Activity Profile Scaffold Aminomethylpyridine Core Isomer2 2-Aminomethylpyridine (α-position) Scaffold->Isomer2 Isomer3 3-Aminomethylpyridine (β-position) Scaffold->Isomer3 Isomer4 4-Aminomethylpyridine Scaffold->Isomer4 DPP4 DPP-4 Inhibition Isomer2->DPP4 Lower Potency Antimicrobial Antimicrobial Activity Isomer2->Antimicrobial Activity reported (salts) Antioxidant Antioxidant Activity Isomer2->Antioxidant Activity reported (salts) Isomer3->DPP4 Higher Potency Isomer3->Antimicrobial Potential Activity Isomer3->Antioxidant Potential Activity CAO CAO Inhibition Isomer4->CAO Potent (derivatives) Isomer4->Antimicrobial Potential Activity Isomer4->Antioxidant Potential Activity

Caption: Positional Isomerism and Biological Activity.

References

Cross-Validation of 4-Pyridinemethanamine in Experimental Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate chemical scaffolds is a critical step in the discovery and design of novel therapeutic agents. Among the myriad of heterocyclic compounds, pyridine derivatives stand out for their versatile biological activities. This guide provides a comparative analysis of experimental results involving derivatives that can be synthesized from 4-Pyridinemethanamine and other related pyridine compounds, offering a cross-validation perspective for their application in drug discovery.

This document summarizes quantitative data from various studies, presents detailed experimental protocols, and visualizes key experimental workflows to aid in the objective comparison of the performance of these compounds.

Comparative Analysis of Biological Activity

The following tables present a compilation of experimental data from studies evaluating the biological efficacy of various pyridine derivatives in different therapeutic areas. This allows for a cross-validation of the potential of pyridine-based scaffolds in drug development.

Anticancer Activity

The cytotoxic effects of various pyridine derivatives against cancer cell lines are a key indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological functions.

Table 1: In Vitro Cytotoxicity of Pyridine-Urea Derivatives against MCF-7 Breast Cancer Cells

Compound IDSubstitution PatternIC50 (µM) after 48hIC50 (µM) after 72h
8a 4-Fluorophenyl urea7.035.14
8b 4-Chlorophenyl urea4.682.50
8d 4-Bromophenyl urea3.031.63
8e 4-Iodophenyl urea0.220.11
8n 3,4-Dichlorophenyl urea1.880.80
Doxorubicin Standard Chemotherapeutic1.93Not Reported
Sorafenib Multi-kinase inhibitor4.50Not Reported

Data sourced from a study by El-Naggar et al.[1]

Table 2: Inhibitory Activity of 3H-imidazo[4,5-b]pyridine Derivatives against Mixed Lineage Kinase 3 (MLK3)

Compound IDIC50 (nM)
9a 6
9e 6
9j 8
9k 11
12b 14
12d 14

Data from a study on novel MLK3 inhibitors.[2]

Antimicrobial Activity

The search for novel antimicrobial agents is a global health priority. Pyridine derivatives have shown significant promise in this area. The minimum inhibitory concentration (MIC) is the lowest concentration of a chemical that prevents visible growth of a bacterium.

Table 3: Antibacterial Activity of Pyridine Chalcone Derivatives

CompoundMIC (µg/mL) vs. Staphylococcus aureus (ATCC 29213)MIC (µg/mL) vs. Methicillin-Resistant S. aureus (MRSA)
Derivative 1 >128>128
Derivative 2 64128
Derivative 3 3264
Derivative 4 1632
Vancomycin 12

Comparative data for a series of pyridine chalcone derivatives.[1]

Table 4: Antimicrobial Activity of Pyrimidine and Pyrimidopyrimidine Derivatives

CompoundS. aureus (MIC, µg/mL)B. subtilis (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)A. flavus (MIC, µg/mL)
3a 6.2512.512.512.56.25
3b 6.256.2512.56.2512.5
3d 12.56.256.2512.56.25
4a 6.2512.56.256.2512.5
4b 12.56.256.2512.56.25
4c 6.2512.512.56.256.25
4d 12.56.256.2512.512.5
9c 6.2512.56.256.256.25
10b 6.256.2512.56.2512.5
Ampicillin 6.256.256.25--
Clotrimazole ---6.256.25

Data from a study on the antimicrobial activity of novel pyrimidine and pyrimidopyrimidine analogs.[3]

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Pyridine derivatives have been investigated for their potential to modulate inflammatory pathways.

Table 5: In Vitro Anti-inflammatory Activity of Pyridine and Pyrimidine Derivatives

Compound% Inhibition of NO ProductionIC50 (µM)
Pyridine 7a 65.4876.6
Pyridine 7f 51.1996.8
Pyrimidine 9a 55.9583.1
Pyrimidine 9d 61.9088.7

Data from a comparative study on pyridine and pyrimidine derivatives in LPS-stimulated RAW 264.7 macrophages.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays cited in this guide.

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.[1]

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the pyridine derivatives and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for another 2-4 hours.

  • Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Minimum Inhibitory Concentration (MIC) Determination for Antimicrobial Activity

The MIC is determined using the broth microdilution method.[1]

  • Bacterial Suspension Preparation: A standardized inoculum of the test bacterium is prepared in a suitable broth, such as Mueller-Hinton Broth (MHB).

  • Serial Dilution of Compounds: The pyridine derivatives are serially diluted in the broth in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Nitric Oxide (NO) Assay for Anti-inflammatory Activity

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.[4]

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium.

  • Cell Stimulation: The cells are stimulated with lipopolysaccharide (LPS) in the presence or absence of the test compounds for 24 hours.

  • Griess Reagent: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

  • Absorbance Measurement: The absorbance is measured at 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated relative to LPS-stimulated cells without any treatment.

Visualizing Experimental Workflows and Pathways

Understanding the underlying processes is facilitated by visual representations. The following diagrams, generated using Graphviz, illustrate a general workflow for the synthesis of pyridine derivatives and a conceptual signaling pathway for kinase inhibition.

Synthesis_Workflow start_material This compound or other Pyridine Precursor reaction1 Reaction 1 (e.g., Acylation, Alkylation) start_material->reaction1 intermediate1 Intermediate Product reaction1->intermediate1 reaction2 Reaction 2 (e.g., Cyclization, Coupling) intermediate1->reaction2 final_product Final Pyridine Derivative reaction2->final_product purification Purification (e.g., Chromatography) final_product->purification analysis Structural Analysis (NMR, MS) purification->analysis bio_assay Biological Assays (e.g., Cytotoxicity, Antimicrobial) analysis->bio_assay

Caption: General workflow for the synthesis and evaluation of pyridine derivatives.

Kinase_Inhibition_Pathway ligand Pyridine Derivative (Kinase Inhibitor) kinase Kinase (e.g., MLK3) ligand->kinase Binds to active site ligand->kinase substrate Substrate Protein kinase->substrate Phosphorylates p_substrate Phosphorylated Substrate sub_edge kinase->sub_edge atp ATP atp->kinase downstream Downstream Signaling p_substrate->downstream cellular_response Cellular Response (e.g., Apoptosis) downstream->cellular_response sub_edge->p_substrate

Caption: Conceptual signaling pathway of kinase inhibition by a pyridine derivative.

References

A Comparative Benchmark of 4-Pyridinemethanamine Against Other Nucleophilic Amines for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

Shanghai, China – December 25, 2025 – In the landscape of pharmaceutical research and development, the selection of appropriate nucleophilic agents is a critical step in the synthesis of novel therapeutic compounds. This guide provides a comprehensive benchmark analysis of 4-Pyridinemethanamine (4-PMA) against other commonly utilized nucleophilic amines: Benzylamine, Pyridine, and N-methyl-4-pyridinemethanamine. This comparison is tailored for researchers, scientists, and drug development professionals, offering a quantitative and methodological framework to inform the selection of these crucial building blocks.

Executive Summary

This compound (4-PMA) presents a compelling profile as a nucleophilic amine for applications in drug discovery, particularly in the synthesis of kinase inhibitors where pyridine scaffolds are prevalent. This guide benchmarks 4-PMA's nucleophilicity and basicity against Benzylamine, a common non-heterocyclic analogue; Pyridine, its parent heterocycle; and N-methyl-4-pyridinemethanamine, its secondary amine derivative. Through a comparative analysis of experimentally determined and estimated reactivity parameters, this document provides a clear rationale for selecting the optimal nucleophile for specific synthetic strategies.

Quantitative Comparison of Nucleophilic Amines

The nucleophilicity of an amine is a measure of its ability to donate its lone pair of electrons to an electrophile. While directly correlated with basicity (the ability to accept a proton), nucleophilicity is also significantly influenced by steric and solvent effects. To provide a multi-faceted comparison, we have compiled both the pKa of the conjugate acid (a measure of basicity) and Mayr's Nucleophilicity Parameter (N), a logarithmic scale that quantifies nucleophilicity based on reaction kinetics.[1]

CompoundStructurepKa of Conjugate AcidMayr's Nucleophilicity Parameter (N)Solvent for N
This compound c1cc(CN)ccn19.65[2]~14-15 (Estimated) -
Benzylaminec1ccccc1CN9.33[2]15.28DMSO
Pyridinec1ccncc15.2313.60MeCN
N-methyl-4-pyridinemethanamineCNCc1ccncc1Not Directly Available~15-16 (Estimated) -

Experimental Protocols

The quantitative data presented in this guide is derived from established experimental methodologies. The following protocols provide a detailed overview of how these parameters are determined.

Determination of pKa

The pKa, the negative logarithm of the acid dissociation constant, is a measure of the strength of an acid in solution. For an amine, the pKa of its conjugate acid (R-NH3+) is determined.

Methodology: Potentiometric Titration

  • Preparation of the Amine Solution: A precise concentration of the amine is prepared in deionized water or a suitable solvent.

  • Titration with a Standard Acid: The amine solution is titrated with a standardized solution of a strong acid (e.g., HCl) of known concentration.

  • pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.

  • Equivalence Point Determination: A titration curve is generated by plotting the pH against the volume of titrant added. The equivalence point, where the moles of acid equal the initial moles of amine, is identified from the inflection point of the curve.

  • pKa Calculation: The pKa is determined from the pH at the half-equivalence point, where the concentrations of the amine and its conjugate acid are equal.

Determination of Mayr's Nucleophilicity Parameter (N)

Mayr's nucleophilicity scale provides a quantitative measure of the kinetic reactivity of a nucleophile.[1] The N parameter is determined by measuring the rates of reaction of the nucleophile with a series of standard electrophiles.

Methodology: Kinetic Measurements using UV-Vis Spectroscopy

  • Selection of Reference Electrophiles: A series of well-characterized electrophiles with known electrophilicity parameters (E), such as benzhydrylium ions, are chosen.

  • Kinetic Experiments: The reaction between the amine (nucleophile) and each reference electrophile is carried out in a suitable solvent (e.g., DMSO, MeCN) at a constant temperature (typically 20°C).

  • Rate Constant Measurement: The progress of the reaction is monitored by UV-Vis spectroscopy, following the disappearance of the colored electrophile. The second-order rate constant (k) is determined for each reaction.

  • Data Analysis and N Parameter Calculation: The logarithmic rate constants (log k) are plotted against the known electrophilicity parameters (E) of the reference electrophiles. According to the Mayr equation, log k = s(N + E), a linear relationship is expected.[1] The slope of this line gives the nucleophile-specific sensitivity parameter (s), and the y-intercept allows for the calculation of the nucleophilicity parameter (N).

Visualization of Application in Drug Discovery

The pyridine scaffold is a cornerstone in modern medicinal chemistry, particularly in the design of kinase inhibitors for cancer therapy.[3][4][5] Nucleophilic amines like 4-PMA are crucial for introducing and modifying substituents on the pyridine ring to optimize binding affinity and selectivity. The following diagram illustrates a typical workflow for kinase inhibitor discovery, a process where these amines play a vital role.

G Kinase Inhibitor Discovery Workflow cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Preclinical Phase Target_ID Target Identification & Validation HTS High-Throughput Screening (HTS) Target_ID->HTS Assay Development Fragment_Screening Fragment-Based Screening Target_ID->Fragment_Screening Assay Development Hit_ID Hit Identification HTS->Hit_ID Fragment_Screening->Hit_ID Hit_to_Lead Hit-to-Lead (SAR Studies) Hit_ID->Hit_to_Lead Initial Hits Lead_Opt Lead Optimization (ADME/Tox) Hit_to_Lead->Lead_Opt Lead Compounds In_Vivo In Vivo Efficacy & Safety Studies Lead_Opt->In_Vivo Optimized Leads IND IND-Enabling Toxicology In_Vivo->IND Candidate Candidate Selection IND->Candidate

Caption: A generalized workflow for the discovery of kinase inhibitors.

The following diagram illustrates the pivotal role of pyridine-containing compounds as kinase inhibitors, specifically targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.[3]

G EGFR Signaling Pathway Inhibition cluster_0 Cell Membrane cluster_1 Intracellular Signaling EGF EGF EGFR EGFR EGF->EGFR Binds & Activates RAS_RAF RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF Initiates PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT Initiates Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation Inhibitor Pyridine-based Kinase Inhibitor Inhibitor->EGFR Blocks ATP Binding

Caption: Inhibition of the EGFR signaling pathway by a pyridine-based kinase inhibitor.

Conclusion

This compound stands out as a highly effective nucleophile, with its basicity and estimated nucleophilicity surpassing that of pyridine and being comparable to, if not slightly greater than, benzylamine. Its primary amine nature offers a less sterically hindered site for reactions compared to its N-methylated counterpart, making it a versatile building block. For drug development professionals engaged in the synthesis of complex molecules, particularly those incorporating a pyridine scaffold for kinase inhibition, 4-PMA offers a favorable balance of reactivity and structural utility. This guide provides the foundational data and a methodological context to support the rational selection of 4-PMA in sophisticated synthetic campaigns.

References

Safety Operating Guide

Safe Disposal of 4-Pyridinemethanamine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of 4-Pyridinemethanamine, ensuring compliance with safety regulations and minimizing environmental impact.

Hazard Profile and Safety Precautions

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1] It is crucial to handle this chemical with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][3] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[2][4]

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through an approved hazardous waste management service.[2][3][4] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5]

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., absorbent pads, pipette tips) in a dedicated, compatible, and clearly labeled hazardous waste container.[1][2][3]

    • Ensure the container is made of a material that is resistant to corrosive amines.

    • Do not mix with other waste streams unless compatibility has been confirmed.

  • Container Labeling and Storage:

    • Label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's environmental health and safety (EHS) department.

    • Store the sealed container in a designated and properly ventilated satellite accumulation area.[5]

    • The storage area should be a corrosives-designated area, away from incompatible materials such as strong oxidizing agents and strong acids.[2][4]

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed environmental services company to arrange for the pickup and disposal of the hazardous waste.[5]

    • Provide them with the Safety Data Sheet (SDS) for this compound.

Recommended Disposal Methods

The recommended method for the final disposal of this compound is high-temperature incineration at a licensed chemical destruction plant.[1][5] This process should be equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[5]

Disposal of Contaminated Packaging

Empty containers that held this compound must also be treated as hazardous waste. They can be triple-rinsed with a suitable solvent (the rinsate must be collected as hazardous waste), and then offered for recycling or reconditioning.[1] Alternatively, the packaging can be punctured to render it unusable and disposed of in a sanitary landfill or incinerated, depending on the material and local regulations.[1]

Summary of Disposal and Safety Information

ParameterInformationSource(s)
UN Number UN2735[2]
Proper Shipping Name AMINES, LIQUID, CORROSIVE, N.O.S. (this compound)[2]
Hazard Class 8 (Corrosive)[2]
Packing Group II[2]
Primary Disposal Method Incineration at an approved waste disposal plant[1][2][3][4]
Personal Protective Equipment Chemical-resistant gloves, safety goggles, face shield, lab coat[2][3][4]
Incompatible Materials Strong oxidizing agents, strong acids[2][4]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Start: Handling this compound Waste cluster_1 Waste Collection & Segregation cluster_2 Interim Storage cluster_3 Final Disposal start Generate this compound Waste collect Collect in a dedicated, compatible, and labeled hazardous waste container. start->collect segregate Segregate from incompatible materials (e.g., strong acids, oxidizing agents). collect->segregate storage Store sealed container in a designated satellite accumulation area. segregate->storage contact_ehs Contact Environmental Health & Safety (EHS) or licensed waste disposal service. storage->contact_ehs incineration Arrange for disposal via high-temperature incineration at a licensed facility. contact_ehs->incineration end Disposal Complete incineration->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Pyridinemethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the handling and disposal of 4-Pyridinemethanamine (CAS No. 3731-53-1). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure risk and outlining clear operational plans.

Hazard Identification and Classification

This compound is a corrosive substance that requires careful handling.[1] Its primary hazard is causing severe skin burns and eye damage.[2] Adherence to the safety protocols outlined below is mandatory.

Hazard ClassGHS CategoryHazard Statement
Skin Corrosion / IrritationSub-category 1BH314: Causes severe skin burns and eye damage.[1][2]
Serious Eye DamageCategory 1Causes serious eye damage.[3]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is required for all operations involving this compound.[4] The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.

Protection TypeSpecification
Eye / Face Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US).[1] A face shield should be used in conjunction with goggles when there is a significant risk of splashing.[3]
Hand Handle with chemical-impermeable gloves.[1] Gloves must be inspected for integrity prior to use.[1] Wash and dry hands thoroughly after handling.
Body Wear appropriate protective clothing to prevent skin exposure, such as a lab coat, and consider fire/flame resistant and impervious clothing for larger quantities or higher-risk operations.[1][3][5]
Respiratory Use only in a well-ventilated area, preferably within a certified chemical fume hood.[3][6] If exposure limits are exceeded or irritation is experienced, use a full-face respirator with appropriate cartridges (e.g., type ABEK, EN 14387) or a supplied-air respirator.[7]

Operational Plan: Handling Procedures

All handling of this compound must occur in a designated area equipped with appropriate engineering controls and safety equipment.

Step 1: Preparation and Engineering Controls

  • Ensure a chemical fume hood is operational and certified.[6]

  • Verify that an emergency safety shower and eyewash station are accessible and have been recently tested.[8]

  • Gather all necessary materials, including the chemical, reaction vessels, and spill cleanup supplies, and place them within the fume hood.

  • Remove all sources of ignition and use non-sparking tools, as the material may be combustible at high temperatures.[1][6]

Step 2: Donning PPE

  • Don a lab coat or other protective clothing.

  • Put on tightly fitting safety goggles and a face shield if necessary.

  • Don the appropriate chemical-resistant gloves, ensuring there are no tears or punctures.

Step 3: Chemical Handling

  • Conduct all transfers, weighing, and reactions within the chemical fume hood to avoid breathing vapors or mists.[1][3]

  • Avoid contact with skin and eyes.[1]

  • Keep the container tightly closed when not in use.[3][7]

  • After handling, decontaminate all surfaces and equipment.

Step 4: Doffing PPE

  • Remove gloves first, avoiding contact with the outside of the glove.

  • Remove the face shield and goggles.

  • Remove the lab coat.

  • Wash hands thoroughly with soap and water.

Safe_Handling_Workflow cluster_prep Preparation cluster_execution Execution cluster_conclusion Conclusion A Assess Risks & Verify Controls (Fume Hood, Eyewash) B Don Appropriate PPE (Goggles, Gloves, Coat) A->B C Handle Chemical in Fume Hood B->C D Decontaminate Work Area & Equipment C->D E Doff PPE Correctly D->E F Dispose of Waste (Chemical & Contaminated PPE) E->F

Caption: A logical workflow for the safe handling of this compound.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First-Aid Measures Immediate medical attention is required for any exposure.[3]

Exposure RouteFirst-Aid Protocol
Inhalation Remove the person to fresh air and keep them comfortable for breathing.[1] If breathing is difficult, give oxygen.[3] If not breathing, give artificial respiration, but do not use mouth-to-mouth resuscitation.[1] Seek emergency medical help immediately.[1]
Skin Contact Immediately take off all contaminated clothing.[1] Rinse the skin with plenty of water or use a safety shower for at least 15 minutes.[3][8] Call a physician immediately.[3] Wash contaminated clothing before reuse.[1]
Eye Contact Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids.[1][3] Remove contact lenses if present and easy to do.[1] Continue rinsing. Seek immediate medical attention from an ophthalmologist.[3]
Ingestion Rinse mouth with water.[1] Do NOT induce vomiting.[1][3] Never give anything by mouth to an unconscious person.[7] Call a physician or poison control center immediately.[3][9]

Spill Response Plan

  • Evacuate: Evacuate non-essential personnel from the immediate area.[1]

  • Ventilate: Ensure the area is well-ventilated, keeping people upwind of the spill.[1]

  • Contain: Use an inert absorbent material like sand or vermiculite to contain the spill.[7][10] Do not use combustible materials.

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, closed, and labeled container for hazardous waste disposal.[1][7]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill according to your institution's protocols.[6]

Disposal Plan

All waste materials must be treated as hazardous waste.

  • Chemical Waste: Dispose of contents and containers at an approved waste disposal plant.[1][3] Never pour this compound down the drain or mix it with household garbage.[10][11]

  • Contaminated Materials: All PPE, absorbent materials, and other supplies contaminated with this compound must be collected in a sealed, properly labeled container and disposed of as hazardous waste according to federal, state, and local regulations.[1][11] Contaminated packaging should be triple-rinsed before being offered for recycling or reconditioning, or punctured to be made unusable before landfill disposal.[1]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Pyridinemethanamine
Reactant of Route 2
4-Pyridinemethanamine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。